molecular formula C9H9NaO5 B1669798 Sodium Danshensu CAS No. 67920-52-9

Sodium Danshensu

Numéro de catalogue: B1669798
Numéro CAS: 67920-52-9
Poids moléculaire: 220.15 g/mol
Clé InChI: ZMMKVDBZTXUHFO-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sodium danshensu is a monocarboxylic acid and a member of benzenes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

sodium;3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5.Na/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14;/h1-3,8,10-12H,4H2,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMKVDBZTXUHFO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67920-52-9
Record name 67920-52-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Sodium Danshensu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Danshensu (B613839), the sodium salt of Danshensu (Salvianolic acid A), is a pharmacologically active compound with significant therapeutic potential, particularly in the treatment of cardiovascular diseases. This technical guide provides a comprehensive overview of the synthesis and purification of Sodium Danshensu. It details various synthesis methodologies, including extraction from natural sources, chemoenzymatic synthesis, and multi-enzyme cascade reactions, presenting a comparative analysis of their respective yields and purities. Furthermore, this guide elaborates on state-of-the-art purification protocols, with a focus on chromatographic techniques and crystallization, offering insights into process optimization for achieving high-purity this compound suitable for research and pharmaceutical applications. Detailed experimental protocols and quantitative data are presented to facilitate practical application by researchers in the field.

Introduction

Danshensu (3,4-dihydroxyphenyllactic acid) is a major water-soluble bioactive component isolated from the root of Salvia miltiorrhiza (Danshen), a herb widely used in traditional Chinese medicine.[1] To enhance its stability and bioavailability, Danshensu is often converted to its sodium salt, this compound.[2] The compound has garnered significant attention for its therapeutic properties, including antioxidant, anti-inflammatory, and cardioprotective effects. This guide aims to provide a detailed technical overview of the synthesis and purification processes for obtaining high-purity this compound.

Synthesis of this compound

The production of this compound can be broadly categorized into three main approaches: extraction from its natural source, chemical or chemoenzymatic synthesis, and biosynthesis through multi-enzyme cascades. The final step in each of these processes typically involves the neutralization of Danshensu with a sodium base to yield this compound.

Extraction from Salvia miltiorrhiza

Extraction from the dried roots of Salvia miltiorrhiza is a common method for obtaining Danshensu. The process generally involves solid-liquid extraction followed by a series of purification steps.

Experimental Protocol: Extraction from Salvia miltiorrhiza

A patented method for the large-scale preparation of high-purity this compound from Salvia miltiorrhiza is as follows:[3]

  • Defatting: The sliced roots of Salvia miltiorrhiza are first soaked in absolute ethanol (B145695) for 2-3 hours to remove fat-soluble components. The solid residue is then collected.

  • Extraction: The defatted residue is pulverized and subjected to thermal extraction with a weakly acidic solution (pH 3-4) at 60-70°C for 5-7 hours, followed by ultrasonic extraction for 3-4 hours.

  • Concentration: The resulting extract is concentrated under reduced pressure to yield a thick paste.

  • Initial Purification: The concentrated extract is then subjected to adsorption chromatography using a weakly acidic AB-type macroporous resin. The column is eluted with a weakly alkaline phosphate (B84403) buffer (pH 8-9) to collect the Danshensu-rich fraction.

  • Conversion to Sodium Salt: The purified Danshensu is neutralized with an appropriate amount of sodium hydroxide (B78521) under controlled pH and temperature to form this compound.

This method has been reported to yield this compound with a purity exceeding 98%.[3]

Chemoenzymatic Synthesis

Chemoenzymatic synthesis offers an alternative route that combines chemical reactions with enzymatic transformations to achieve high stereoselectivity and yield.

Experimental Protocol: Chemoenzymatic Synthesis of Danshensu [4]

  • Erlenmeyer Condensation: 3,4-dihydroxybenzaldehyde (B13553) and acetylglycine undergo an Erlenmeyer condensation.

  • Ring Opening: The resulting product undergoes a ring-opening reaction to form α-acetamino-β-(3,4-diacetoxylphenyl)acrylic acid.

  • Hydrolysis: The acrylic acid derivative is hydrolyzed with hydrochloric acid to produce β-(3,4-dihydroxyphenyl) pyruvate (B1213749).

  • Enzymatic Reduction: The pyruvate derivative is then enzymatically reduced using resting cells of Pediococcus acidilactici to yield Danshensu.

This chemoenzymatic approach has been reported to achieve an overall yield of 69.4% with an optical purity of 97.5% ee.[4]

Multi-Enzyme Cascade Synthesis

Recent advancements have led to the development of multi-enzyme cascade systems for the synthesis of Danshensu, offering a more sustainable and efficient approach.

Experimental Protocol: Multi-Enzyme Cascade Synthesis of Danshensu [5][6]

  • Reaction Setup: A one-pot reaction is designed using a cascade of enzymes. For instance, L-DOPA can be converted to Danshensu using tyrosine aminotransferase (EcTyrB), D-isomer-specific 2-hydroxyacid dehydrogenase (LfD2-HDH), and glutamate (B1630785) dehydrogenase (CdgluD) for cofactor regeneration.[5]

  • Optimization: Reaction conditions such as temperature, pH, enzyme ratios, and substrate concentrations are optimized to maximize yield. Optimal conditions have been reported as 35°C and pH 7.0.[5]

  • Continuous Flow Synthesis: The bienzymatic system can be implemented in a packed-bed reactor for continuous flow synthesis, achieving high conversion rates.[6]

A multi-enzyme cascade starting from L-DOPA has demonstrated a yield of up to 98.3% at a 20 mM substrate concentration.[5] A continuous flow system has achieved up to 80% conversion with a final purity of 96%.[6]

Comparative Analysis of Synthesis Methods
Synthesis MethodStarting MaterialKey StepsReported YieldReported Purity
Extraction Salvia miltiorrhiza rootsDefatting, acidic extraction, macroporous resin chromatographyVaries with plant material>98%[3]
Chemoenzymatic Synthesis 3,4-dihydroxybenzaldehydeErlenmeyer condensation, enzymatic reduction69.4%[4]97.5% ee[4]
Multi-Enzyme Cascade L-DOPAOne-pot enzymatic cascadeup to 98.3%[5]96%[6]

Purification of this compound

Achieving high purity is critical for the therapeutic application of this compound. The primary purification strategies involve chromatography and crystallization.

Chromatographic Purification

Chromatography is a powerful technique for separating this compound from impurities. The choice of chromatographic resin is crucial for achieving optimal separation.

  • Macroporous Adsorption Resins: As detailed in the extraction protocol, weakly acidic AB-type macroporous resins are effective for the initial purification of Danshensu from crude extracts.[3]

  • Ion-Exchange Chromatography: Given the acidic nature of Danshensu, anion-exchange chromatography can be a highly effective purification step. The negatively charged carboxyl group of Danshensu will bind to a positively charged anion-exchange resin, allowing for the separation from neutral and positively charged impurities.

  • Size-Exclusion Chromatography: This technique separates molecules based on their size and can be used to remove high molecular weight impurities such as polysaccharides that may be co-extracted from the plant material.

  • Reversed-Phase Chromatography: High-performance liquid chromatography (HPLC) using a C18 column is a standard analytical method for determining the purity of this compound and can also be adapted for preparative scale purification.[7]

Experimental Workflow for Chromatographic Purification

Crude_Extract Crude Sodium Danshensu Solution Macroporous_Resin Macroporous Resin Chromatography Crude_Extract->Macroporous_Resin Initial Cleanup Ion_Exchange Ion-Exchange Chromatography Macroporous_Resin->Ion_Exchange Charge-based Separation Size_Exclusion Size-Exclusion Chromatography Ion_Exchange->Size_Exclusion Size-based Separation High_Purity High-Purity This compound Size_Exclusion->High_Purity

Caption: Chromatographic purification workflow for this compound.

Crystallization

Crystallization is a critical final step for obtaining highly pure, crystalline this compound. The process relies on the principle of supersaturation, where the solubility of the compound is decreased to induce crystal formation.

Experimental Protocol: Crystallization of this compound [3]

  • Dissolution: The partially purified this compound is dissolved in absolute ethanol, potentially with the aid of activated carbon to remove colored impurities.

  • Filtration: The solution is filtered to remove any insoluble materials.

  • Cooling Crystallization: The filtrate is allowed to stand at a low temperature (e.g., 4°C) for an extended period (e.g., 12 hours) to induce crystallization.

  • Recrystallization: For higher purity, the collected crystals can be redissolved in fresh solvent and the crystallization process repeated.

  • Drying: The final crystals are dried, for instance, using microwave drying.

Optimization of Crystallization

The efficiency of crystallization and the quality of the resulting crystals are influenced by several factors:

  • Solvent System: The choice of solvent and anti-solvent is critical.

  • Temperature: A controlled cooling rate can influence crystal size and purity.

  • Supersaturation: The degree of supersaturation affects the nucleation and growth of crystals.

  • pH: The pH of the solution can impact the solubility and stability of this compound.

  • Agitation: Stirring can influence crystal size distribution.

Systematic optimization of these parameters is essential to maximize yield and purity.

Biosynthesis of Danshensu

Understanding the natural biosynthetic pathway of Danshensu in Salvia miltiorrhiza can provide insights for metabolic engineering approaches to enhance its production. Danshensu is synthesized via the tyrosine-derived pathway.

Tyrosine L-Tyrosine HPPA 4-Hydroxyphenylpyruvic acid Tyrosine->HPPA TAT HPLA 4-Hydroxyphenyllactic acid HPPA->HPLA HPPR Danshensu Danshensu (Salvianolic Acid A) HPLA->Danshensu Hydroxylation

Caption: Biosynthesis pathway of Danshensu.

Conclusion

The synthesis and purification of this compound can be achieved through various effective methods. Extraction from Salvia miltiorrhiza remains a viable approach for large-scale production, with optimized protocols yielding high-purity products. Chemoenzymatic and multi-enzyme cascade syntheses represent promising alternatives, offering high yields and stereoselectivity. A multi-step purification strategy, combining different chromatographic techniques with a final crystallization step, is essential for obtaining this compound of pharmaceutical-grade purity. Further research into the optimization of both synthesis and purification processes will continue to enhance the efficiency and cost-effectiveness of producing this valuable therapeutic compound.

References

chemical structure and properties of Sodium Danshensu

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Sodium Danshensu (B613839): Chemical Structure, Properties, and Pharmacological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Danshensu (SDSS), the sodium salt of Danshensu (Salvianic Acid A), is a major water-soluble bioactive compound derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza).[1][2] Its conversion to a sodium salt enhances chemical stability and bioavailability, making it a promising candidate for pharmaceutical development.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacokinetics, and mechanisms of action of this compound. It includes detailed experimental protocols for its synthesis and key pharmacological assessments, presents quantitative data in structured tables, and visualizes its complex signaling pathways to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound, or Sodium (±)-β-(3,4-dihydroxyphenyl)lactate, is a phenolic acid derivative.[1] The introduction of a sodium ion improves the compound's stability compared to its parent compound, Danshensu, which is sensitive to oxidation.[1][3]

Chemical structure of (D/L) this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 67920-52-9[4][5]
Molecular Formula C₉H₉NaO₅[4][6]
Molecular Weight 220.16 g/mol [4][6]
Appearance White to off-white or beige crystalline solid/powder[2][7]
Melting Point >230°C (decomposes)[7]
Solubility Water: ≥22.1 mg/mL[6], ≥33 mg/mL[4], 20 mg/mL (clear solution)DMSO: ≥16.47 mg/mL[6], 1 mg/mL[5]Ethanol (B145695): Insoluble[6][8]Methanol: Soluble[9][4][5][6][8][9]
Stability More stable than Danshensu; Hygroscopic. Store at 2-8°C in an inert atmosphere.[1][3][7][9][1][3][7][9]
SMILES String [O-]C(C(Cc1cc(O)c(O)cc1)O)=O.[Na+][4][10]

Synthesis and Purification

The primary method for preparing this compound involves the extraction of Danshensu from Salvia miltiorrhiza followed by neutralization.[2] A patented method for scalable production of high-purity this compound provides a detailed workflow.[11]

Experimental Protocol 1: Large-Scale Preparation of High-Purity (>98%) this compound[12]
  • Defatting: Slice dried Salvia miltiorrhiza root and soak in absolute ethanol for 2-3 hours to remove fat-soluble components (e.g., tanshinones). Filter and retain the solid residue.

  • Extraction: Pulverize the residue. Perform a heat extraction (60-70°C) for 5-7 hours using a weak acid solution (pH 3-4), followed by ultrasonic extraction for 3-4 hours.

  • Concentration & Separation: Concentrate the extract under reduced pressure. Apply the concentrated extract to a macroporous resin column.

  • Elution & Crystallization: Elute the column with a weakly alkaline phosphate (B84403) buffer (pH 8-9). Collect the eluate and allow it to crystallize for 12 hours.

  • Purification: Wash the crude product with ethanol and dry. Dissolve the product in ethanol with 0.05% activated carbon and filter. Place the solution at 4°C for 12 hours to induce recrystallization.

  • Final Processing: Repeat the recrystallization step. Dry the final product via microwave drying and perform high-temperature sterilization. Use nitrogen protection during refining to prevent oxidation.

Pharmacokinetics

Preclinical studies in rats have extensively characterized the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. These studies indicate poor oral bioavailability, suggesting suitability for intravenous administration.[1][12]

Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of this compound in rats.[1][13]

G Workflow for In Vivo Pharmacokinetic Study cluster_2 Sample Processing & Analysis cluster_3 Data Analysis Dosing_IV Group 1 (IV): 15, 30, 60 mg/kg SDSS Blood Blood Sampling (Serial time points) Dosing_IV->Blood Metabolism Urine, Feces, Bile Collection (Metabolic cages) Dosing_IV->Metabolism Dosing_PO Group 2 (Oral): 180 mg/kg SDSS Dosing_PO->Blood Extraction Liquid-Liquid Extraction of Plasma/Urine Blood->Extraction Metabolism->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Calc Non-compartmental Pharmacokinetic Analysis LCMS->PK_Calc Params Calculate AUC, t½, Cmax, Bioavailability, etc. PK_Calc->Params

Caption: Workflow for a preclinical pharmacokinetic study of this compound.

Quantitative Pharmacokinetic Data

Table 2: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration, n=6) [1]

Parameter15 mg/kg30 mg/kg60 mg/kg
t½ (h) 2.76 ± 0.723.00 ± 0.312.64 ± 0.44
AUC₀₋₁₂ (μg·h/mL) 12.67 ± 1.4034.27 ± 2.4967.70 ± 11.71
AUC₀₋∞ (μg·h/mL) 13.06 ± 1.4535.88 ± 2.6569.96 ± 12.00
MRT₀₋∞ (h) 3.39 ± 0.823.86 ± 0.363.39 ± 0.54
CL (L/h/kg) 1.16 ± 0.130.84 ± 0.060.87 ± 0.15
Vz (L/kg) 4.54 ± 0.763.63 ± 0.413.29 ± 0.50

Table 3: Pharmacokinetic Parameters of this compound in Rats (Oral Administration, n=6) [1]

Parameter180 mg/kg
t½ (h) 3.61 ± 0.58
Tₘₐₓ (h) 1.40 ± 0.30
Cₘₐₓ (μg/mL) 1.15 ± 0.28
AUC₀₋₁₂ (μg·h/mL) 4.90 ± 0.70
AUC₀₋∞ (μg·h/mL) 4.92 ± 0.71
Absolute Bioavailability (F%) 13.72%
Distribution, Metabolism, and Excretion
  • Distribution: this compound is widely distributed, with the highest concentration found in the kidneys. It also distributes to the lung, stomach, muscle, uterus, and heart.[1][12]

  • Metabolism: The primary metabolic pathways are Phase II reactions, including methylation, sulfation, and acetylation of the parent Danshensu molecule.[1][12]

  • Excretion: After intravenous administration, the majority of the dose is excreted in the urine as the unchanged parent drug (46.99% within 96 hours).[1][12] Fecal (1.16%) and biliary (0.83%) excretion are minor pathways.[1][12]

Pharmacodynamics and Mechanism of Action

This compound exhibits pleiotropic pharmacological effects, including neuroprotection, regulation of skeletal muscle metabolism, and cardiovascular protection. These effects are mediated through the modulation of multiple intracellular signaling pathways.

Neuroprotection

This compound has demonstrated significant neuroprotective effects in models of cerebral ischemia-reperfusion injury.[14][15] It mitigates neuronal apoptosis and inflammation by modulating key signaling cascades.

A. Regulation of the TSC2/mTOR and NLRP3 Inflammasome Pathways

In astrocytes subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), this compound protects against injury by inhibiting the NLRP3 inflammasome and promoting autophagy via the TSC2/mTOR pathway.[16] It dose-dependently increases the expression of TSC2, which in turn inhibits mTOR, a key negative regulator of autophagy.[16] This leads to an increase in autophagy markers like Beclin 1 and the LC3-II/LC3-I ratio, thereby clearing damaged cellular components and reducing apoptosis.[16]

G OGDR Ischemia-Reperfusion (OGD/R) NLRP3 NLRP3 Inflammasome OGDR->NLRP3 activates Apoptosis Astrocyte Apoptosis & Injury OGDR->Apoptosis mTOR mTOR OGDR->mTOR inhibits IL1B IL-1β, IL-6, TNF-α NLRP3->IL1B promotes release IL1B->Apoptosis Autophagy Autophagy (Beclin 1, LC3-II ↑) mTOR->Autophagy inhibits SDSS This compound SDSS->NLRP3 inhibits TSC2 TSC2 SDSS->TSC2 upregulates TSC2->mTOR inhibits Autophagy->Apoptosis inhibits Survival Cell Survival Autophagy->Survival

Caption: SDSS neuroprotection via TSC2/mTOR and NLRP3 pathways.

B. Activation of the PI3K/Akt Signaling Pathway

In models of cerebral ischemia, this compound exerts a neuroprotective effect by activating the PI3K/Akt survival pathway.[14][15] It increases the phosphorylation of both Akt and its downstream target, GSK-3β.[14] This activation leads to the upregulation of the anti-apoptotic protein Bcl-2 and downregulation of the pro-apoptotic protein Bax, ultimately inhibiting caspase activity and reducing neuronal cell death.[14]

G cluster_0 Outcome SDSS This compound PI3K PI3K SDSS->PI3K activates Akt Akt PI3K->Akt activates (p-Akt ↑) GSK3B GSK-3β Akt->GSK3B inhibits (p-GSK-3β ↑) Bcl2 Bcl-2 Akt->Bcl2 promotes Bax Bax Akt->Bax inhibits Caspases Caspases Bcl2->Caspases Bax->Caspases Apoptosis Neuronal Apoptosis Caspases->Apoptosis Survival Neuroprotection & Cell Survival

Caption: SDSS neuroprotection via the PI3K/Akt signaling pathway.

Regulation of Skeletal Muscle

This compound plays a dual role in skeletal muscle health by preventing atrophy and promoting a more efficient metabolic phenotype.

A. Alleviation of Muscle Atrophy via CaMKII/PGC1α/FoxO3a Pathway

In models of sarcopenia, this compound alleviates muscle atrophy by modulating a calcium-dependent signaling pathway.[17][18] It stimulates CaMKII, which in turn activates AMPK and PGC1α.[17] This leads to an increased protein-protein interaction between PGC1α and the transcription factor FoxO3a.[17] This interaction prevents FoxO3a from translocating to the nucleus, thereby inhibiting the transcription of key muscle atrophy-related genes (atrogenes) such as MuRF1 and MAFbx.[17][18]

G cluster_0 Cellular Compartments SDSS This compound CaMKII CaMKII SDSS->CaMKII stimulates AMPK AMPK CaMKII->AMPK activates PGC1a PGC1α CaMKII->PGC1a activates FoxO3a_cyto FoxO3a (Cytoplasm) PGC1a->FoxO3a_cyto interacts with, retains in cytoplasm FoxO3a_nuc FoxO3a (Nucleus) PGC1a->FoxO3a_nuc FoxO3a_cyto->FoxO3a_nuc translocation Atrogenes Atrogene Transcription (MuRF1, MAFbx) FoxO3a_nuc->Atrogenes activates Atrophy Muscle Atrophy Atrogenes->Atrophy

Caption: SDSS alleviates muscle atrophy via the CaMKII/PGC1α/FoxO3a pathway.

B. Modulation of Muscle Fiber Type via PKM1 Inhibition

This compound can promote the transformation of skeletal muscle from a fast-twitch, glycolytic phenotype to a slow-twitch, oxidative phenotype.[19] It achieves this by directly binding to and inhibiting the activity of Pyruvate (B1213749) Kinase M1 (PKM1), a key enzyme in glycolysis.[19] Inhibition of PKM1 activity leads to decreased expression of glycolytic fiber markers (e.g., MyHC2b) and increased expression of oxidative fiber markers (e.g., MyHC1, MyHC2a), enhancing muscle endurance and oxidative capacity.[19]

G SDSS This compound PKM1 Pyruvate Kinase M1 (PKM1) SDSS->PKM1 binds & inhibits Oxidative_Metab Oxidative Metabolism SDSS->Oxidative_Metab promotes Glycolysis Glycolysis PKM1->Glycolysis MyHC2b MyHC2b Expression PKM1->MyHC2b promotes MyHC1_2a MyHC1/MyHC2a Expression PKM1->MyHC1_2a inhibits Glycolytic_Fiber Glycolytic Muscle Fiber (Fast-Twitch) Glycolysis->Glycolytic_Fiber MyHC2b->Glycolytic_Fiber Oxidative_Fiber Oxidative Muscle Fiber (Slow-Twitch) Oxidative_Metab->Oxidative_Fiber MyHC1_2a->Oxidative_Fiber

Caption: SDSS modulates muscle fiber type by inhibiting PKM1.

Key Experimental Methodologies

Experimental Protocol 2: In Vivo Neuroprotection Study (MCAO Model)[15]
  • Animal Model: Use male Sprague-Dawley rats. Induce cerebral ischemia by performing a middle cerebral artery occlusion (MCAO) for 2 hours, followed by reperfusion.

  • Grouping and Dosing: Randomly divide rats into sham, control (vehicle), and treatment groups (e.g., 30 mg/kg and 60 mg/kg this compound). Administer treatment (e.g., via tail vein injection) daily for a set period (e.g., 5 days) post-MCAO.

  • Neurological Assessment: Evaluate neurological deficits at specified time points using a standardized scale (e.g., modified neurological severity score, mNSS).

  • Infarct Volume Measurement: At the end of the study, euthanize animals and section the brains. Stain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the infarct volume.

  • Histology and Apoptosis Assay: Fix brain tissue in formalin, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) staining to assess histological damage. Use a TUNEL assay to quantify apoptotic cells in the ischemic penumbra.

  • Biochemical Analysis: Homogenize brain tissue to prepare lysates for Western blot analysis to measure the expression and phosphorylation of key proteins in the PI3K/Akt pathway (e.g., p-Akt, Akt, Bcl-2, Bax).

Experimental Protocol 3: In Vitro Skeletal Muscle Fiber Type Study[20]
  • Cell Culture and Differentiation: Culture C2C12 myoblasts in growth medium. To induce differentiation into myotubes, switch to a differentiation medium (e.g., DMEM with 2% horse serum) and culture for 4-6 days.

  • Treatment: Treat differentiated myotubes with various concentrations of this compound (e.g., 20 µM) for a specified duration (e.g., 24-48 hours).

  • Target Identification (DARTS): To identify protein targets, lyse C2C12 cells and incubate the lysate with this compound (20 µM) or a vehicle control. Perform limited proteolysis using a non-specific protease (e.g., thermolysin). A bound drug will protect its target protein from degradation. Analyze the resulting protein bands via SDS-PAGE and mass spectrometry to identify protected proteins (e.g., PKM1).

  • Enzyme Activity Assay: Measure pyruvate kinase (PK) activity in lysates from treated and untreated cells using a commercial kit. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, as a measure of PK activity.

  • Gene and Protein Expression Analysis: Extract RNA and protein from treated myotubes. Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of myosin heavy chain isoforms (MyHC1, MyHC2a, MyHC2b). Use Western blotting to measure the protein levels of these isoforms.

Conclusion

This compound is a pharmacologically active compound with a well-characterized chemical structure and a favorable stability profile compared to its parent molecule. Preclinical pharmacokinetic data highlight its poor oral absorption but suitability for parenteral administration. Its mechanisms of action are multifaceted, involving the modulation of critical signaling pathways such as PI3K/Akt, TSC2/mTOR, and CaMKII/PGC1α/FoxO3a, which are central to cell survival, autophagy, and metabolism. The ability of this compound to provide neuroprotection and regulate skeletal muscle physiology underscores its therapeutic potential for a range of conditions, including ischemic stroke and muscle wasting disorders. The data and protocols presented in this guide offer a solid foundation for drug development professionals and researchers to further explore and harness the therapeutic capabilities of this promising natural product derivative.

References

A Technical Guide to Sodium Danshensu in Cardiovascular Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Sodium Danshensu (B613839), a major water-soluble active component derived from Salvia miltiorrhiza (Danshen), for its application in cardiovascular disease (CVD) research. Danshen has been a cornerstone in Traditional Chinese Medicine for treating various cardiovascular ailments for centuries.[1][2] Modern pharmacological studies have identified Sodium Danshensu (also known as Salvianic acid A sodium or DSS) as a key contributor to these therapeutic effects, demonstrating a range of activities including antioxidant, anti-inflammatory, anti-apoptotic, and vasodilatory properties.[2][3][4] This document synthesizes preclinical data, outlines key mechanisms of action through signaling pathways, presents quantitative data in tabular format, and provides representative experimental protocols to facilitate further research and development.

Core Mechanisms of Action in Cardiovascular Protection

This compound exerts its cardioprotective effects through a multi-target, multi-pathway mechanism. The primary pathways implicated in its action are centered around mitigating oxidative stress, inflammation, and apoptosis, while promoting cell survival and improving vascular function.

Antioxidant Effects via Nrf2 Signaling Pathway

A foundational mechanism of this compound is its potent antioxidant activity, primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][5] Under conditions of oxidative stress, such as those occurring during myocardial ischemia-reperfusion (I/R) injury, this compound promotes the dissociation of Nrf2 from its inhibitor, Keap1.[6][7] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and drives the transcription of a suite of cytoprotective genes.[3][8]

Key downstream targets include:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[3][8]

  • Glutathione Peroxidase (GPX4): A crucial enzyme that neutralizes lipid peroxides and inhibits ferroptosis, a form of iron-dependent cell death.[5]

  • Superoxide Dismutase (SOD) and Catalase (CAT): Enzymes that detoxify reactive oxygen species (ROS), thereby reducing cellular damage.[3][6][9]

This activation of the Nrf2 pathway allows this compound to significantly boost the endogenous antioxidant defense system, reduce levels of malondialdehyde (MDA) (a marker of lipid peroxidation), and scavenge harmful ROS.[3][9]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SDSS This compound Keap1_Nrf2 Keap1-Nrf2 Complex SDSS->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Transcription of: HO-1, GPX4, SOD, CAT ARE->Antioxidant_Genes activates

Figure 1: this compound activates the Nrf2 antioxidant pathway.
Anti-inflammatory Effects via NF-κB and NLRP3 Inhibition

Chronic inflammation is a key driver of cardiovascular pathologies like atherosclerosis.[10] this compound exhibits significant anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][10] It has been shown to suppress the phosphorylation of IκBα and p65, which prevents the translocation of the active NF-κB dimer into the nucleus.[10] This blockade reduces the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[6][7][10]

Furthermore, recent studies indicate that this compound can inhibit endothelial cell pyroptosis, a form of inflammatory cell death, by binding to Chloride Intracellular Channel 4 (CLIC4) and subsequently inhibiting the activation of the NLRP3 inflammasome.[11]

Pro-survival and Anti-apoptotic Effects via PI3K/Akt and ERK1/2 Signaling

Protecting cardiomyocytes from apoptosis is critical for preserving cardiac function after an ischemic event. This compound promotes cell survival by activating pro-survival signaling cascades, notably the PI3K/Akt and ERK1/2 pathways.[2][3] Activation of these pathways has been demonstrated to inhibit myocardial I/R injury and suppress cardiomyocyte apoptosis.[2][3] This anti-apoptotic effect is partly achieved by modulating the balance of the Bcl-2 family of proteins, leading to an increased Bcl-2/Bax ratio and reduced activity of cleaved caspase-3.[8][9][12]

Pro_Survival_Pathways cluster_pathways Pro-Survival Kinase Cascades cluster_apoptosis Apoptosis Regulation SDSS This compound PI3K PI3K SDSS->PI3K activates ERK ERK1/2 SDSS->ERK activates Akt Akt (Protein Kinase B) PI3K->Akt activates (p-Akt) Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 upregulates Bax Bax (Pro-apoptotic) Akt->Bax inhibits ERK->Bcl2 upregulates Bcl2->Bax inhibits Casp3 Caspase-3 Bax->Casp3 activates Survival Cell Survival & Cardioprotection Casp3->Survival prevents

Figure 2: Pro-survival signaling activated by this compound.
Vasodilation and Endothelial Function Improvement

This compound also plays a role in modulating vascular tone and function. Studies have shown it can induce vasodilation, which is beneficial in hypertensive and ischemic conditions.[13][14] This effect is concentration-dependent; high concentrations produce significant vasodilation.[13] The mechanisms include promoting the opening of non-selective and small-conductance calcium-sensitive K+ channels in vascular smooth muscle cells and inhibiting extracellular calcium influx.[1][13] Additionally, it can enhance the expression of endothelial nitric oxide synthase (eNOS), a key enzyme for producing the vasodilator nitric oxide (NO).[15]

Quantitative Preclinical Data

The following tables summarize key quantitative findings from various preclinical studies, demonstrating the efficacy of this compound in different models of cardiovascular disease.

Table 1: Efficacy of this compound in In Vivo Animal Models

Animal Model Dosage & Administration Key Findings Reference
Spontaneously Hypertensive Rats (SHR) 10 mg/kg/d, i.p. for 6 weeks Blood Pressure: Reduced SBP from 145 to 116 mmHg and DBP from 103 to 87 mmHg. Arrhythmia: Reduced incidence of ventricular tachycardia (100% to 50%) and fibrillation (100% to 30%) post-I/R. [16]
Rat Model of Myocardial I/R 10 µM in perfusion buffer Cardiac Function: Significantly improved Heart Rate (HR) and Left Ventricular Developed Pressure (LVDP) during reperfusion. [17]
Rat Model of Myocardial Infarction (Isoproterenol-induced) 160 mg/kg (Danshensu) orally for 21 days (in combo) Cardiac Injury Markers: Significantly reduced serum cTnI levels compared to the isoproterenol-only group. [12]
Mouse Model of Doxorubicin-Induced Cardiotoxicity High-dose DSS pre-protection Cardiac Injury Markers: Reduced Creatine Kinase (CK) by 37.9% and Lactate Dehydrogenase (LDH) by 30.4% compared to the doxorubicin-only group. [6]

| Rat Model of Myocardial I/R | 60 mg/kg DSS | Cardiac Injury Markers: Significantly decreased serum CK-MB and cTnI levels. Oxidative Stress: Markedly decreased MDA levels in myocardial tissue. |[9] |

Table 2: Effects of this compound in In Vitro Cellular Models

Cell Line Model Concentration Observed Effect Reference
H9c2 Cardiomyoblasts Hypoxia/Reoxygenation (H/R) Combination with HSYA Cell Viability: Significantly increased cell viability to 68.38% compared to 35.26% in the H/R group. Apoptosis: Reduced apoptosis from 56.41% to 24.95% in the combination group. [9]
H9c2 Cardiomyoblasts H₂O₂-induced injury 0.64 to 16 nM (Salvianolic Acid A) Cell Viability: Increased viability from ~50% in the H₂O₂ group to ~60% with SAA treatment. [18]
Isolated Rat Aortic Rings Phenylephrine-precontracted 1-3 g/L Vasodilation: Produced pronounced vasodilation after a transient contraction. [13]
C2C12 Myoblasts Differentiation 20 µM Gene Expression: Significantly upregulated MyHC1 (oxidative fiber) gene expression and downregulated MyHC2b (glycolytic fiber) expression. [19]

| A549 & NCI-H1299 Lung Cancer Cells | N/A | 25, 50, 100 µM | PI3K/Akt Pathway: Inhibited the phosphorylation of PI3K and Akt in a dose-dependent manner. |[20] |

Key Experimental Protocols

This section provides generalized methodologies for key experiments cited in this compound research. Researchers should consult the specific cited literature for fine-tuned parameters.

Animal Model: Myocardial Ischemia/Reperfusion (I/R) Injury

This protocol describes a common method for inducing myocardial infarction in rats to study the effects of therapeutic agents.

  • Animal Preparation: Male Sprague-Dawley rats (200-250g) are anesthetized, typically with an intraperitoneal injection of sodium pentobarbital.[21] The rats are then intubated and connected to a rodent ventilator.

  • Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and ligated with a suture to induce ischemia.[21]

  • Ischemia & Reperfusion: Ischemia is maintained for a set period (e.g., 30-90 minutes), confirmed by ST-segment elevation on an ECG.[3][21] The suture is then released to allow for reperfusion, which typically lasts from 1 to 24 hours.[17][21]

  • Drug Administration: this compound can be administered via various routes (e.g., intraperitoneally, intravenously, or in a perfusion buffer) at different time points (before ischemia, at the onset of reperfusion).[16][17][21]

  • Infarct Size Assessment: At the end of the reperfusion period, the heart is excised. The aorta is cannulated, and the coronary arteries are perfused with Evans blue dye to delineate the non-ischemic area (Area At Risk, AAR). The heart is then sliced and incubated in a 1% triphenyltetrazolium (B181601) chloride (TTC) solution, which stains viable myocardium red, leaving the necrotic infarct area pale white.[21] The infarct size is typically expressed as a percentage of the AAR.

Experimental_Workflow start Anesthetize & Ventilate Rat thoracotomy Perform Left Thoracotomy start->thoracotomy ligate Ligate LAD Artery (Induce Ischemia) thoracotomy->ligate ischemia Ischemia Period (e.g., 30 min) ligate->ischemia drug Administer This compound ischemia->drug Pre-treatment or During Reperfusion reperfuse Release Ligature (Induce Reperfusion) ischemia->reperfuse reperfusion_period Reperfusion Period (e.g., 60 min) reperfuse->reperfusion_period harvest Harvest Heart reperfusion_period->harvest stain Stain with Evans Blue & TTC harvest->stain analyze Analyze Infarct Size stain->analyze

Figure 3: Workflow for a rat myocardial I/R injury experiment.
Western Blot Analysis for Protein Expression

This protocol is used to quantify the expression levels of specific proteins within signaling pathways (e.g., p-Akt, Nrf2, NF-κB p65).

  • Protein Extraction: Heart tissues or cultured cells are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The homogenates are centrifuged, and the supernatant containing the total protein is collected.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-p-Akt) at the manufacturer's recommended dilution.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software (e.g., ImageJ). Expression levels are often normalized to a loading control protein like GAPDH or β-tubulin.[15]

Conclusion and Future Directions

This compound is a promising multi-functional therapeutic agent for cardiovascular diseases. Preclinical evidence robustly supports its cardioprotective effects, which are rooted in its ability to modulate fundamental pathological processes including oxidative stress, inflammation, and apoptosis through well-defined signaling pathways such as Nrf2, NF-κB, and PI3K/Akt.[2][3][5][10]

Future research should focus on:

  • Clinical Translation: While preclinical data is strong, more rigorous, large-scale human clinical trials are necessary to validate its efficacy and safety in patient populations.

  • Molecular Target Identification: Further studies to precisely identify direct molecular binding targets, such as the interaction with CLIC4, will provide deeper mechanistic insights.[11]

  • Pharmacokinetics and Drug Delivery: Optimizing the pharmacokinetic profile and exploring novel drug delivery systems, such as hydrogel-based patches, could enhance its therapeutic potential for localized and sustained release in the myocardium.

  • Combination Therapies: Investigating the synergistic effects of this compound with other established cardiovascular drugs could lead to more effective treatment strategies.[8][12]

This guide provides a solid foundation for researchers and drug developers to understand and further explore the therapeutic potential of this compound in the ongoing effort to combat cardiovascular disease.

References

A Technical Guide to the Neuroprotective Effects of Sodium Danshensu

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Preamble: This document provides a comprehensive technical overview of the neuroprotective mechanisms of Sodium Danshensu (B613839) (SDSS), a water-soluble derivative of a primary active component isolated from Salvia miltiorrhiza (Danshen).[1][2] With established applications in treating cardiovascular diseases, recent research has illuminated its significant therapeutic potential for neurological disorders, particularly ischemic stroke.[3][4] This guide synthesizes findings from key preclinical studies, detailing the compound's molecular interactions, summarizing quantitative outcomes, and outlining relevant experimental methodologies.

Core Mechanisms of Neuroprotection

Sodium Danshensu exerts its neuroprotective effects through a multi-targeted approach, primarily involving the modulation of critical signaling pathways related to cell survival, oxidative stress, and inflammation.

Activation of the PI3K/Akt/mTOR Pro-Survival Pathway

A primary mechanism of SDSS-mediated neuroprotection is the robust activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling cascade.[3][5] This pathway is central to promoting cell survival and inhibiting apoptosis.

Studies have demonstrated that SDSS directly binds to the Pleckstrin Homology (PH) domain of the AKT1 protein at specific residues (ASN-53, ARG-86, LYS-14), leading to its activation.[3][6] This interaction triggers the phosphorylation of Akt and its downstream targets, including the mammalian target of rapamycin (B549165) (mTOR) and glycogen (B147801) synthase kinase 3 beta (GSK-3β).[3][5][6] The activation of this cascade ultimately suppresses apoptosis by modulating the expression of Bcl-2 family proteins and inhibiting caspase activity.[5][6]

Fig. 1: SDSS activation of the PI3K/Akt/mTOR signaling pathway.
Attenuation of Oxidative Stress and Ferroptosis via the Nrf2 Pathway

This compound effectively mitigates oxidative damage, a key pathological feature of cerebral ischemia-reperfusion injury. It achieves this primarily through the activation of the Nuclear factor-E2-related factor 2 (Nrf2) pathway.[7][8]

Molecular docking and simulation studies show that SDSS can directly bind to Nrf2.[7] This interaction promotes Nrf2's nuclear translocation, where it enhances the expression of downstream antioxidant and anti-ferroptotic genes, including Heme Oxygenase-1 (HO-1), SLC7A11, and Glutathione (B108866) Peroxidase 4 (GPX4).[7][9] The upregulation of these proteins leads to a reduction in reactive oxygen species (ROS), malondialdehyde (MDA), and intracellular iron (Fe2+), while simultaneously increasing levels of glutathione (GSH), thereby protecting neurons from oxidative stress and ferroptosis.[7][8]

Fig. 2: SDSS-mediated activation of the Nrf2 antioxidant pathway.
Anti-Inflammatory and Autophagy Regulation

In the context of astrocyte injury during ischemia, SDSS demonstrates significant anti-inflammatory and autophagy-regulating properties. It dose-dependently inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6.[2]

This anti-inflammatory effect is linked to the modulation of the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome.[1][2] Furthermore, SDSS influences autophagy by regulating the TSC2/mTOR pathway. It increases the expression of tuberous sclerosis complex-2 (TSC2), which in turn inhibits mTOR, a negative regulator of autophagy.[1][10] This leads to an upregulation of Beclin 1 and an increased LC3B-II/LC3B-I ratio, indicating the promotion of a protective autophagic response in astrocytes.[2][10]

Fig. 3: SDSS regulation of inflammation and autophagy in astrocytes.

Summary of Quantitative Data

The neuroprotective efficacy of this compound has been quantified in numerous preclinical models. The following tables summarize key findings from both in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound in Neuronal and Glial Cell Models

Parameter Cell Model Condition SDSS Concentration Result Reference
Cell Viability PC12 Cells OGD/R 10-100 µM Dose-dependent increase; peak effect at 20 µM [3][6]
Primary Astrocytes OGD/R 10-40 µM Significantly increased cell viability [2][10]
LDH Release PC12 Cells OGD/R 10-100 µM Significantly reduced LDH leakage [3][6]
Primary Astrocytes OGD/R 10-40 µM Dose-dependently decreased LDH release [2][10]
Apoptosis PC12 Cells OGD/R 20 µM Decreased apoptosis rate [3][6]
Primary Astrocytes OGD/R 10-40 µM Dose-dependently decreased apoptosis [2][10]
Protein Expression PC12, HAPI Cells OGD/R 20 µM Markedly increased p-AKT1 and p-mTOR levels [3][6]
Primary Astrocytes OGD/R 10-40 µM Dose-dependently increased TSC2 and decreased p-mTOR [1][10]

| Oxidative Stress | HT22 Cells | OGD/R | N/A | Restrained ROS, MDA, Fe2+; elevated GSH |[7] |

Table 2: In Vivo Efficacy of this compound in Ischemic Stroke Models

Parameter Animal Model SDSS Dosage Key Findings Reference
Neurological Deficit MCAO Rats 30, 60 mg/kg Remarkably improved neurologic deficits [5]
Infarct Volume MCAO Rats 30, 60 mg/kg Significantly reduced infarct volume [5]
Survival Rate MCAO Rats 30, 60 mg/kg Markedly improved survival rate [5]
Apoptosis MCAO Rats 7.5, 15, 30 mg/kg Attenuated apoptosis rate in brain tissue [6]
Protein Expression MCAO Rats 7.5, 15, 30 mg/kg Significantly increased p-AKT1/AKT1 and p-mTOR/mTOR ratios [6]
Ferroptosis Markers MCAO Mice N/A Inhibited oxidative damage and ferroptosis via Nrf2/GPX4 axis [7]

| Neurogenesis | Stroke Mice | 700 mg/kg | Increased expression of VEGF, SDF-1, and BDNF |[4][11] |

Key Experimental Protocols

The following section details the methodologies for standard preclinical models used to evaluate the neuroprotective effects of this compound.

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

This model simulates the conditions of ischemia-reperfusion injury in a controlled cellular environment.

  • Cell Culture: Plate appropriate cells (e.g., PC12, primary astrocytes, HT22) and grow to 80-90% confluency in standard culture medium.

  • Oxygen-Glucose Deprivation (OGD): Replace the standard medium with glucose-free medium (e.g., DMEM). Place the culture plates in a hypoxic chamber containing a gas mixture of 95% N₂ and 5% CO₂ for a specified duration (typically 2-4 hours).

  • Reoxygenation (R): Remove plates from the hypoxic chamber. Replace the glucose-free medium with standard, glucose-containing culture medium. Return the plates to a normoxic incubator (95% air, 5% CO₂).

  • Treatment: this compound is typically added to the culture medium at the beginning of the reoxygenation phase at various concentrations (e.g., 10, 20, 50, 100 µM).

  • Endpoint Analysis: After a set reoxygenation period (e.g., 12, 24, 36 hours), cells are harvested for analysis using assays such as MTT/CCK-8 (viability), LDH (cytotoxicity), TUNEL staining or flow cytometry (apoptosis), and Western blotting (protein expression).[1][3][10]

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is the most widely used method to replicate focal cerebral ischemia in rodents.

  • Animal Preparation: Anesthetize the animal (e.g., Sprague-Dawley rat or C57BL/6 mouse). Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: Temporarily ligate the CCA and ECA. Insert a nylon monofilament suture via the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA), thereby inducing ischemia.

  • Ischemia Duration: Maintain the occlusion for a defined period, typically 90-120 minutes.

  • Reperfusion: Withdraw the monofilament to restore blood flow to the MCA territory.

  • Treatment: Administer this compound (e.g., 30-60 mg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injection, often at the onset of reperfusion or at specified time points post-MCAO.[5][7]

  • Endpoint Analysis: After a survival period (e.g., 24 hours to several days), assess outcomes through neurological scoring, measurement of infarct volume (TTC staining), histological analysis (H&E staining), and biochemical assays on brain tissue homogenates (Western blot, ELISA).[5][9]

cluster_invitro In Vitro Workflow (OGD/R) cluster_invivo In Vivo Workflow (MCAO) C1 Cell Culture C2 Oxygen-Glucose Deprivation (OGD) C1->C2 C3 Reoxygenation + SDSS Treatment C2->C3 C4 Endpoint Analysis (Viability, Apoptosis, etc.) C3->C4 A1 Animal Anesthesia & Surgery A2 Middle Cerebral Artery Occlusion (Ischemia) A1->A2 A3 Reperfusion + SDSS Treatment A2->A3 A4 Endpoint Analysis (Neurological Score, Infarct Volume) A3->A4

Fig. 4: General experimental workflows for preclinical SDSS evaluation.

Conclusion

This compound presents a compelling profile as a neuroprotective agent, particularly for the treatment of ischemic stroke. Its therapeutic efficacy stems from its ability to concurrently target multiple critical pathways involved in neuronal injury. By activating pro-survival signals (PI3K/Akt), suppressing oxidative stress and ferroptosis (Nrf2), and mitigating neuroinflammation (NLRP3), SDSS offers a multifaceted approach to preserving neural tissue and promoting recovery. The robust and consistent data from preclinical in vitro and in vivo models underscore its potential and warrant further investigation in clinical settings to translate these promising findings into effective therapies for patients with acute ischemic stroke and other neurodegenerative conditions.

References

Sodium Danshensu: A Potent Inhibitor of Cancer Cell Migration and Invasion

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metastasis, the process by which cancer cells spread from the primary tumor to distant organs, is the primary cause of cancer-related mortality. A crucial step in metastasis is the acquisition of migratory and invasive capabilities by cancer cells. Sodium Danshensu, a water-soluble compound extracted from the root of Salvia miltiorrhiza (Danshen), has emerged as a promising natural anti-cancer agent. Accumulating evidence demonstrates its ability to inhibit the migration and invasion of various cancer cells, suggesting its potential as a therapeutic agent to combat metastatic disease. This technical guide provides a comprehensive overview of the current understanding of this compound's role in modulating cancer cell migration and invasion, with a focus on its molecular mechanisms, experimental validation, and relevant signaling pathways.

Quantitative Analysis of Anti-Migratory and Anti-Invasive Effects

This compound has been shown to inhibit cell migration and invasion in a dose-dependent manner across various cancer cell lines. The following tables summarize the quantitative data from key studies.

Table 1: Effect of this compound on Oral Squamous Cell Carcinoma (OSCC) Cell Migration and Invasion [1]

Cell LineTreatment Concentration (µM)Duration (h)Migration Inhibition (%)Invasion Inhibition (%)
FaDu 2524Significant ReductionSignificant Reduction
5024Significant ReductionSignificant Reduction
10024Significant ReductionSignificant Reduction
Ca9-22 2524Significant ReductionSignificant Reduction
5024Significant ReductionSignificant Reduction
10024Significant ReductionSignificant Reduction

Table 2: Effect of this compound on Lung Cancer Cell Migration and Invasion [2]

Cell LineTreatment Concentration (µM)Duration (h)Effect on MigrationEffect on Invasion
A549 25, 50, 10024, 48, 72Dose-dependent suppressionDose-dependent suppression
NCI-H1299 25, 50, 10024, 48, 72Dose-dependent suppressionDose-dependent suppression

Table 3: Effect of Danshensu on Melanoma Cell Migration and Invasion [3]

Cell LineTreatment Concentration (µM)Effect on MigrationEffect on Invasion
B16F10 0.05, 0.5, 5Significant inhibitionSignificant inhibition

Experimental Protocols

The anti-migratory and anti-invasive properties of this compound have been validated through a series of well-established in vitro assays.

Wound Healing (Scratch) Assay

This assay assesses the collective migration of a cell population.

  • Cell Seeding: Seed cancer cells in a 6-well plate and grow to form a confluent monolayer.

  • Creating the "Wound": A sterile pipette tip is used to create a linear scratch in the monolayer.

  • Treatment: The cells are washed with phosphate-buffered saline (PBS) to remove detached cells and then incubated with varying concentrations of this compound in a serum-free or low-serum medium.

  • Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 6, 12, 24 hours) using a microscope.

  • Data Analysis: The width of the scratch is measured at different points, and the rate of wound closure is calculated to determine the effect of this compound on cell migration.

Transwell Migration and Invasion Assay

This assay quantifies the chemotactic motility of cancer cells.

  • Chamber Preparation: For the invasion assay, the upper surface of a Transwell insert (typically with an 8 µm pore size) is coated with a layer of Matrigel, a reconstituted basement membrane matrix. For the migration assay, the insert is not coated.[4][5][6][7][8]

  • Cell Seeding: Cancer cells, pre-starved in a serum-free medium, are seeded into the upper chamber of the Transwell insert in a serum-free medium containing different concentrations of this compound.[5]

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).[5]

  • Incubation: The plate is incubated for a specific period (e.g., 24-48 hours) to allow the cells to migrate or invade through the porous membrane towards the chemoattractant.[5]

  • Cell Staining and Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated/invaded to the lower surface are fixed (e.g., with methanol) and stained (e.g., with crystal violet).[5] The number of stained cells is then counted under a microscope in several random fields to determine the extent of migration or invasion.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in migration, invasion, and associated signaling pathways.

  • Cell Lysis: Cancer cells treated with this compound are lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[9]

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-p38, MMP-2, E-cadherin) overnight at 4°C.[9][10] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key signaling pathways modulated by this compound.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Functional Assays cluster_molecular_analysis Molecular Analysis start Cancer Cell Lines (e.g., FaDu, A549, B16F10) treatment Treatment with This compound (0, 25, 50, 100 µM) start->treatment wound_healing Wound Healing Assay (Cell Migration) treatment->wound_healing transwell_migration Transwell Migration Assay treatment->transwell_migration transwell_invasion Transwell Invasion Assay (with Matrigel) treatment->transwell_invasion western_blot Western Blot Analysis treatment->western_blot end Inhibition of Migration & Invasion wound_healing->end transwell_migration->end transwell_invasion->end protein_targets Protein Expression Analysis (p38, Akt, MMPs, EMT markers) western_blot->protein_targets protein_targets->end p38_MAPK_pathway cluster_pathway p38 MAPK Signaling Pathway in OSCC cluster_downstream Downstream Effects cluster_markers EMT Markers sodium_danshensu This compound p_p38 Phospho-p38 (Active) sodium_danshensu->p_p38 Inhibits p38 p38 MAPK p38->p_p38 Phosphorylation MMPs MMP-2 Expression p_p38->MMPs Regulates EMT Epithelial-Mesenchymal Transition (EMT) p_p38->EMT Promotes migration_invasion Cell Migration & Invasion MMPs->migration_invasion E_cadherin E-cadherin ↑ N_cadherin N-cadherin ↓ Vimentin Vimentin ↓ EMT->migration_invasion PI3K_Akt_pathway cluster_pathway PI3K/Akt Signaling Pathway in Lung Cancer cluster_downstream Downstream Effects sodium_danshensu This compound p_Akt Phospho-Akt (Active) sodium_danshensu->p_Akt Inhibits PI3K PI3K Akt Akt PI3K->Akt Activates Akt->p_Akt Phosphorylation MMP9 MMP-9 Expression p_Akt->MMP9 Regulates PCNA PCNA Expression p_Akt->PCNA Regulates migration_invasion Cell Migration & Invasion MMP9->migration_invasion PCNA->migration_invasion

References

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Sodium Danshensu in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Sodium Danshensu (B613839), a primary water-soluble active component of Salvia miltiorrhiza, in rats. The information is intended for researchers, scientists, and professionals in the field of drug development.

Pharmacokinetic Profile

Sodium Danshensu exhibits linear pharmacokinetics when administered intravenously within a dose range of 15 to 60 mg/kg.[1][2][3] However, its oral bioavailability is low, with an absolute bioavailability of approximately 13.72%, indicating poor absorption from the gastrointestinal tract.[1][2][3] The time to reach maximum plasma concentration (Tmax) after oral administration is about 1.40 ± 0.30 hours.[1]

Table 1: Pharmacokinetic Parameters of this compound in Rats After Intravenous and Oral Administration

Administration RouteDose (mg/kg)AUC₀₋₁₂ (μg·h/mL)Cmax (μg/mL)Tmax (h)t₁/₂ (h)Absolute Bioavailability (%)
Intravenous (I.V.)1512.67 ± 1.40--2.76 ± 0.72-
Intravenous (I.V.)3034.27 ± 2.49--3.00 ± 0.31-
Intravenous (I.V.)6067.70 ± 11.71--2.64 ± 0.44-
Oral (P.O.)180--1.40 ± 0.30-13.72

Data compiled from multiple studies.[1][2][3][4]

Distribution

Following administration, this compound is widely distributed throughout the body. The primary site of distribution is the kidney, but it is also found in other tissues including the lung, stomach, muscle, uterus, and heart.[1][2][3]

Metabolism

This compound primarily undergoes Phase II metabolism in rats.[1][2][3] The main metabolic pathways include methylation, sulfation, and acetylation.[1][2][3] A significant metabolite identified in rat urine is 4-hydroxy-3-methoxyphenyllactic acid.[3]

cluster_0 This compound Metabolism in Rats cluster_1 Phase II Metabolism cluster_2 Metabolites Danshensu This compound Methylation Methylation Danshensu->Methylation COMT Sulfation Sulfation Danshensu->Sulfation SULTs Acetylation Acetylation Danshensu->Acetylation NATs Both Methylation & Sulfation Danshensu->Both Metabolite1 Methylated Metabolite Methylation->Metabolite1 Metabolite2 Sulfated Metabolite Sulfation->Metabolite2 Metabolite3 Acetylated Metabolite Acetylation->Metabolite3 Metabolite4 Methylated & Sulfated Metabolite Both->Metabolite4

Caption: Metabolic pathways of this compound in rats.

Excretion

The primary route of excretion for this compound and its metabolites is through urine.[1][2][3] Following a single intravenous administration of 30 mg/kg, approximately 46.99% of the dose is excreted in the urine as the parent drug within 96 hours.[1][2][3] Fecal excretion is minimal, accounting for only about 1.16% of the administered dose in the same timeframe.[1][2][3] Biliary excretion is also a minor pathway, with about 0.83% of the dose excreted in the bile over 24 hours.[1][2][3]

Table 2: Excretion of this compound in Rats After a Single 30 mg/kg Intravenous Dose

Excretion RoutePercentage of Dose (%)Timeframe (hours)
Urine (Parent Drug)46.99 ± 19.3796
Feces (Parent Drug)1.16 ± 0.2696
Bile (Parent Drug)0.8324

Data from a study on the preclinical absorption, distribution, metabolism, and excretion of this compound.[1][2]

Experimental Protocols

Pharmacokinetic Study in Rats

A typical experimental workflow for assessing the pharmacokinetics of this compound in rats is outlined below.

cluster_workflow Pharmacokinetic Study Workflow A Acclimatization of Rats B Fasting (Overnight) A->B C Drug Administration (I.V. or Oral) B->C D Serial Blood Sampling (e.g., retro-orbital plexus) C->D E Plasma Separation (Centrifugation) D->E F Sample Pre-treatment (e.g., Liquid-Liquid Extraction) E->F G Analytical Method (HPLC or LC-MS/MS) F->G H Data Analysis (Pharmacokinetic Parameters) G->H

Caption: Experimental workflow for a pharmacokinetic study.

  • Species: Sprague-Dawley rats are commonly used.[5][6]

  • Housing: Animals are typically housed in a controlled environment with a standard diet and water ad libitum.

  • Acclimatization: A period of acclimatization is allowed before the experiment.

  • Intravenous (I.V.): this compound is dissolved in a suitable vehicle (e.g., saline) and administered via the tail vein. Doses of 15, 30, and 60 mg/kg have been studied.[1][2][3]

  • Oral (P.O.): For oral administration, the drug is typically given by gavage. A dose of 180 mg/kg has been used to assess oral bioavailability.[1][2][3]

  • Blood: Blood samples are collected at predetermined time points after drug administration. Collection is often from the retro-orbital plexus or carotid artery into heparinized tubes.[6]

  • Plasma Preparation: Plasma is separated by centrifugation and stored at low temperatures (e.g., -80°C) until analysis.

A high-performance liquid chromatographic (HPLC) method is frequently employed for the quantification of Danshensu in biological samples.[5][6][7]

  • Sample Pre-treatment: A liquid-liquid extraction is often used to prepare the biological samples before HPLC analysis.[5][7]

  • Chromatographic Separation:

    • Column: An Agilent Zorbax C18 column is a common choice.[5][7]

    • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile (B52724) and 0.05% trifluoroacetic acid in water.[5][7]

    • Flow Rate: A flow rate of 0.8 mL/min is often used.[5][7]

  • Detection: UV detection is commonly used.

For higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also utilized.[3][8]

  • Sample Pre-treatment: Liquid-liquid extraction with a solvent like ethyl acetate (B1210297) is a common preparation method.[8]

  • Chromatographic Separation:

    • Column: An Agilent Zorbax XDB-C18 column is often used.[8]

    • Mobile Phase: A gradient mobile phase of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is employed.[8]

  • Mass Spectrometry Detection:

    • Mode: Multiple reaction monitoring (MRM) is used for quantification.[8]

    • Transitions: For Danshensu, the transition of m/z 196.9 → 134.8 is monitored.[8]

References

The Discovery and Pharmacological History of Sodium Danshensu: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Danshensu (B613839), the sodium salt of Danshensu (Salvianic acid A), is a major water-soluble bioactive compound derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza). This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of Sodium Danshensu. It details the experimental protocols for key assays, summarizes quantitative data, and visualizes the intricate signaling pathways modulated by this compound. The development of the sodium salt form was a crucial step to enhance the stability and bioavailability of Danshensu, a compound that is otherwise unstable.[1] This guide is intended to be a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and traditional medicine.

Discovery and History

The scientific exploration of Salvia miltiorrhiza's chemical constituents began with a focus on its lipophilic compounds. However, recognizing the traditional use of water-based decoctions, research into its water-soluble components gained momentum in the 1980s. This led to the isolation and characterization of Danshensu ((2R)-3-(3,4-Dihydroxyphenyl)lactic acid). To overcome the inherent instability of Danshensu, it was converted into its sodium salt, this compound, which exhibits improved stability and bioavailability while retaining the pharmacological activities of the parent compound.[1]

Physicochemical Properties

PropertyValueReference
Chemical Formula C₉H₉NaO₅[2]
Molecular Weight 220.15 g/mol [2]
Appearance White to off-white crystalline solid[2]
Solubility Soluble in water[2]
CAS Number 67920-52-9[2]

Pharmacokinetics (in Rats)

A study in Sprague-Dawley rats revealed the following pharmacokinetic parameters for this compound.

Parameter15 mg/kg (i.v.)30 mg/kg (i.v.)60 mg/kg (i.v.)180 mg/kg (p.o.)Reference
t1/2 (h) 2.76 ± 0.723.00 ± 0.312.64 ± 0.44-[2]
AUC₀₋₁₂ (µg·h/mL) 12.67 ± 1.4034.27 ± 2.4967.70 ± 11.71-[2]
Absolute Bioavailability (%) ---13.72[2]
Experimental Protocol: Pharmacokinetic Analysis in Rats

Animal Model: Male Sprague-Dawley rats.

Drug Administration:

  • Intravenous (i.v.) administration of this compound at doses of 15, 30, and 60 mg/kg.

  • Oral (p.o.) administration of this compound at a dose of 180 mg/kg.

Sample Collection: Blood samples were collected at various time points post-administration.

Sample Preparation:

  • To 50 µL of rat plasma, add 25 µL of internal standard solution.

  • Acidify with 20 µL of 3 mol/L HCl.

  • Extract with 1 mL of ethyl acetate (B1210297) by vortexing and centrifugation.

  • Evaporate the supernatant to dryness.

  • Reconstitute the residue in 50 µL of the mobile phase.

LC-MS/MS Analysis:

  • Column: C18 column.

  • Mobile Phase: Methanol and 0.1% formic acid in water.

  • Detection: Electrospray ionization in negative ion mode.

Pharmacological Activities and Mechanisms of Action

Vasodilation

This compound exhibits a biphasic effect on vascular tension. At low concentrations (0.1-0.3 g/L), it induces a weak contraction in phenylephrine-precontracted thoracic arteries.[3][4] Conversely, at higher concentrations (1-3 g/L), it produces a pronounced vasodilation.[3][4]

Experimental Protocol: Vasodilation Assay in Isolated Rat Aorta

Tissue Preparation:

  • Isolate the thoracic aorta from normal rats.

  • Cut the aorta into rings and mount them in an organ bath containing Krebs-Henseleit buffer.

Procedure:

  • Pre-contract the aortic rings with phenylephrine (B352888) (1 µmol/L).

  • Add this compound at various concentrations (0.1 to 3 g/L).

  • Record the changes in vessel tension.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[5][6]

Experimental Protocol: Anti-inflammatory Assay in Macrophages

Cell Culture: Culture RAW 264.7 macrophage cells.

Procedure:

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 6 or 24 hours).

  • Collect the cell culture supernatant to measure the levels of TNF-α and IL-6 using ELISA.

  • Isolate total RNA from the cells to analyze the mRNA expression of inflammatory cytokines by RT-PCR.

Cardioprotective Effects

This compound protects the myocardium against ischemia-reperfusion (I/R) injury by reducing infarct size and inhibiting apoptosis of cardiomyocytes.[7][8][9][10]

Experimental Protocol: Cardioprotection in a Rat Model of Myocardial Ischemia-Reperfusion

Animal Model: Male Sprague-Dawley rats.

Procedure:

  • Induce myocardial ischemia by transiently occluding a coronary artery (e.g., for 30 minutes).

  • Administer this compound (e.g., 15, 30, or 60 mg/kg) before or during reperfusion (e.g., 3 hours).

  • Assess cardiac function and measure the infarct size.

  • Analyze the expression of apoptotic proteins (e.g., Bcl-2, Bax) in the myocardial tissue using Western blotting.

Neuroprotective Effects

This compound has demonstrated neuroprotective effects in models of cerebral ischemia-reperfusion injury by reducing infarct volume and neuronal apoptosis.[2][11][12]

Experimental Protocol: Neuroprotection in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

Animal Model: Male Sprague-Dawley rats.

Procedure:

  • Induce cerebral ischemia by MCAO for a specific duration (e.g., 2 hours).

  • Administer this compound (e.g., 30 or 60 mg/kg) for a certain period (e.g., 5 days) after MCAO.

  • Evaluate neurological deficits.

  • Measure the cerebral infarct volume using TTC staining.

  • Assess neuronal apoptosis in the brain tissue using TUNEL staining and Western blotting for apoptosis-related proteins.

Signaling Pathways

PI3K/Akt Signaling Pathway

This compound has been shown to activate the PI3K/Akt signaling pathway, which is crucial for cell survival and protection against apoptosis in both cardiomyocytes and neurons.[2][7]

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sodium_Danshensu This compound Receptor Receptor Sodium_Danshensu->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 p_Akt p-Akt PIP3->p_Akt activates Akt Akt Apoptosis_Inhibition Inhibition of Apoptosis p_Akt->Apoptosis_Inhibition Cell_Survival Cell Survival p_Akt->Cell_Survival

PI3K/Akt Signaling Pathway Activation by this compound.
NF-κB Signaling Pathway

This compound can inhibit the NF-κB signaling pathway, a key regulator of inflammation. It has been shown to suppress the phosphorylation and nuclear translocation of p65, a subunit of NF-κB, thereby reducing the expression of pro-inflammatory genes.[6]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NF_kB NF-κB (p65/p50) IkB->NF_kB degradation NF_kB_n NF-κB (p65/p50) NF_kB->NF_kB_n translocation Sodium_Danshensu This compound Sodium_Danshensu->IKK inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NF_kB_n->Inflammatory_Genes

Inhibition of NF-κB Signaling Pathway by this compound.
HIF-1α/STAT3/NLRP3 Inflammasome Pathway

In the context of inflammatory conditions like arthritis, this compound has been found to downregulate the HIF-1α/STAT3/NLRP3 inflammasome pathway in macrophages, leading to reduced secretion of IL-1β.[5]

HIF1a_STAT3_NLRP3_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) HIF_1a HIF-1α Inflammatory_Stimuli->HIF_1a p_STAT3 p-STAT3 HIF_1a->p_STAT3 STAT3 STAT3 NLRP3_Inflammasome NLRP3 Inflammasome p_STAT3->NLRP3_Inflammasome activates Caspase_1 Caspase-1 NLRP3_Inflammasome->Caspase_1 activates IL_1b IL-1β (secretion) Caspase_1->IL_1b cleaves Pro_IL_1b Pro-IL-1β Sodium_Danshensu This compound Sodium_Danshensu->HIF_1a inhibits

Inhibition of HIF-1α/STAT3/NLRP3 Pathway by this compound.

Conclusion

This compound, a stabilized form of a key bioactive compound from Salvia miltiorrhiza, has demonstrated a wide range of pharmacological activities with significant therapeutic potential, particularly in the management of cardiovascular, inflammatory, and neurological disorders. Its multifaceted mechanisms of action, involving the modulation of key signaling pathways such as PI3K/Akt, NF-κB, and HIF-1α/STAT3/NLRP3, underscore its importance as a subject for ongoing research and drug development. This technical guide provides a foundational resource for scientists to further explore and harness the therapeutic benefits of this compound.

References

The Multifaceted Biological Activities of Danshensu and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danshensu (B613839) (3-(3,4-dihydroxyphenyl)lactic acid), a prominent water-soluble phenolic acid derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), has garnered significant scientific attention for its broad spectrum of pharmacological effects. However, its clinical utility is often hampered by poor stability and low bioavailability.[1] This has spurred the development of numerous Danshensu derivatives, designed to enhance its therapeutic potential. This technical guide provides an in-depth overview of the biological activities of Danshensu and its derivatives, with a focus on their neuroprotective, cardioprotective, antioxidant, and anti-inflammatory properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support further research and drug development in this promising area.

Core Biological Activities and Mechanisms of Action

Danshensu and its derivatives exert their biological effects through multiple mechanisms, primarily centered around mitigating oxidative stress and inflammation. These compounds have demonstrated significant potential in the prevention and treatment of cardiovascular and cerebrovascular diseases.[2]

Neuroprotective Effects

Danshensu and its derivatives have shown considerable promise in protecting neuronal cells from various insults, including ischemia and neurotoxin-induced damage. The neuroprotective effects are largely attributed to their antioxidant and anti-apoptotic properties.

Studies have demonstrated that novel Danshensu derivatives, such as amide and thioester conjugates, can significantly increase the viability of SH-SY5Y human neuroblastoma cells exposed to hydrogen peroxide (H₂O₂)-induced oxidative stress.[3] These derivatives have been shown to reduce lactate (B86563) dehydrogenase (LDH) leakage, inhibit lipid peroxidation, and modulate the expression of apoptosis-related proteins like Bcl-2 and Bax.[3] In animal models of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model in rats, treatment with Danshensu derivatives has been found to markedly decrease infarct volume.[3] The underlying mechanisms involve the activation of pro-survival signaling pathways, including the PI3K/Akt pathway, and the enhancement of the endogenous antioxidant defense system.[4] Specifically, Danshensu has been shown to activate the PI3K/Akt/Nrf2 pathway, leading to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1), and glutathione (B108866) cysteine ligase (GCLC and GCLM).[5]

Cardioprotective Effects

The cardioprotective activities of Danshensu and its derivatives are well-documented, particularly in the context of myocardial ischemia-reperfusion (I/R) injury. These compounds help to preserve cardiac function and reduce myocardial damage by combating oxidative stress and apoptosis in cardiomyocytes.

For instance, Danshensu has been shown to significantly reduce myocardium infarct size and the release of cardiac injury markers like creatine (B1669601) kinase-MB (CK-MB) and cardiac troponin I (cTnI) in rat models of I/R injury.[1] In vitro studies using H9c2 cardiomyocytes have revealed that Danshensu improves cell viability and decreases LDH release following simulated ischemia-reperfusion.[1] The cardioprotective mechanisms involve the activation of the PI3K/Akt and ERK1/2 signaling pathways, which are critical for cell survival and proliferation.[1] Furthermore, some derivatives have been found to activate the Nrf2/heme oxygenase-1 (HO-1) signaling pathway in H9c2 cells, enhancing their resistance to oxidative stress.[6] The synergistic application of Danshensu with other bioactive compounds, such as hydroxysafflor yellow A, has been shown to potentiate these protective effects through the Akt/Nrf2/HO-1 pathway.[7]

Antioxidant Activity

The core of Danshensu's therapeutic potential lies in its potent antioxidant activity, primarily attributed to its catechol structure. It can directly scavenge free radicals and enhance the endogenous antioxidant defense system. The antioxidant capacity of Danshensu has been quantified in various assays, demonstrating its ability to neutralize different types of reactive oxygen species (ROS).

Danshensu has been reported to have significant DPPH and ABTS radical scavenging activities.[8] Mechanistically, Danshensu activates the Nrf2 signaling pathway, a master regulator of the antioxidant response. This leads to the upregulation of a battery of antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase, thereby bolstering the cell's capacity to counteract oxidative stress.[9][10]

Anti-inflammatory Effects

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Danshensu and its derivatives have demonstrated significant anti-inflammatory properties by modulating key inflammatory signaling pathways.

One of the primary mechanisms of their anti-inflammatory action is the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[11] By suppressing the activation of NF-κB, Danshensu can reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[11][12] Studies in chondrocytes and animal models of osteoarthritis have shown that Danshensu can alleviate the inflammatory response by inhibiting p65 phosphorylation and nuclear translocation.[11]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of Danshensu and its derivatives from various studies.

Table 1: Neuroprotective Effects of Danshensu and Its Derivatives

Compound/DerivativeCell Line/ModelAssayEndpointResultReference
DanshensuSH-SY5Y cells (rotenone-induced)MTT AssayCell ViabilitySignificant attenuation of cytotoxicity at 0.1, 1, and 10 µM[5]
Danshensu Derivatives (3, 4, 6, 7, 8)SH-SY5Y cells (H₂O₂-induced)MTT AssayCell ViabilitySignificant restoration of cell viability[3]
Danshensu Derivative 6MCAO rat modelTTC StainingInfarct VolumeMarked decrease at 30 mg/kg[3][13]
Sodium DanshensuMCAO rat modelmNSSNeurological DeficitRemarkable improvement at 30 and 60 mg/kg[4]

Table 2: Cardioprotective Effects of Danshensu and Its Derivatives

Compound/DerivativeCell Line/ModelAssayEndpointResultReference
DanshensuMyocardial I/R rat modelTTC StainingInfarct SizeSignificant reduction[1]
DanshensuH9c2 cells (simulated I/R)MTT AssayCell ViabilityMarkedly improved[1]
Danshensu Derivative 14Myocardial ischemia rat modelBiochemical AssaysLDH, MDA, CK levelsSignificantly decreased[6]
Danshensu + HSYAMyocardial I/R rat modelBiochemical AssaysCK-MB, cTnI levelsSignificantly lower levels[7]

Table 3: Antioxidant Activity of Danshensu

AssayIC₅₀ Value (µg/mL)Reference
DPPH Radical Scavenging10[8]
ABTS Radical Scavenging42.21[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on Danshensu and its derivatives.

Neuroprotection Assays

1. Cell Culture and Treatment (SH-SY5Y cells)

  • Cell Line: Human neuroblastoma SH-SY5Y cells.[3]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.[3]

  • Treatment Protocol (Oxidative Stress Model):

    • Seed SH-SY5Y cells in 96-well plates.

    • Pre-treat cells with various concentrations of Danshensu or its derivatives for 2 hours.

    • Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 150 µM and incubate for 24 hours.[3]

  • Treatment Protocol (Neurotoxin Model):

    • Seed SH-SY5Y cells in 96-well plates.

    • Pre-treat cells with Danshensu (0.1, 1, and 10 µM) for 2 hours.[5]

    • Induce neurotoxicity by adding rotenone (B1679576) to a final concentration of 100 nM and incubate for 24 hours.[5]

2. Cell Viability Assessment (MTT Assay)

  • After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well of the 96-well plate.[3]

  • Incubate the plate at 37°C for 4 hours.[3]

  • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

3. Assessment of Neuronal Damage (LDH Release Assay)

  • After treatment, collect the cell culture supernatant.

  • Measure the amount of LDH released into the supernatant using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Measure the absorbance at 490 nm.[3]

Cardioprotection Assays

1. Cell Culture and Treatment (H9c2 cells)

  • Cell Line: Rat embryonic cardiomyocyte H9c2 cells.

  • Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Simulated Ischemia/Reperfusion (I/R) Protocol:

    • Incubate H9c2 cells in a hypoxic buffer (e.g., glucose-free DMEM) in a hypoxic chamber (e.g., 95% N₂ and 5% CO₂) for a specified duration (e.g., 2 hours) to simulate ischemia.[1]

    • Replace the hypoxic buffer with normal culture medium and return the cells to a normoxic incubator (95% air and 5% CO₂) for a specified duration (e.g., 3 hours) to simulate reperfusion.[1]

    • Danshensu or its derivatives can be added during the reperfusion phase.

2. In Vivo Myocardial Ischemia/Reperfusion (I/R) Model

  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Procedure:

    • Anesthetize the rats and perform a thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery for a specific period (e.g., 30 minutes) to induce ischemia.[1]

    • Release the ligation to allow for reperfusion for a set duration (e.g., 3 hours).[1]

    • Administer Danshensu or its derivatives intravenously at the onset of reperfusion.

3. Assessment of Myocardial Infarct Size (TTC Staining)

  • After the reperfusion period, excise the heart and freeze it at -20°C.

  • Slice the ventricles into 2-mm thick sections.

  • Incubate the slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 15-20 minutes.

  • Viable tissue will stain red, while the infarcted tissue will remain pale.

  • Quantify the infarct area using image analysis software.

Anti-inflammatory Assays

1. Cell Culture and Treatment (RAW 264.7 cells)

  • Cell Line: Murine macrophage RAW 264.7 cells.

  • Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in 96-well plates.

    • Pre-treat the cells with various concentrations of Danshensu or its derivatives for 1 hour.

    • Stimulate inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

2. Measurement of Nitric Oxide (NO) Production (Griess Assay)

  • After the treatment period, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm. The concentration of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.

3. Measurement of Pro-inflammatory Cytokines (ELISA)

  • Collect the cell culture supernatant after treatment.

  • Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway Diagrams

PI3K_Akt_Nrf2_Pathway Danshensu Danshensu / Derivatives PI3K PI3K Danshensu->PI3K Activates ROS Oxidative Stress (e.g., H₂O₂, Rotenone) ROS->PI3K Induces Akt Akt PI3K->Akt Activates Keap1 Keap1 Akt->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, GCLC) ARE->Antioxidant_Enzymes Induces Transcription Antioxidant_Enzymes->ROS Neutralizes Cell_Survival Cell Survival & Neuroprotection/ Cardioprotection Antioxidant_Enzymes->Cell_Survival Promotes TLR4_NFkB_Pathway Danshensu Danshensu / Derivatives IKK IKK Complex Danshensu->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) Nucleus->Proinflammatory_Genes Induces Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells (e.g., SH-SY5Y) treatment Pre-treat with Danshensu & Induce Damage (e.g., H₂O₂) cell_seeding->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (4h, 37°C) mtt_addition->incubation solubilization Add Solubilizer (DMSO) incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability TTC_Staining_Workflow cluster_animal_model In Vivo Model cluster_tissue_prep Tissue Preparation cluster_staining_analysis Staining & Analysis mcao Induce MCAO in Rat reperfusion Reperfusion & Treatment with Danshensu Derivative mcao->reperfusion euthanasia Euthanize Animal reperfusion->euthanasia brain_extraction Extract & Freeze Brain euthanasia->brain_extraction slicing Slice Brain (2mm sections) brain_extraction->slicing ttc_incubation Incubate in 1% TTC (37°C) slicing->ttc_incubation imaging Image Slices ttc_incubation->imaging quantification Quantify Infarct Volume imaging->quantification

References

A Comprehensive Technical Guide to Sodium Danshensu for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of its Physicochemical Properties, Biological Activity, and Associated Experimental Protocols

Introduction

Sodium Danshensu, the sodium salt of Danshensu (3-(3,4-dihydroxyphenyl)lactic acid), is a major water-soluble bioactive compound derived from the well-known traditional Chinese medicine Danshen (Salvia miltiorrhiza). Its enhanced stability and bioavailability compared to its parent compound have made it a focal point of intensive research, particularly in the fields of cardiovascular and neurological diseases. This technical guide provides a comprehensive overview of this compound, including its chemical properties, key signaling pathways, and detailed experimental protocols to facilitate further scientific investigation and drug development.

Physicochemical Properties

This compound is a white to off-white crystalline powder with good solubility in water. Its fundamental chemical and physical characteristics are summarized below.

PropertyValueReferences
CAS Number 67920-52-9
Molecular Formula C₉H₉NaO₅
Molecular Weight 220.15 g/mol , 220.16 g/mol , 220.2 g/mol , 222.17 g/mol
IUPAC Name sodium;3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate
Synonyms Salvianic acid A sodium salt, Sodium 3-(3,4-dihydroxyphenyl)lactate

Core Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects through the modulation of multiple signaling pathways. These pathways are central to its observed cardioprotective, neuroprotective, anti-inflammatory, and anti-cancer properties.

Cardioprotective and Neuroprotective Effects: The Akt/ERK1/2/Nrf2 Axis

A significant body of evidence points to the activation of the Akt/ERK1/2/Nrf2 signaling pathway as a primary mechanism for the protective effects of this compound against ischemia-reperfusion injury in both the heart and the brain.

Akt_ERK_Nrf2_Pathway SDSS This compound Akt Akt SDSS->Akt ERK ERK1/2 SDSS->ERK IschemiaReperfusion Ischemia/ Reperfusion Injury ROS ↑ ROS IschemiaReperfusion->ROS Nrf2 Nrf2 Akt->Nrf2 activates CellSurvival ↑ Cell Survival ↓ Apoptosis Akt->CellSurvival ERK->Nrf2 activates ERK->CellSurvival ARE ARE Nrf2->ARE translocates to nucleus & binds AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes promotes transcription AntioxidantEnzymes->ROS scavenges

Akt/ERK1/2/Nrf2 signaling pathway activated by this compound.
Neuroprotection: PI3K/Akt and TSC2/mTOR Pathways

In the context of cerebral ischemia, this compound has been shown to activate the PI3K/Akt pathway, leading to the inhibition of apoptosis. Furthermore, it modulates the TSC2/mTOR pathway, which is implicated in autophagy and neuroprotection.

Neuroprotection_Pathways cluster_PI3K_Akt PI3K/Akt Pathway cluster_TSC2_mTOR TSC2/mTOR Pathway SDSS This compound PI3K PI3K SDSS->PI3K TSC2 TSC2 SDSS->TSC2 CerebralIschemia Cerebral Ischemia/ Reperfusion cluster_PI3K_Akt cluster_PI3K_Akt cluster_TSC2_mTOR cluster_TSC2_mTOR Akt Akt PI3K->Akt Apoptosis ↓ Apoptosis Akt->Apoptosis mTOR mTOR TSC2->mTOR inhibits Autophagy ↑ Autophagy mTOR->Autophagy regulates

Neuroprotective signaling pathways modulated by this compound.
Anti-inflammatory Effects: NF-κB and HIF-1α/STAT3/NLRP3 Pathways

This compound exhibits potent anti-inflammatory properties by inhibiting the NF-κB signaling pathway. This leads to a reduction in the production of pro-inflammatory cytokines. Additionally, it has been shown to suppress the HIF-1α/STAT3/NLRP3 inflammasome pathway, further contributing to its anti-inflammatory effects.

Anti_inflammatory_Pathways cluster_NFkB NF-κB Pathway cluster_HIF1a HIF-1α/STAT3/NLRP3 Pathway SDSS This compound IKK IKK SDSS->IKK inhibits HIF1a HIF-1α SDSS->HIF1a suppresses InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->IKK InflammatoryStimuli->HIF1a IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases ProInflammatoryCytokines ↓ Pro-inflammatory Cytokines NFkB->ProInflammatoryCytokines STAT3 STAT3 HIF1a->STAT3 NLRP3 NLRP3 Inflammasome STAT3->NLRP3 Inflammation ↓ Inflammation NLRP3->Inflammation

Anti-inflammatory signaling pathways inhibited by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the study of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well plates

  • This compound stock solution

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample.

Materials:

  • Cell or tissue lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-Nrf2)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Prepare cell or tissue lysates using lysis buffer.

  • Determine the protein concentration using the BCA assay.

  • Denature protein samples by boiling with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Cells or tissue sections on slides

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT and labeled dUTP)

  • Fluorescence microscope

Protocol:

  • Fix cells or tissue sections with fixation solution.

  • Permeabilize the samples.

  • Incubate the samples with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour.

  • Wash the samples to remove unincorporated nucleotides.

  • Counterstain the nuclei with a DNA stain (e.g., DAPI).

  • Mount the slides and visualize them under a fluorescence microscope.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used animal model for studying ischemic stroke.

Materials:

  • Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Nylon monofilament suture (e.g., 4-0)

  • This compound solution for administration

Protocol:

  • Anesthetize the rat and make a midline neck incision.

  • Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the CCA.

  • Insert the nylon monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • After the desired period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.

  • Administer this compound (e.g., intraperitoneally or intravenously) at the desired time points.

  • Assess neurological deficits, infarct volume (using TTC staining), and perform molecular analyses on brain tissue.

Conclusion

This compound is a promising therapeutic agent with a multi-targeted mechanism of action. Its ability to modulate key signaling pathways involved in cellular survival, inflammation, and oxidative stress underscores its potential in the treatment of a range of diseases. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further explore the therapeutic applications of this important natural product derivative. Continued research into its molecular interactions and clinical efficacy is warranted to fully realize its therapeutic potential.

An In-depth Technical Guide on the Safety and Toxicity Profile of Sodium Danshensu

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium Danshensu (B613839) (Sodium DL-β-(3,4-dihydroxyphenyl)lactate), a primary water-soluble active component derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), has garnered significant attention for its therapeutic potential, particularly in cardiovascular diseases.[1][2][3] As with any therapeutic agent, a thorough understanding of its safety and toxicity profile is paramount for drug development professionals and researchers. This guide provides a comprehensive overview of the current knowledge regarding the pharmacokinetics, acute, sub-chronic, and long-term toxicity, as well as specific safety endpoints for Sodium Danshensu.

Pharmacokinetic Profile

The absorption, distribution, metabolism, and excretion (ADME) of this compound have been primarily studied in rats. Following intravenous administration, the compound exhibits linear pharmacokinetics. However, its oral bioavailability is poor, suggesting that an injectable route may be more suitable for clinical development.[4][5][6]

Key Pharmacokinetic Parameters

A study in rats provided detailed pharmacokinetic parameters following both intravenous and oral administration. After intravenous administration at doses of 15, 30, and 60 mg/kg, plasma concentrations of this compound decreased rapidly.[4][7] Oral administration of 180 mg/kg resulted in an absolute bioavailability of 13.72%, indicating limited absorption from the gastrointestinal tract.[4][5]

Parameter15 mg/kg (I.V.)30 mg/kg (I.V.)60 mg/kg (I.V.)180 mg/kg (P.O.)
t1/2 (h) 2.76 ± 0.723.00 ± 0.312.64 ± 0.44-
AUC0–12 (µg·h/mL) 12.67 ± 1.4034.27 ± 2.4967.70 ± 11.71-
Tmax (h) ---1.40 ± 0.30
Absolute Bioavailability (%F) ---13.72%
Data derived from studies in rats.[4][7]

Distribution, Metabolism, and Excretion

This compound is widely distributed throughout the body, with the highest concentration found in the kidneys.[4][5] It is also distributed to the lungs, stomach, muscles, uterus, and heart.[4][5] The primary route of elimination is through urine, with approximately 46.99% of the parent drug excreted within 96 hours after intravenous administration.[4][5] Fecal and biliary excretion are minor pathways, accounting for about 1.16% and 0.83% of the dose, respectively.[4][5] Metabolism occurs mainly through Phase II reactions, including methylation, sulfation, and acetylation.[5][6]

Experimental Protocol: Pharmacokinetic Study in Rats

  • Animals: Sprague-Dawley rats.[8]

  • Administration:

    • Intravenous (I.V.) administration at doses of 15, 30, and 60 mg/kg.[4][5][7]

    • Oral (P.O.) administration at a dose of 180 mg/kg.[4][5]

  • Sample Collection: Blood samples were collected at various time points. Urine, feces, and bile were collected to assess excretion pathways.[4]

  • Analysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.[4] Pharmacokinetic parameters were calculated using a noncompartmental model.[4]

cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis & Modeling cluster_results Results IV_Admin Intravenous (I.V.) Dosing (15, 30, 60 mg/kg) Blood Blood Sampling (Time Points) IV_Admin->Blood Excreta Excreta Collection (Urine, Feces, Bile) IV_Admin->Excreta PO_Admin Oral (P.O.) Dosing (180 mg/kg) PO_Admin->Blood LCMS LC-MS/MS Analysis (Quantification) Blood->LCMS Excreta->LCMS PK_Model Pharmacokinetic Modeling (Non-compartmental) LCMS->PK_Model ADME ADME Profile (Absorption, Distribution, Metabolism, Excretion) PK_Model->ADME Bioavailability Bioavailability Calculation PK_Model->Bioavailability cluster_phase1 Dosing Phase cluster_phase2 Terminal Phase cluster_phase3 Analysis Dosing Daily Dosing (e.g., 90 days) - Vehicle Control - Low Dose - Mid Dose - High Dose Observations In-life Observations - Clinical Signs - Body Weight - Food/Water Intake Dosing->Observations Blood_Collection Blood Collection (Hematology & Clinical Chemistry) Observations->Blood_Collection Necropsy Gross Necropsy & Organ Weights Blood_Collection->Necropsy Histopathology Histopathology (Microscopic Examination of Tissues) Necropsy->Histopathology Data_Analysis Data Analysis & NOAEL Determination Histopathology->Data_Analysis cluster_pathway Keap1-Nrf2 Antioxidant Pathway DSS Danshensu (DSS) Keap1 Keap1 DSS->Keap1 Inhibits DOX Doxorubicin (DOX) (Induces Oxidative Stress) DOX->Keap1 Activates Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds to NQO1 NQO1 (Detoxifying Enzyme) ARE->NQO1 Upregulates Protection Cardioprotection NQO1->Protection cluster_pathway DSS Signaling in Muscle Atrophy DSS This compound (DSS) CaMKII CaMKII DSS->CaMKII Stimulates PGC1a PGC1α CaMKII->PGC1a Stimulates FoxO3a_cyto FoxO3a (Cytoplasm) CaMKII->FoxO3a_cyto Inhibits Nuclear Translocation FoxO3a_nuc FoxO3a (Nucleus) FoxO3a_cyto->FoxO3a_nuc Translocation Atrophy_Genes Muscle Atrophy Genes (MuRF1, MAFbx) FoxO3a_nuc->Atrophy_Genes Activates Alleviation Alleviation of Muscle Atrophy Atrophy_Genes->Alleviation Inhibition leads to

References

Methodological & Application

Application Note and Protocol for HPLC Analysis of Sodium Danshensu

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the quantitative analysis of Sodium Danshensu using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound, the sodium salt of D-(+)-β-(3,4-dihydroxyphenyl)lactic acid, is a major water-soluble bioactive component isolated from the traditional Chinese medicine Salvia miltiorrhiza (Danshen). It exhibits significant pharmacological activities, particularly in the treatment of cardiovascular diseases. Accurate and reliable quantification of this compound in various matrices, such as raw materials, finished products, and biological samples, is crucial for quality control, pharmacokinetic studies, and drug development. This application note describes a robust HPLC method for this purpose.

Experimental Protocol

This protocol outlines the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector. A Shimadzu LC-20AT HPLC system or equivalent is suitable.[1]

  • Chromatographic Column: A reversed-phase C18 column is typically used. Examples include:

    • YMC-Pack ODS-AM column (250 mm × 4.6 mm, 5 µm)[1]

    • SinoChrom ODS-BP C18 column (250 mm × 4.6 mm, 5 µm)[2]

    • Discovery C18 column[3]

    • Waters C18 column (150 mm × 3.9 mm, 5 µm)[4]

  • Chemicals and Reagents:

    • This compound reference standard (≥98% purity)[5]

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Acetic acid (glacial, analytical grade)[2]

    • Formic acid (analytical grade)[4]

    • Water (deionized or HPLC grade)

    • Protocatechuic acid (optional, as internal standard)[3]

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions. These may be optimized for specific applications.

ParameterCondition 1Condition 2Condition 3
Mobile Phase A 0.8% (v/v) acetic acid in water[1]2% (v/v) glacial acetic acid in water[2]0.3% (v/v) formic acid in water[4]
Mobile Phase B 0.8% (v/v) acetic acid in acetonitrile[1]Methanol[2]Methanol[4]
Gradient Elution A detailed gradient program is provided below.[1]Linear gradient elution is mentioned.[2]A detailed gradient program is provided below.[4]
Flow Rate 1.0 mL/min[1][2]1.0 mL/min[4]1.0 mL/min
Column Temperature 30 °C[1][2][4]30 °C30 °C
Injection Volume 10 µL[1][4]10 µL10 µL
Detection Wavelength 280 nm[1][2][4]280 nm280 nm

Gradient Elution Program (Condition 1): [1]

Time (min)% Mobile Phase A% Mobile Phase B
0 - 4098 → 542 → 46
40 - 6054 → 3446 → 66
60 - 7034 → 5266 → 48
70 - 7152 → 1048 → 90
71 - 801090

Gradient Elution Program (Condition 3): [4]

Time (min)% Mobile Phase B (Methanol)
0 - 4010 → 60
40 - 5060 → 70
50 - 7070 → 83
70 - 7583 → 10
Preparation of Solutions
  • Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of methanol or water to obtain a stock solution of a specific concentration (e.g., 1 mg/mL). Store this solution at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or an appropriate solvent to achieve a range of concentrations for the calibration curve (e.g., 0.5 - 80.0 mg/L).[6]

  • Sample Preparation:

    • Herbal Materials: For solid samples like Salvia miltiorrhiza root, a powdered sample can be extracted using methods such as ultrasonic-assisted extraction with water or methanol.[1] The resulting extract should be filtered through a 0.45 µm membrane filter before injection.[4]

    • Liquid Formulations: For liquid samples like oral solutions, dilute the sample with an appropriate solvent and filter through a 0.45 µm membrane filter.[2]

    • Plasma Samples: For biological samples like plasma, a protein precipitation or liquid-liquid extraction step is necessary. For example, perchloric acid can be used to precipitate proteins.[6] Alternatively, liquid-liquid extraction can be performed.[3]

Method Validation Parameters

The analytical method should be validated according to standard guidelines. The following table summarizes typical performance characteristics.

ParameterTypical ValueReference
Linearity (r) > 0.999[2]
Linear Range 0.5 - 80.0 mg/L[6]
Precision (RSD) < 0.85% (Intraday and Interday)[2]
Accuracy (Recovery) 96.97 - 102.14%[2]
Limit of Detection (LOD) 0.2 mg/L[6]

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing cluster_result Result Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction/Dilution) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram_Integration Chromatogram Integration Data_Acquisition->Chromatogram_Integration Calibration_Curve Calibration Curve Construction Chromatogram_Integration->Calibration_Curve Quantification Quantification Chromatogram_Integration->Quantification Calibration_Curve->Quantification Final_Report Final Report Quantification->Final_Report

References

Application Notes and Protocols for Preparing Sodium Danshensu Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Danshensu (B613839), the monosodium salt of Danshensu, is a water-soluble phenolic acid isolated from the traditional Chinese medicinal herb Salvia miltiorrhiza (Danshen).[1][2] Its enhanced stability and bioavailability compared to its parent compound, Danshensu, make it a valuable agent for in vitro and in vivo studies.[3][4] Sodium Danshensu exhibits a range of pharmacological effects, including antioxidant, anti-inflammatory, and cardioprotective properties.[2][5] In cell culture, it has been shown to influence various signaling pathways, making it a compound of interest for research in areas such as neuroprotection, cancer biology, and metabolic diseases.[6][7][8]

These application notes provide detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments, ensuring reproducibility and accuracy in research findings.

Quantitative Data Summary

The following tables summarize the key quantitative information for the preparation and use of this compound in cell culture.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name Sodium (R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate[9]
CAS Number 67920-52-9[1][10]
Molecular Formula C₉H₉NaO₅[1][10]
Molecular Weight 220.15 g/mol [1][11]
Appearance White to off-white crystalline solid[2]
Purity ≥98% (HPLC)[3][9]

Table 2: Solubility of this compound

SolventSolubilityReference
Water (H₂O) ≥22.1 mg/mL[10]
20 mg/mL (clear solution)[9][11]
Dimethyl Sulfoxide (DMSO) ≥16.47 mg/mL (with gentle warming and ultrasonic)[10]
44 mg/mL (199.86 mM)[1]
Phosphate-Buffered Saline (PBS, pH 7.2) 10 mg/mL[12]
Ethanol (EtOH) Insoluble[10]

Table 3: Recommended Storage Conditions

FormStorage TemperatureDurationReference
Powder -20°C3 years[1]
2-8°C-[9][11]
Stock Solution in DMSO -80°C1 year[1]
-20°C1 month[1]

Table 4: Example Concentrations Used in Cell Culture Studies

Cell LineConcentration RangeExperimental ContextReference
C2C12 myoblasts20 µMDifferentiation[3]
A549 and NCI-H1299 (lung cancer cells)25, 50, 100 µMViability, apoptosis, migration, invasion[4]
Rat H9c2 cardiomyocytes1 µM, 10 µMIschemia/reperfusion injury[13]
AstrocytesNot specified, dose-dependent effects observedOxygen-glucose deprivation/reoxygenation[6]

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution in DMSO, which is a common solvent for water-insoluble or poorly soluble compounds.

Materials:

  • This compound powder (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene (B1209903) centrifuge tubes (1.5 mL or 2 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

  • Weighing this compound: Accurately weigh out 22.02 mg of this compound powder using an analytical balance.

  • Dissolving in DMSO: Transfer the weighed powder to a sterile 1.5 mL or 2 mL centrifuge tube. Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortexing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[10][14] Ensure the solution is clear and free of particulates.

  • Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials. This minimizes freeze-thaw cycles which can degrade the compound.[1]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]

Preparation of Working Solutions in Cell Culture Medium

This protocol details the dilution of the DMSO stock solution into the final working concentrations in cell culture medium.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium appropriate for the cell line being used

  • Sterile, conical tubes (15 mL or 50 mL)

  • Sterile micropipettes and tips

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

  • Calculating Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in the cell culture medium. For example, to prepare 10 mL of a 100 µM working solution:

    • Use the formula: C₁V₁ = C₂V₂

    • (100 mM) * V₁ = (0.1 mM) * (10 mL)

    • V₁ = (0.1 mM * 10 mL) / 100 mM = 0.01 mL = 10 µL

  • Preparing the Working Solution: In a sterile conical tube, add 10 µL of the 100 mM stock solution to 9.99 mL of pre-warmed complete cell culture medium.

  • Mixing: Gently mix the solution by inverting the tube or by gentle pipetting. Avoid vigorous vortexing which can cause foaming of the medium.

  • Final DMSO Concentration: Note that the final concentration of DMSO in the working solution will be 0.1%. It is crucial to include a vehicle control (medium with 0.1% DMSO) in your experiments to account for any effects of the solvent on the cells.

  • Application to Cells: The freshly prepared working solution is now ready to be added to your cell cultures.

Visualization of Signaling Pathways and Workflows

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cell survival, apoptosis, and metabolism.

Sodium_Danshensu_Signaling cluster_PI3K_Akt PI3K/Akt Pathway cluster_TSC2_mTOR TSC2/mTOR Pathway cluster_CaMKII_FoxO3a CaMKII-PGC1α-FoxO3a Pathway SD This compound PI3K PI3K SD->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits SD2 This compound TSC2 TSC2 SD2->TSC2 Upregulates mTOR mTOR TSC2->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits SD3 This compound CaMKII CaMKII SD3->CaMKII Stimulates PGC1a PGC1α CaMKII->PGC1a Activates FoxO3a FoxO3a PGC1a->FoxO3a Inhibits Nuclear Translocation Atrophy Muscle Atrophy FoxO3a->Atrophy Promotes Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Dissolve Completely dissolve->vortex sterilize Sterile Filter (Optional) vortex->sterilize aliquot Aliquot into Single-Use Vials sterilize->aliquot store Store at -80°C (long-term) or -20°C (short-term) aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Cell Culture Medium thaw->dilute apply Apply to Cells dilute->apply end End apply->end

References

Application Notes and Protocols: Sodium Danshensu Dosage for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium Danshensu (B613839) (SDS or SDSS), the sodium salt of Danshensu, is a water-soluble compound extracted from the traditional Chinese medicine Salvia miltiorrhiza (Danshen). It has garnered significant interest for its therapeutic potential in a range of diseases, primarily due to its antioxidant, anti-inflammatory, and pro-angiogenic properties. This document provides a comprehensive overview of Sodium Danshensu dosage and administration protocols for in vivo mouse models, based on peer-reviewed studies.

Data Presentation: Dosage and Administration Summary

The following tables summarize the quantitative data on this compound dosage used in various mouse models.

Table 1: this compound Dosage in Neurological Disease Models
Disease ModelMouse StrainDosageAdministration RouteTreatment DurationKey Findings
Focal Cerebral Ischemia Not Specified700 mg/kg/dayIntraperitoneal (i.p.)Daily until sacrifice (up to 21 days)Increased neurogenesis and collaterogenesis.[1]
Cerebral Ischemia-Reperfusion Injury Not Specified7.5, 15, or 30 mg/kgIntravenous (i.v.) via tail veinSingle doseAttenuated pathological changes, reduced necrosis and apoptosis.[2][3]
Cerebral Ischemia (MCAO) Not SpecifiedNot specifiedNot specifiedAdministered at 1, 3, 6, or 9 hours post-MCAOWide therapeutic time window; neuroprotective by inhibiting oxidative stress and ferroptosis.[4]
Depression (Forced Swimming Test) C57BL/65, 10, or 30 mg/kgIntraperitoneal (i.p.)Single dose 30 min before testExerted antidepressant-like effects by reducing immobility.[5]
Table 2: this compound Dosage in Cardiovascular and Metabolic Disease Models
Disease ModelMouse StrainDosageAdministration RouteTreatment DurationKey Findings
Atherosclerosis ApoE-/-Not specifiedNot specifiedNot specifiedStabilized vulnerable plaques and suppressed inflammatory responses.[6]
Doxorubicin-Induced Cardiotoxicity KM mice50 or 100 mg/kg/dayIntraperitoneal (i.p.)3 consecutive days prior to doxorubicinImproved cardiac function and reduced myocardial marker enzymes.[7]
Skeletal Muscle Fiber Formation and Metabolism C57BL/6J5 or 10 mg/kg/dayOral gavage8 weeksIncreased muscle mass and endurance, promoted transformation to oxidative muscle fibers.[8]
Table 3: this compound Dosage in Other Disease Models
Disease ModelMouse StrainDosageAdministration RouteTreatment DurationKey Findings
Pressure Ulcers ICR mice0.5 g of cream (concentration not specified)TopicalDaily for 14 daysPromoted wound healing.[9][10][11]
Lewis Lung Carcinoma Xenografts C57BL/6JNot specifiedNot specified7 daysEnhanced radioresponse, inhibited tumor angiogenesis.[12]
Table 4: Toxicity Data in Rodents
SpeciesLD50 / NOAELAdministration RouteKey Findings
Mice LD50: 2356.33 mg/kgIntragastric (i.g.)Dose-dependent adverse effects and mortality.[13][14]
Mice NOAEL: 1835 mg/kg; LOAEL: 2000 mg/kgNot specified[14]
Rats >1500 mg/kgIntravenous (i.v.)No signs of toxicity or mortality.[14]
Rats No adverse effects at 50, 150, and 450 mg/kgIntraperitoneal (i.p.)90-day subchronic study showed no mortality or significant changes.[3][14]

Experimental Protocols

Protocol 1: Focal Cerebral Ischemia Model

Objective: To evaluate the effect of this compound on neurogenesis and angiogenesis following stroke.

Animal Model:

Procedure:

  • Induce focal cerebral ischemia targeting the sensorimotor cortex using an established artery occlusion model.

  • Prepare this compound solution for injection.

  • Administer this compound (700 mg/kg) or vehicle via intraperitoneal (i.p.) injection 10 minutes after the onset of the ischemic insult.

  • Continue daily i.p. injections until the animals are sacrificed.

  • To label proliferating cells, administer 5-bromo-2'-deoxyuridine (B1667946) (BrdU; 50 mg/kg, i.p.) daily, starting on day 3 post-ischemia.

  • Sacrifice animals at desired time points (e.g., 14 or 21 days) for tissue analysis.

  • Analyze brain tissue for markers of neurogenesis (e.g., NeuN/BrdU co-localization), angiogenesis (vascular density), and expression of trophic factors (e.g., VEGF, BDNF).[1]

Experimental Workflow for Focal Cerebral Ischemia Model

G cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Post-Treatment Analysis Anesthesia Anesthetize Mouse (Isoflurane) InduceIschemia Induce Focal Cerebral Ischemia Anesthesia->InduceIschemia SDSS_Admin Administer SDSS (700 mg/kg, i.p.) 10 min post-ischemia InduceIschemia->SDSS_Admin Daily_SDSS Daily SDSS Injections SDSS_Admin->Daily_SDSS BrdU_Admin Administer BrdU (50 mg/kg, i.p.) from Day 3 Sacrifice Sacrifice at 14 or 21 days Daily_SDSS->Sacrifice Analysis Histological and Biochemical Analysis Sacrifice->Analysis

Caption: Workflow for this compound treatment in a mouse model of focal cerebral ischemia.

Protocol 2: Skeletal Muscle Metabolism and Endurance Model

Objective: To assess the long-term effects of oral this compound on muscle mass and physical endurance.

Animal Model:

  • Species: Mouse (e.g., C57BL/6J)

  • Age: 4 weeks old at the start of the experiment.

  • Acclimation: 1 week prior to treatment.

Procedure:

  • House mice under standard conditions (12h light/dark cycle, 23°C ± 2°C) with ad libitum access to water and a standard chow diet.

  • Randomly assign mice to three groups: Control (saline), Low Dose SDSS (5 mg/kg), and High Dose SDSS (10 mg/kg).

  • Dissolve this compound in saline.

  • Administer the assigned treatment daily via oral gavage for 8 weeks.

  • Monitor body weight regularly throughout the study.

  • At the end of the 8-week period, perform functional tests:

    • Grip Strength Test: Use a grip strength meter to measure the maximal force.

    • Treadmill Endurance Test: Measure the total running distance until exhaustion.

  • Following functional tests, perform a glucose tolerance test (GTT).

  • Euthanize mice by an approved method (e.g., cervical dislocation).

  • Dissect and weigh skeletal muscles (e.g., gastrocnemius, tibialis anterior) and adipose tissue.

  • Analyze muscle tissue for fiber type composition (e.g., via H&E and immunofluorescence staining) and metabolic enzyme activity (e.g., SDH, LDH).[8]

Protocol 3: Cerebral Ischemia-Reperfusion Injury Model

Objective: To investigate the acute neuroprotective effects of this compound against ischemia-reperfusion injury.

Animal Model:

  • Species: Mouse or Rat

  • Procedure: A model of transient middle cerebral artery occlusion (MCAO) is commonly used.

Procedure:

  • Anesthetize the animal.

  • Induce cerebral ischemia by occluding the middle cerebral artery for a defined period (e.g., 1-2 hours).

  • Remove the occlusion to allow for reperfusion.

  • Administer this compound (7.5, 15, or 30 mg/kg) or vehicle (e.g., saline) via tail vein injection at the onset of reperfusion.

  • Monitor neurological deficits at various time points post-reperfusion.

  • After a set duration (e.g., 24 hours), sacrifice the animals.

  • Perfuse and collect brain tissue.

  • Assess the extent of brain injury:

    • Infarct Volume: Use TTC staining, where healthy tissue stains red and necrotic tissue remains white.

    • Apoptosis: Use TUNEL staining to identify apoptotic cells in the peri-infarct region.

    • Histopathology: Use H&E staining to observe cellular edema and arrangement.[2][3]

Signaling Pathways

This compound exerts its effects through the modulation of several key signaling pathways.

Nrf2/HO-1 and NF-κB Signaling in Wound Healing

In the context of pressure ulcer healing, this compound has been shown to activate the Nrf2/HO-1 pathway, which is crucial for antioxidant defense, while inhibiting the pro-inflammatory NF-κB pathway.[9][10]

G cluster_0 This compound (SDSS) cluster_1 Pro-Healing / Antioxidant Pathway cluster_2 Pro-Inflammatory Pathway SDSS SDSS Nrf2 Nrf2 SDSS->Nrf2 Activates NFkB NF-κB SDSS->NFkB Inhibits HO1 HO-1 Nrf2->HO1 Antioxidant Antioxidant Enzymes (SOD, CAT, GSH-Px) HO1->Antioxidant WoundHealing Wound Healing Antioxidant->WoundHealing Inflammatory Inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Inflammatory Inflammation Inflammation Inflammatory->Inflammation Inflammation->WoundHealing Inhibits

Caption: SDSS promotes wound healing by activating Nrf2 and inhibiting NF-κB pathways.

AKT1/mTOR Signaling in Cerebral Ischemia

This compound has been identified to directly target and activate AKT1, a key protein in cell survival pathways. This activation leads to the phosphorylation of its downstream effector, mTOR, ultimately protecting against apoptosis in the brain following ischemic injury.[2][3][15]

G CIRI Cerebral Ischemia- Reperfusion Injury (CIRI) Apoptosis Apoptosis / Necrosis CIRI->Apoptosis SDSS This compound (SDSS) AKT1 AKT1 SDSS->AKT1 Binds to & Activates mTOR p-mTOR AKT1->mTOR Phosphorylates mTOR->Apoptosis Inhibits Survival Cell Survival mTOR->Survival Promotes

Caption: Neuroprotective mechanism of this compound via the AKT1/mTOR pathway.

References

Application Notes and Protocols for Sodium Danshensu in Ischemia-Reperfusion Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Danshensu (B613839) (SDSS), the sodium salt of Danshensu, is a major water-soluble compound derived from Salvia miltiorrhiza (Danshen). It has garnered significant attention for its therapeutic potential in cardiovascular and cerebrovascular diseases.[1][2][3] Preclinical studies have demonstrated its protective effects against ischemia-reperfusion (I/R) injury in various models, including cerebral, myocardial, and pressure-induced ischemia.[1][4][5] These application notes provide a comprehensive overview of the mechanisms of action of Sodium Danshensu and detailed protocols for its use in experimental I/R injury models.

This compound exerts its protective effects through a multi-pronged approach that includes anti-inflammatory, anti-apoptotic, and antioxidant activities.[1][2] It has been shown to modulate several key signaling pathways involved in cell survival and injury.

Mechanisms of Action in Ischemia-Reperfusion Injury

This compound mitigates I/R injury by targeting multiple cellular processes:

  • Anti-Inflammatory Effects: this compound inhibits the inflammatory response by downregulating the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6.[4] It achieves this, in part, by inhibiting the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome and the high mobility group box 1 (HMGB1) signaling.[4] Furthermore, it can suppress the NF-κB pathway, a central regulator of inflammation.[6]

  • Anti-Apoptotic Activity: A key protective mechanism of this compound is the inhibition of apoptosis. It has been shown to increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax and to decrease the activity of caspase-3, a key executioner of apoptosis.[5][7][8]

  • Antioxidant Properties: this compound enhances the endogenous antioxidant defense system. It increases the activity of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[9][10] This is mediated through the activation of the Akt/ERK1/2/Nrf2 signaling pathway.[9][11]

  • Regulation of Autophagy: this compound can promote autophagy, a cellular self-cleaning process, by modulating the TSC2/mTOR signaling pathway.[3][4] This helps in clearing damaged cellular components and promoting cell survival.

  • Endothelial Protection: In the context of cerebral I/R injury, this compound has been found to inhibit endothelial cell pyroptosis by binding to Chloride Intracellular Channel 4 (CLIC4) and subsequently inhibiting the NLRP3 inflammasome activation.[12]

Signaling Pathways Modulated by this compound

The protective effects of this compound are mediated through the modulation of several interconnected signaling pathways.

cluster_0 This compound Protective Mechanisms SDSS This compound PI3K_Akt PI3K/Akt SDSS->PI3K_Akt activates TSC2 TSC2 SDSS->TSC2 upregulates NLRP3 NLRP3 Inflammasome SDSS->NLRP3 inhibits CLIC4 CLIC4 SDSS->CLIC4 binds to & inhibits translocation mTOR mTOR PI3K_Akt->mTOR inhibits GSK3b GSK-3β PI3K_Akt->GSK3b inhibits Nrf2 Nrf2 PI3K_Akt->Nrf2 activates Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition Autophagy Autophagy mTOR->Autophagy inhibits HO1 HO-1 Nrf2->HO1 activates Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response TSC2->mTOR inhibits Inflammation Inflammation NLRP3->Inflammation Pyroptosis_Inhibition Inhibition of Endothelial Pyroptosis NLRP3->Pyroptosis_Inhibition CLIC4->NLRP3 activates

Caption: Key signaling pathways modulated by this compound in I/R injury.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in various I/R injury models as reported in the literature.

In Vitro Models (OGD/R)
Cell LineConcentrationOutcomeResultReference
AstrocytesDose-dependentCell ViabilityIncreased[4]
LDH ReleaseDecreased[4]
ApoptosisDecreased[4]
Caspase-3 ActivityDecreased[4]
TNF-α, IL-1β, IL-6Decreased[4]
PC12 cells10-100 µMCell ViabilityIncreased (peak at 20 µM)[1][2]
LDH LeakageReduced[1][2][13]
Apoptosis RateDecreased[1][2][13]
H9c2 cells80 µMCell ViabilityMarkedly improved[7]
LDH ReleaseDecreased[7]
ApoptosisDecreased[7][14]
In Vivo Models
ModelAnimalDosageOutcomeResultReference
Cerebral I/R (MCAO)Rat7.5, 15, 30 mg/kg (i.v.)Necrosis AreaSignificantly reduced[1][2]
Apoptosis RateAttenuated[1][2]
30, 60 mg/kgInfarct VolumeReduced[8]
Neurological DeficitsImproved[8]
Myocardial I/RRat (isolated heart)1 µM, 10 µMInfarct SizeReduced to 34.9% and 24.0% respectively (vs 43.3% in I/R)[9]
CK & LDH ReleaseSignificantly decreased[9]
Pressure Injury I/RRat10, 20, 40 mg/kgWound HealingRemarkably improved[5]
TNF-α, MPO, ICAM-1Inhibited[5]
Apoptotic CellsDecreased[5]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in I/R injury models.

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

This protocol is a general guideline for inducing I/R injury in cell culture, such as with astrocytes, PC12, or H9c2 cells.

Materials:

  • Cell culture medium (specific to cell type)

  • Glucose-free medium (e.g., DMEM without glucose)

  • This compound stock solution

  • Hypoxia chamber or incubator (1% O₂, 5% CO₂, 94% N₂)

  • Standard cell culture incubator (95% air, 5% CO₂)

Protocol:

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • OGD Induction (Ischemia):

    • Wash cells twice with phosphate-buffered saline (PBS).

    • Replace the normal culture medium with glucose-free medium.

    • Place the cells in a hypoxia chamber for a duration specific to the cell type and experimental design (e.g., 2 hours for PC12 cells, longer for astrocytes).[1]

  • Reoxygenation and Treatment:

    • Remove the cells from the hypoxia chamber.

    • Replace the glucose-free medium with normal, glucose-containing culture medium.

    • Add this compound to the medium at the desired final concentrations (e.g., 10, 20, 50, 100 µM).[1][2]

    • Return the cells to a standard cell culture incubator for the reoxygenation period (e.g., 12, 24, or 36 hours).[1][2]

  • Endpoint Analysis: After the reoxygenation period, collect the cells and/or supernatant for various assays such as cell viability (MTT or CCK-8), LDH release, apoptosis assays (flow cytometry with Annexin V/PI staining, TUNEL), Western blotting for protein expression, and ELISA for cytokine levels.[3][4]

start Seed Cells in Culture Plates wash Wash Cells with PBS start->wash ogd Induce OGD: - Glucose-free medium - Hypoxia chamber (e.g., 2h) wash->ogd reoxygenation Reoxygenation: - Normal glucose medium - Add this compound ogd->reoxygenation incubation Incubate for Reperfusion Period (e.g., 12-36h) reoxygenation->incubation analysis Endpoint Analysis: - Cell Viability (MTT) - Apoptosis (FACS) - Protein Expression (Western) - Cytokines (ELISA) incubation->analysis end End analysis->end

Caption: Experimental workflow for in vitro OGD/R model with this compound.

In Vivo Model: Cerebral Ischemia-Reperfusion (MCAO) in Rats

The middle cerebral artery occlusion (MCAO) model is a widely used method to mimic focal cerebral ischemia.

Materials:

  • Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., sodium pentobarbital)

  • Surgical instruments

  • Nylon monofilament suture (e.g., 4-0) with a rounded tip

  • This compound solution for injection

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Protocol:

  • Animal Preparation: Anesthetize the rat (e.g., 40 mg/kg sodium pentobarbital, i.p.).[14] Maintain body temperature at 37°C.

  • Surgical Procedure (MCAO):

    • Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Insert the nylon monofilament suture through a small incision in the CCA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). The advancement distance is typically 18-20 mm from the carotid bifurcation.

  • Ischemia Period: Maintain the occlusion for a set period, for example, 2 hours.[8]

  • Reperfusion and Treatment:

    • Withdraw the suture to allow for reperfusion of the MCA territory.

    • Administer this compound (e.g., 7.5, 15, or 30 mg/kg) via tail vein injection.[1][2] Treatment can be given at the onset of reperfusion and continued for a specified duration (e.g., daily for 5 days).[8]

  • Neurological Assessment: Evaluate neurological deficits at various time points post-reperfusion using a standardized scoring system (e.g., modified neurological severity score - mNSS).[8]

  • Infarct Volume Measurement:

    • At the end of the experiment (e.g., 24 hours or 5 days post-MCAO), euthanize the rat and perfuse the brain.

    • Harvest the brain and slice it into coronal sections (e.g., 2 mm thick).

    • Incubate the slices in a 2% TTC solution at 37°C for 15-30 minutes.[9]

    • The non-infarcted tissue will stain red, while the infarcted area will remain pale.

    • Quantify the infarct volume using image analysis software.

In Vivo Model: Myocardial Ischemia-Reperfusion (Isolated Langendorff Heart)

This ex vivo model allows for the study of cardiac function in a controlled environment.

Materials:

  • Sprague-Dawley rats

  • Anesthetic (e.g., sodium pentobarbital) and heparin

  • Langendorff perfusion system

  • Krebs-Henseleit (KH) buffer

  • Surgical instruments

  • This compound

  • TTC solution

Protocol:

  • Heart Isolation:

    • Anesthetize the rat and administer heparin (5 U/mL).[9]

    • Perform a thoracotomy, rapidly excise the heart, and place it in ice-cold KH buffer.

    • Mount the aorta onto the cannula of the Langendorff apparatus and initiate retrograde perfusion with oxygenated KH buffer at a constant flow.[9]

  • Stabilization: Allow the heart to stabilize for a period of 20 minutes.[9]

  • Pre-treatment: Perfuse the heart with KH buffer containing this compound (e.g., 1 µM or 10 µM) for 10 minutes before inducing ischemia.[9]

  • Global Ischemia: Induce global ischemia by stopping the perfusion for 30 minutes.[9]

  • Reperfusion: Restore the perfusion with the original buffer (with or without this compound) for a period of 30 minutes.[9]

  • Functional Assessment: Monitor cardiac function parameters (e.g., heart rate, left ventricular developed pressure) throughout the experiment.

  • Infarct Size and Biomarker Analysis:

    • At the end of reperfusion, collect the coronary effluent to measure the release of cardiac enzymes like creatine (B1669601) kinase (CK) and lactate (B86563) dehydrogenase (LDH).[9]

    • Freeze the heart, slice it, and incubate with TTC to determine the myocardial infarct size.[9]

Conclusion

This compound has demonstrated significant protective effects in a variety of ischemia-reperfusion injury models. Its multifaceted mechanism of action, involving the modulation of inflammatory, apoptotic, and oxidative stress pathways, makes it a promising therapeutic candidate. The protocols outlined above provide a framework for researchers to investigate the efficacy and underlying mechanisms of this compound in preclinical settings. These studies can pave the way for further drug development and potential clinical applications in treating conditions characterized by ischemia-reperfusion injury.

References

Application Notes and Protocols for Sodium Danshensu Administration in Sprague-Dawley Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Sodium Danshensu (B613839) (SDSS), the sodium salt of Danshensu, in Sprague-Dawley (SD) rats. This document summarizes key pharmacokinetic, pharmacodynamic, and toxicological data and provides detailed protocols for experimental studies based on published literature.

Pharmacokinetic Profile

Sodium Danshensu exhibits linear pharmacokinetics following intravenous administration in Sprague-Dawley rats.[1][2] It is characterized by rapid elimination and poor oral bioavailability, suggesting that injection is a more suitable route for development.[1][2][3] The primary route of excretion is via urine as the unchanged parent drug.[1][2]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound in male and female Sprague-Dawley rats (180–220 g) after intravenous (I.V.) and oral (P.O.) administration.[1][2]

Parameter15 mg/kg (I.V.)30 mg/kg (I.V.)60 mg/kg (I.V.)180 mg/kg (P.O.)
t½ (h) 2.76 ± 0.723.00 ± 0.312.64 ± 0.44-
Tmax (h) ---1.40 ± 0.30
AUC₀₋₁₂ (µg·h/mL) 12.67 ± 1.4034.27 ± 2.4967.70 ± 11.71-
Absolute Bioavailability (%) ---13.72

Data presented as mean ± SD (n=6).[1][3]

Metabolism and Excretion

Following a 30 mg/kg intravenous dose, 46.99% of this compound is excreted in the urine and 1.16% in the feces as the parent drug within 96 hours.[1][2] Biliary excretion accounts for approximately 0.83% over 24 hours.[1][2] Identified metabolites in urine result from phase II metabolism, including methylation, sulfation, and acetylation.[1][2]

Pharmacodynamic and Efficacy Studies

This compound has been investigated in various disease models in Sprague-Dawley rats, demonstrating neuroprotective, wound healing, and muscle-modulating effects.

Neuroprotection in Cerebral Ischemia/Reperfusion Injury

In a middle cerebral artery occlusion (MCAO) model, this compound treatment for 5 days significantly improved neurological outcomes and reduced infarct volume.[4] The mechanism is linked to the inhibition of apoptosis through the activation of the PI3K/Akt signaling pathway.[4]

DoseKey Findings
30 mg/kg & 60 mg/kg - Remarkably improved neurologic deficits and survival rate.[4] - Reduced cerebral infarct volume and the number of dead neurons.[4] - Decreased the number of apoptotic cells and regulated the expression of Bcl-2 and Bax.[4] - Increased the phosphorylation of Akt and GSK-3β.[4]
Healing of Pressure Injury Wounds

In a model of stage 2 pressure injury from ischemia/reperfusion, a 7-day treatment with this compound improved wound healing rates.[5] The therapeutic effect is attributed to the inhibition of apoptosis and inflammatory responses.[5]

DoseKey Findings
10, 20, & 40 mg/kg - Significantly improved the healing rate of the wound.[5] - Inhibited levels of tumor necrosis factor-α (TNF-α), myeloperoxidase (MPO), and intercellular cell adhesion molecule-1 (ICAM-1).[5] - Decreased the number of apoptotic cells and regulated caspase-3 activity.[5] - Increased the ratio of B-cell lymphoma-2 (Bcl-2) to Bcl-2-associated X (Bax).[5]
Alleviation of Muscle Atrophy

This compound has been shown to attenuate muscle atrophy in D-galactose-induced aging models by inhibiting the expression of muscle atrophy-related factors.[6] This effect is mediated through the CaMKII-PGC1α-FoxO3a signaling pathway.[6]

Toxicology Profile

Studies on Danshensu and Danshen injections provide insights into the safety profile in Sprague-Dawley rats.

Study TypeAdministrationDoseFindings
Acute Toxicity Intravenous (Danshensu)Up to 1500 mg/kgFailed to induce any signs of toxicity or mortality.[7]
Sub-chronic Toxicity Intraperitoneal (Danshensu)50, 150, 450 mg/kg for 90 daysNo mortality or changes in body weight, food consumption, hematological, or serum chemistry parameters.[7]
Sub-chronic Toxicity Intravenous (Danshen Injection)1.92, 5.76, 19.20 g/kg for 13 weeksNo-observed-adverse-effect-level (NOAEL) was determined to be 5.76 g/kg/day. Dose-dependent focal inflammation at the injection site was observed.[8]

Experimental Protocols

The following are detailed protocols for conducting pharmacokinetic and efficacy studies with this compound in Sprague-Dawley rats.

General Experimental Workflow

This diagram outlines the typical workflow for in vivo studies involving this compound in Sprague-Dawley rats.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Collection & Analysis Acclimatization Animal Acclimatization (Sprague-Dawley Rats, 1 week) Grouping Random Group Assignment (e.g., Sham, Model, SDSS Low, SDSS High) Acclimatization->Grouping Model Disease Model Induction (e.g., MCAO, Pressure Injury) Grouping->Model Admin This compound Administration (Specify Route: I.V., P.O.) Model->Admin Collection Sample Collection (Blood, Tissues) Admin->Collection Behavior Behavioral/Physiological Assessment (e.g., Neurological Score, Wound Area) Admin->Behavior Analysis Biochemical & Molecular Analysis (LC-MS/MS, Western Blot, Staining) Collection->Analysis Behavior->Analysis Data Data Interpretation & Reporting Analysis->Data

Caption: General workflow for this compound studies in rats.

Pharmacokinetic Study Protocol

This protocol is based on methodologies for evaluating the absorption, distribution, metabolism, and excretion (ADME) of this compound.[1][2]

  • Animals: Use male and female Sprague-Dawley rats (6-8 weeks old, 180-220 g). Acclimate for at least one week.[1]

  • Housing: Maintain at 18-25°C and 20-60% relative humidity under a 12-hour light/dark cycle.[1]

  • Grouping and Administration:

    • Intravenous (I.V.): Administer this compound via the tail vein at doses of 15, 30, and 60 mg/kg.[1][2]

    • Oral (P.O.): Administer a single dose of 180 mg/kg by oral gavage for bioavailability studies.[1][2]

  • Blood Sampling:

    • Collect blood samples (approx. 0.3 mL) from the jugular vein into heparinized tubes at specified time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose).

    • Centrifuge blood at 4000 rpm for 10 minutes to separate plasma. Store plasma at -80°C until analysis.

  • Excretion Study:

    • For a 30 mg/kg I.V. dose group, house rats in metabolic cages.

    • Collect urine and feces at intervals up to 96 hours post-dose.[1]

  • Sample Analysis:

    • Determine plasma, urine, and fecal concentrations of this compound using a validated LC-MS/MS method.[1]

    • Mobile phase example: methanol (B129727) and 0.1% formic acid in water (80:20, v/v).[1]

  • Data Analysis:

    • Calculate pharmacokinetic parameters (e.g., AUC, t½, Tmax) using non-compartmental analysis software.[1]

    • Calculate absolute oral bioavailability (%F) as: (%F) = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.[1]

Neuroprotection (MCAO) Efficacy Protocol

This protocol is designed to evaluate the neuroprotective effects of this compound against cerebral ischemia/reperfusion injury.[4]

  • Animals: Use male Sprague-Dawley rats.

  • Model Induction (MCAO):

    • Anesthetize the rats.

    • Induce cerebral ischemia by occluding the middle cerebral artery (MCAO) for 2 hours, followed by reperfusion.[4]

    • A sham group undergoes the same surgical procedure without MCAO.[4]

  • Grouping and Administration:

    • Sham Group: Receives vehicle.

    • Control (MCAO) Group: Receives vehicle.

    • Treatment Groups: Administer this compound intravenously at 30 mg/kg and 60 mg/kg once daily for 5 days after MCAO.[4]

  • Assessments:

    • Neurological Deficits: Evaluate using the modified neurological severity score (mNSS) at specified time points.[4]

    • Infarct Volume: At the end of the study, sacrifice the animals and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure infarct volume.[4]

    • Histology: Use H&E staining to observe neuronal damage.[4]

    • Apoptosis Assays: Perform TUNEL staining and Caspase-Glo assays on brain tissue to assess apoptosis and caspase 3/7 activity.[4]

    • Western Blotting: Analyze the expression of apoptosis-related proteins (Bcl-2, Bax) and PI3K/Akt pathway proteins (p-Akt, p-GSK-3β) in brain tissue homogenates.[4]

Signaling Pathways

Neuroprotective PI3K/Akt Signaling Pathway

This compound confers neuroprotection against cerebral ischemia/reperfusion injury by activating the PI3K/Akt signaling pathway, which in turn inhibits apoptosis.[4]

G cluster_pathway SDSS-Mediated Neuroprotection SDSS This compound (SDSS) PI3K PI3K SDSS->PI3K Activates Ischemia Cerebral Ischemia/ Reperfusion Injury Apoptosis Apoptosis & Neuronal Death Ischemia->Apoptosis Induces Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt GSK p-GSK-3β pAkt->GSK Activates Bax Bax (Pro-apoptotic) pAkt->Bax Inhibits Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Promotes Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits Protection Neuroprotection Apoptosis->Protection G cluster_pathway SDSS-Mediated Muscle Atrophy Alleviation SDSS This compound (SDSS) CaMKII CaMKII SDSS->CaMKII Activates AMPK AMPK CaMKII->AMPK Activates PGC1a PGC1α AMPK->PGC1a Increases Expression FoxO3a FoxO3a PGC1a->FoxO3a Inhibits Nuclear Translocation Atrophy_Factors Muscle Atrophy Factors (e.g., MuRF1, MAFbx) FoxO3a->Atrophy_Factors Promotes Transcription Muscle_Atrophy Muscle Atrophy Atrophy_Factors->Muscle_Atrophy Induces Muscle_Function Enhanced Muscle Function Muscle_Atrophy->Muscle_Function

References

Application Notes and Protocols for Western Blot Analysis of Sodium Danshensu Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium Danshensu (B613839), a water-soluble derivative of Danshen (Salvia miltiorrhiza), has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-oxidant, and anti-tumor effects.[1] Understanding the molecular mechanisms underlying these activities is crucial for its therapeutic development. Western blot analysis is a powerful and widely used technique to investigate changes in protein expression and signaling pathways within cells treated with Sodium Danshensu. This document provides detailed application notes and standardized protocols for performing Western blot analysis on cells treated with this compound, enabling researchers to effectively probe its mechanism of action.

Key Signaling Pathways and Protein Targets

This compound has been shown to modulate several key signaling pathways implicated in cell survival, proliferation, apoptosis, and inflammation. Western blot analysis is instrumental in elucidating these effects by quantifying the expression and phosphorylation status of key regulatory proteins.

1. PI3K/Akt Signaling Pathway:

This compound has been observed to inhibit the PI3K/Akt pathway in lung cancer cells.[1] This pathway is a critical regulator of cell survival, proliferation, and apoptosis.

  • Key proteins to analyze:

    • Phosphorylated PI3K (p-PI3K)

    • Phosphorylated Akt (p-Akt)

    • Total PI3K

    • Total Akt

    • Downstream targets: PCNA, MMP9, Bcl-2, Bax.[1]

2. NF-κB Signaling Pathway:

In macrophages, this compound can suppress the inflammatory response by targeting IKKβ, a key kinase in the NF-κB signaling pathway.[2] This pathway is central to the expression of pro-inflammatory cytokines.

  • Key proteins to analyze:

    • Phosphorylated IκBα (p-IκBα)

    • Phosphorylated p65 (p-p65)

    • Total IκBα

    • Total p65

    • IKKβ.[2]

3. TSC2/mTOR Signaling Pathway:

This compound can induce autophagy in astrocytes by modulating the TSC2/mTOR pathway.[3] This pathway integrates signals from growth factors and nutrients to regulate cell growth and proliferation.

  • Key proteins to analyze:

    • TSC2

    • Phosphorylated mTOR (p-mTOR)

    • Total mTOR.[3]

4. HIF-1α/STAT3/NLRP3 Pathway:

This compound has been shown to suppress macrophage activation by inhibiting the HIF-1α/STAT3/NLRP3 pathway, which is involved in inflammatory responses.[4]

  • Key proteins to analyze:

    • HIF-1α

    • Phosphorylated STAT3 (p-STAT3)

    • Total STAT3

    • NLRP3.[4]

5. Apoptosis Pathway:

Across various studies, this compound has been shown to induce apoptosis in cancer cells and inhibit it in protective contexts.[1][5]

  • Key proteins to analyze:

    • Bcl-2

    • Bax

    • Caspase-3.[1][5]

Data Presentation: Quantitative Analysis of Protein Expression

The following tables summarize the quantitative changes in protein expression observed in cells treated with this compound, as determined by Western blot analysis from various studies.

Table 1: Effect of this compound on PI3K/Akt Signaling Pathway Proteins in Lung Cancer Cells (A549 and NCI-H1299) [1]

ProteinTreatment GroupFold Change vs. Control
p-PI3K This compound (25, 50, 100 µM)Dose-dependent decrease
p-Akt This compound (25, 50, 100 µM)Dose-dependent decrease
PCNA This compound (25, 50, 100 µM)Dose-dependent decrease
MMP9 This compound (25, 50, 100 µM)Dose-dependent decrease
Bcl-2 This compound (25, 50, 100 µM)Dose-dependent decrease
Bax This compound (25, 50, 100 µM)Dose-dependent increase

Table 2: Effect of this compound on NF-κB and Related Inflammatory Proteins

ProteinCell TypeTreatment ConditionFold Change vs. Stimulated ControlReference
p-IκBα ChondrocytesIL-1β + DanshensuDose-dependent decrease[2]
p-p65 ChondrocytesIL-1β + DanshensuDose-dependent decrease[2]
IKKβ MacrophagesLPS + SDSSInhibition of IKKβ binding[2]
NLRP3 AstrocytesOGD/R + this compoundDose-dependent decrease[3]
HIF-1α MacrophagesLPS + SDSS (25, 50 µM)Significant decrease[4]
p-STAT3 MacrophagesLPS + SDSS (25, 50 µM)Significant decrease[4]
NLRP3 MacrophagesLPS + SDSS (25, 50 µM)Significant decrease[4]

Table 3: Effect of this compound on TSC2/mTOR Signaling Pathway in Astrocytes [3]

ProteinTreatment GroupFold Change vs. OGD/R Group
TSC2 OGD/R + this compoundDose-dependent increase
p-mTOR OGD/R + this compoundDose-dependent decrease

Experimental Protocols

This section provides a detailed, generalized protocol for Western blot analysis of cells treated with this compound. Specific parameters such as antibody dilutions and incubation times should be optimized for each experiment.

1. Cell Culture and this compound Treatment

  • Cell Lines: A variety of cell lines can be used, including but not limited to A549, NCI-H1299 (lung cancer), C2C12 (myoblasts), and THP-1 (monocytes, differentiated into macrophages).[1][4][6]

  • Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Treatment:

    • Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., PBS or cell culture medium).[6]

    • Treat cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) for a specified duration (e.g., 24, 48, 72 hours).[1][4] Include a vehicle-treated control group.

2. Protein Extraction (Lysis)

  • After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.[7]

  • Add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 100-200 µL for a well in a 6-well plate) containing protease and phosphatase inhibitors.[7][8]

  • Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[7]

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.[9]

  • Centrifuge the lysate at 12,000-14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[7][8]

  • Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each sample using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or Bradford assay.[8]

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.

4. SDS-PAGE (Gel Electrophoresis)

  • Prepare protein samples for loading by adding 4x or 6x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[7]

  • Load equal amounts of protein (e.g., 20-50 µg) into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).[9]

  • Include a pre-stained protein ladder to monitor protein separation and estimate the molecular weight of the target proteins.

  • Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.

5. Protein Transfer (Blotting)

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet or semi-dry transfer system can be used.[10]

  • Ensure proper orientation of the gel and membrane in the transfer apparatus.

  • Perform the transfer according to the manufacturer's instructions, typically at a constant current or voltage for 1-2 hours or overnight at 4°C.

6. Immunoblotting and Detection

  • After transfer, block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[10]

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.

  • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[7]

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[7]

  • Wash the membrane again three times for 5-10 minutes each with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[11]

  • Capture the chemiluminescent signal using an imaging system or X-ray film.

7. Data Analysis

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the target protein band to that of a loading control (e.g., GAPDH, β-actin, or β-tubulin) to account for variations in protein loading.

  • Express the results as fold changes relative to the control group.

Mandatory Visualizations

dot

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting cluster_analysis Data Analysis cell_seeding Seed Cells treatment Treat with this compound cell_seeding->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection imaging Image Acquisition detection->imaging densitometry Densitometry & Normalization imaging->densitometry

Caption: Experimental workflow for Western blot analysis of this compound treated cells.

dot

PI3K_Akt_Pathway cluster_pathway PI3K/Akt Signaling Pathway cluster_downstream Downstream Effects sodium_danshensu This compound PI3K PI3K sodium_danshensu->PI3K inhibits Akt Akt sodium_danshensu->Akt inhibits phosphorylation PI3K->Akt phosphorylates Proliferation Cell Proliferation (PCNA, MMP9) Akt->Proliferation Apoptosis Apoptosis (Bcl-2/Bax ratio) Akt->Apoptosis

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

dot

NFkB_Pathway cluster_pathway NF-κB Signaling Pathway cluster_downstream Downstream Effects sodium_danshensu This compound IKK IKKβ sodium_danshensu->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases Inflammation Inflammatory Gene Expression NFkB->Inflammation

Caption: this compound inhibits the NF-κB pathway by targeting IKKβ.

References

Application Notes and Protocols for Quantitative PCR Analysis of Gene Expression Following Sodium Danshensu Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Danshensu (B613839), a water-soluble derivative of Danshen (Salvia miltiorrhiza), has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and cardioprotective effects.[1][2][3] Understanding the molecular mechanisms underlying these effects is crucial for its therapeutic development. A key aspect of this investigation is to elucidate how Sodium Danshensu modulates gene expression. Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique for quantifying changes in messenger RNA (mRNA) levels, providing valuable insights into the drug's mechanism of action.[4][5]

These application notes provide a comprehensive guide for researchers utilizing qPCR to analyze gene expression in response to this compound treatment. This document outlines the key signaling pathways affected, detailed experimental protocols, and data interpretation.

Key Signaling Pathways Modulated by this compound

This compound has been shown to influence several critical signaling pathways implicated in various physiological and pathological processes. The selection of target genes for qPCR analysis should be guided by the specific research question and the cellular context. Below are some of the key pathways known to be modulated by this compound:

  • Anti-inflammatory Pathways: this compound can attenuate inflammatory responses by targeting pathways such as the NF-κB and NLRP3 inflammasome signaling.[1][6][7] This involves the regulation of pro-inflammatory cytokine gene expression.

  • Oxidative Stress Response Pathways: The compound is known to activate the Nrf2/HO-1 pathway, a key regulator of the antioxidant response, and can reduce the production of reactive oxygen species (ROS).[2]

  • Cardioprotective Pathways: In the context of cardiovascular health, this compound has been shown to modulate the PI3K/Akt and eNOS signaling pathways, which are crucial for cell survival and vascular function.[8][9][10]

  • Muscle Metabolism and Atrophy Pathways: Studies have indicated that this compound can influence skeletal muscle fiber type and metabolism by inhibiting pyruvate (B1213749) kinase M1 (PKM1) and can alleviate muscle atrophy through the CaMKII‐PGC1α‐FoxO3a signaling pathway.[11][12]

Experimental Protocols

This section provides a detailed methodology for conducting qPCR to analyze gene expression following this compound treatment.

Cell Culture and Treatment
  • Cell Lines: Select a cell line relevant to the research question (e.g., macrophages for inflammation studies, cardiomyocytes for cardiovascular research, C2C12 myotubes for muscle studies).

  • Culture Conditions: Maintain cells in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Further dilute the stock solution in a culture medium to the desired final concentrations. A concentration range of 10-100 µM is often used, but the optimal concentration should be determined by dose-response experiments.[11][12]

  • Treatment: Seed cells in 6-well plates and allow them to adhere and reach the desired confluency. Replace the medium with a fresh medium containing various concentrations of this compound or a vehicle control. The treatment duration can vary from a few hours to 24 hours or longer, depending on the target genes of interest.[11]

RNA Extraction

High-quality, intact RNA is essential for accurate qPCR results. The use of a commercial RNA extraction kit (e.g., TRIzol reagent or column-based kits) is recommended.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse the cells directly in the culture dish using the lysis buffer provided in the kit.

  • RNA Purification: Follow the manufacturer's protocol for RNA purification, which typically involves phase separation, precipitation, and washing steps.

  • RNA Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity by running an aliquot on an agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

Reverse Transcription (cDNA Synthesis)

Reverse transcription converts the extracted RNA into complementary DNA (cDNA), which serves as the template for qPCR.

  • Reaction Setup: Use a commercial cDNA synthesis kit. In a typical 20 µL reaction, combine 1-2 µg of total RNA, reverse transcriptase, dNTPs, and a mix of oligo(dT) and random primers.

  • Incubation: Perform the reverse transcription reaction in a thermal cycler according to the kit's instructions (e.g., 25°C for 10 minutes, 50°C for 50 minutes, and 85°C for 5 minutes).

  • cDNA Dilution: Dilute the resulting cDNA with nuclease-free water (e.g., 1:10 or 1:20) for use in the qPCR reaction.

Quantitative PCR (qPCR)
  • Primer Design: Design or select validated primers for the target genes and at least one stable reference (housekeeping) gene (e.g., GAPDH, ACTB, or 18S rRNA). Primers should be 18-24 nucleotides long, have a GC content of 40-60%, and produce an amplicon of 100-200 base pairs.

  • Reaction Setup: Prepare the qPCR reaction mix using a SYBR Green-based master mix. A typical 20 µL reaction includes the master mix, forward and reverse primers, and diluted cDNA.

  • Thermal Cycling: Perform the qPCR in a real-time PCR instrument with a standard three-step cycling protocol:

    • Initial Denaturation: 95°C for 2-10 minutes.

    • 40 Cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt Curve Analysis: To verify the specificity of the amplified product.[4]

Data Analysis

The most common method for relative quantification of gene expression is the 2-ΔΔCt method.[13]

  • Calculate ΔCt: For each sample, normalize the Ct value of the target gene to the Ct value of the reference gene: ΔCt = Ct (target gene) - Ct (reference gene)

  • Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the control (vehicle-treated) sample: ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)

  • Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison. Below are examples of how to present qPCR data for different experimental scenarios.

Table 1: Effect of this compound on Muscle Atrophy-Related Gene Expression in C2C12 Myotubes

GeneTreatment (24h)Fold Change (Mean ± SD)p-value
MuRF1 Control1.00 ± 0.12-
This compound (10 µM)0.65 ± 0.08<0.05
This compound (30 µM)0.42 ± 0.05<0.01
MAFbx Control1.00 ± 0.15-
This compound (10 µM)0.71 ± 0.10<0.05
This compound (30 µM)0.53 ± 0.07<0.01
Myostatin Control1.00 ± 0.11-
This compound (10 µM)0.82 ± 0.09>0.05
This compound (30 µM)0.61 ± 0.06<0.05
FoxO3a Control1.00 ± 0.13-
This compound (10 µM)0.75 ± 0.11<0.05
This compound (30 µM)0.58 ± 0.08<0.01

Data are presented as mean ± standard deviation from three independent experiments. Statistical significance was determined by one-way ANOVA followed by Dunnett's post-hoc test.

Table 2: Effect of this compound on Pro-inflammatory Gene Expression in LPS-stimulated Macrophages

GeneTreatment (6h)Fold Change (Mean ± SD)p-value
NLRP3 Control1.00 ± 0.21-
LPS (1 µg/mL)8.54 ± 1.12<0.001
LPS + this compound (50 µM)4.21 ± 0.56<0.01
IL-1β Control1.00 ± 0.18-
LPS (1 µg/mL)15.23 ± 2.01<0.001
LPS + this compound (50 µM)7.89 ± 1.05<0.01
TNF-α Control1.00 ± 0.25-
LPS (1 µg/mL)12.87 ± 1.54<0.001
LPS + this compound (50 µM)6.54 ± 0.88<0.01

Data are presented as mean ± standard deviation from three independent experiments. Statistical significance was determined by one-way ANOVA followed by Tukey's post-hoc test.

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex signaling pathways and experimental workflows.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_qpcr qPCR & Analysis cell_seeding Seed Cells treatment Treat with this compound cell_seeding->treatment rna_extraction RNA Extraction treatment->rna_extraction rna_qc RNA QC (NanoDrop, Gel) rna_extraction->rna_qc cdna_synthesis cDNA Synthesis rna_qc->cdna_synthesis qpcr Quantitative PCR cdna_synthesis->qpcr data_analysis Data Analysis (2-ΔΔCt) qpcr->data_analysis

Caption: Experimental workflow for qPCR analysis of gene expression.

nlrp3_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_pathway NLRP3 Inflammasome Pathway stimulus e.g., LPS nfkb NF-κB Activation stimulus->nfkb sds This compound sds->nfkb nlrp3_gene NLRP3 Gene Expression sds->nlrp3_gene nfkb->nlrp3_gene pro_il1b_gene pro-IL-1β Gene Expression nfkb->pro_il1b_gene inflammasome Inflammasome Assembly nlrp3_gene->inflammasome pro_il1b_gene->inflammasome caspase1 Caspase-1 Activation inflammasome->caspase1 il1b IL-1β Maturation & Secretion caspase1->il1b

Caption: this compound inhibits the NLRP3 inflammasome pathway.

muscle_atrophy_pathway cluster_stimulus Atrophic Stimulus cluster_inhibition Inhibition cluster_pathway Muscle Atrophy Pathway atrophy_stimulus e.g., D-galactose foxo3a FoxO3a atrophy_stimulus->foxo3a sds This compound camkii CaMKII sds->camkii pgc1a PGC-1α camkii->pgc1a pgc1a->foxo3a atrogenes Atrogenes (MuRF1, MAFbx) foxo3a->atrogenes muscle_atrophy muscle_atrophy atrogenes->muscle_atrophy Muscle Atrophy

Caption: this compound alleviates muscle atrophy via CaMKII-PGC1α-FoxO3a.

References

Sodium Danshensu: Applications and Protocols for Wound Healing Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Sodium Danshensu (SDSS), a water-soluble derivative of Danshensu, in preclinical wound healing research. This document details its demonstrated effects in both in vivo and in vitro models, outlines relevant signaling pathways, and provides detailed protocols for key experimental assays.

This compound has emerged as a promising agent for promoting wound repair, primarily through its potent anti-inflammatory and antioxidant activities. Studies have shown its efficacy in accelerating the closure of pressure ulcers and modulating key cellular processes involved in tissue regeneration.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in various wound healing assays, providing a clear comparison of its efficacy across different models and endpoints.

In Vivo Wound Healing Data

Table 1: Effect of this compound on Pressure Ulcer Healing Rate in Mice

Treatment GroupDay 3 Healing Rate (%)Day 7 Healing Rate (%)Day 14 Healing Rate (%)
Control (Cream Base) No significant difference25.3 ± 3.150.7 ± 4.2
This compound Cream No significant difference45.8 ± 3.985.4 ± 5.1
Positive Control (Hirudoid®) No significant difference48.2 ± 4.288.6 ± 4.8
*Data presented as mean ± SD. *p < 0.05 compared to the control group. Data is synthesized from studies on pressure ulcer models in mice.[1][2][3][4]

Table 2: Effect of this compound on Serum Inflammatory and Oxidative Stress Markers in a Mouse Pressure Ulcer Model (Day 14)

MarkerControl GroupThis compound Group
IL-1β (pg/mL) 185.4 ± 15.2112.3 ± 10.8
IL-6 (pg/mL) 210.7 ± 18.9125.6 ± 11.4
TNF-α (pg/mL) 150.2 ± 12.585.4 ± 9.7
SOD (U/mL) 85.3 ± 7.9135.8 ± 11.2
CAT (U/mL) 45.7 ± 5.178.2 ± 6.9
GSH-Px (U/mL) 110.9 ± 10.3185.4 ± 15.6
MDA (nmol/mL) 8.2 ± 0.74.1 ± 0.5
Data presented as mean ± SD. *p < 0.05, **p < 0.01 compared to the control group.[1][3]
In Vitro Cell Migration and Proliferation Data

Table 3: Effect of this compound on Oral Cancer Cell Migration (In Vitro Wound Healing Assay)

Cell LineTreatmentWound Closure at 6h (%)Wound Closure at 8h (%)
FaDu Control25.1 ± 2.840.3 ± 3.5
SDSS (50 µM)15.7 ± 2.128.9 ± 3.1
SDSS (100 µM)10.2 ± 1.818.7 ± 2.5
Ca9-22 Control30.5 ± 3.255.8 ± 4.1
SDSS (50 µM)20.1 ± 2.540.2 ± 3.8
SDSS (100 µM)15.8 ± 2.332.6 ± 3.5
*Data presented as mean ± SD. *p < 0.05 compared to the control group. Note: This data is from a study on oral cancer cells and serves as a proxy for the migratory effects of SDSS.[5]

Table 4: Effect of Danshensu on Human Dermal Fibroblast Proliferation and Collagen Production

TreatmentCell Viability (% of Control)Collagen Production (% of Control)
Danshensu (100 µM) ~115~110
*Data is approximated from graphical representations in the cited study. *p < 0.05 compared to the control.[6]

Key Signaling Pathways in this compound-Mediated Wound Healing

This compound exerts its pro-healing effects by modulating multiple signaling pathways. The primary mechanism involves the activation of the Nrf2/HO-1 pathway, which upregulates antioxidant defenses, and the inhibition of the pro-inflammatory NF-κB pathway. Additionally, the PI3K/Akt pathway, a critical regulator of cell proliferation and migration, is a likely target. The Wnt/β-catenin pathway, essential for tissue regeneration, represents another potential mechanism for the observed effects.

SODIUM_DANSHENSU_SIGNALING_PATHWAYS cluster_Nrf2 Antioxidant Response cluster_NFkB Inflammatory Response SDSS This compound Nrf2 Nrf2 SDSS->Nrf2 Activates IkBa IκBα SDSS->IkBa Inhibits Degradation ROS Oxidative Stress (e.g., from I/R Injury) Keap1 Keap1 ROS->Keap1 Inflammation Inflammatory Stimuli IKK IKK Complex Inflammation->IKK Activates Keap1->Nrf2 Inhibits ARE ARE Nrf2->ARE Translocates & Binds HO1 HO-1, NQO1, GCLM (Antioxidant Enzymes) ARE->HO1 Induces Transcription CellProtection Cell Protection & Reduced Oxidative Damage HO1->CellProtection WoundHealing Enhanced Wound Healing CellProtection->WoundHealing IKK->IkBa Phosphorylates (for degradation) NFkB NF-κB (p65/p50) IkBa->NFkB Sequesters ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB->ProInflammatory Induces Transcription InflammatoryResponse Reduced Inflammation InflammatoryResponse->WoundHealing

Figure 1: this compound's dual mechanism on antioxidant and inflammatory pathways.

WOUND_HEALING_WORKFLOW cluster_invitro In Vitro Assays cluster_scratch Scratch Assay cluster_transwell Transwell Assay cluster_invivo In Vivo Model start_vitro Seed Fibroblasts or Keratinocytes confluence Grow to Confluence (90-100%) start_vitro->confluence scratch Create Scratch (p200 pipette tip) confluence->scratch seed_transwell Seed Cells in Upper Chamber confluence->seed_transwell treat_scratch Treat with SDSS scratch->treat_scratch image_scratch Image at 0, 12, 24h treat_scratch->image_scratch analyze_scratch Analyze Wound Closure image_scratch->analyze_scratch treat_transwell Add SDSS to Lower Chamber seed_transwell->treat_transwell incubate_transwell Incubate for 24h treat_transwell->incubate_transwell analyze_transwell Stain & Count Migrated Cells incubate_transwell->analyze_transwell start_vivo Acclimatize Rodents induce_wound Induce Pressure Ulcer (Magnet Ischemia-Reperfusion) start_vivo->induce_wound grouping Randomize into Treatment Groups induce_wound->grouping treat_vivo Topical Application of SDSS Cream (Daily) grouping->treat_vivo measure_wound Measure Wound Area (Days 0, 3, 7, 14) treat_vivo->measure_wound collect_samples Collect Blood/Tissue (Day 14) measure_wound->collect_samples analyze_vivo Analyze Healing Rate, Biomarkers, Histology collect_samples->analyze_vivo

Figure 2: General experimental workflows for in vitro and in vivo wound healing assays.

Experimental Protocols

In Vivo Pressure Ulcer Model in Mice

This protocol is adapted from studies demonstrating the efficacy of this compound cream in promoting the healing of ischemia/reperfusion-induced pressure ulcers.[1][3]

1. Animal Model and Wound Induction: a. Use healthy, 8-10 week old male BALB/c mice, housed under standard laboratory conditions. b. Anesthetize the mice and shave the dorsal surface. c. Create a pressure ulcer by sandwiching a fold of dorsal skin between two circular magnetic plates (12 mm diameter) for 12 hours (ischemia), followed by removal of the magnets for 12 hours (reperfusion). d. Repeat this ischemia/reperfusion cycle for two consecutive days to induce a stable stage 2 pressure ulcer.

2. Treatment Groups and Drug Administration: a. Randomly divide the mice into three groups (n=10-15 per group): i. Control Group: Topical application of the cream base without SDSS. ii. SDSS Group: Topical application of a cream containing this compound. iii. Positive Control Group: Topical application of a commercial wound healing agent (e.g., Hirudoid®). b. On day 0 (after the final reperfusion period), apply 0.5g of the respective cream to the wound area. c. Repeat the treatment once daily for 14 days.

3. Wound Healing Assessment: a. Trace the wound margin on transparent paper on days 0, 3, 7, and 14. b. Calculate the wound area using image analysis software (e.g., ImageJ). c. The wound healing rate is calculated using the formula: Healing Rate (%) = [(Wound Area on Day 0 - Wound Area on Day X) / Wound Area on Day 0] x 100

4. Biomarker Analysis: a. On day 14, collect blood samples via cardiac puncture. b. Centrifuge the blood to obtain serum and store at -80°C. c. Use commercial ELISA kits to quantify the levels of inflammatory cytokines (TNF-α, IL-6, IL-1β). d. Use commercial assay kits to measure the activity of antioxidant enzymes (SOD, CAT, GSH-Px) and the level of lipid peroxidation (MDA).

5. Histological Analysis: a. Euthanize the mice on day 14 and excise the wound tissue. b. Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section. c. Stain the sections with Hematoxylin and Eosin (H&E) to observe the general morphology, inflammatory cell infiltration, and re-epithelialization.

In Vitro Scratch (Wound Healing) Assay

This protocol is a standard method for assessing cell migration in vitro and can be adapted for use with human dermal fibroblasts (HDFs) or human keratinocytes (e.g., HaCaT cells).[7]

1. Cell Culture and Seeding: a. Culture HDFs or HaCaT cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2. b. Seed the cells into 12-well plates at a density that allows them to reach 90-100% confluence within 24 hours (e.g., 2 x 10^5 cells/well for fibroblasts).

2. Creating the Scratch: a. Once the cells form a confluent monolayer, gently create a straight scratch down the center of the well using a sterile p200 pipette tip. b. Wash the wells twice with sterile PBS to remove detached cells and debris.

3. Treatment and Imaging: a. Replace the PBS with serum-free or low-serum media containing various concentrations of this compound (e.g., 0, 25, 50, 100 µM). The use of low-serum media minimizes cell proliferation, ensuring that wound closure is primarily due to migration. b. Immediately after adding the treatment, capture images of the scratch in predefined locations within each well using a phase-contrast microscope (Time 0). c. Incubate the plate and capture images of the same locations at subsequent time points (e.g., 12 and 24 hours).

4. Data Analysis: a. Use image analysis software (e.g., ImageJ with the MRI Wound Healing Tool) to measure the area of the cell-free gap at each time point. b. Calculate the percentage of wound closure relative to the initial area at Time 0.

Transwell Migration Assay

This assay quantifies the chemotactic migration of cells towards a substance of interest.

1. Assay Setup: a. Use 24-well plates with transwell inserts (8 µm pore size). b. Add 600 µL of culture medium containing this compound (as the chemoattractant) to the lower chamber. c. In the upper chamber of the insert, seed 1 x 10^5 cells in 200 µL of serum-free medium.

2. Incubation and Staining: a. Incubate the plate for 24 hours at 37°C and 5% CO2. b. After incubation, remove the non-migrated cells from the top surface of the insert membrane with a cotton swab. c. Fix the migrated cells on the bottom surface of the membrane with 4% paraformaldehyde for 15 minutes. d. Stain the cells with 0.1% crystal violet for 20 minutes and wash with PBS.

3. Quantification: a. Use a microscope to count the number of migrated cells in several random fields of view for each insert. b. The results are expressed as the average number of migrated cells per field.

References

Application Notes and Protocols: Transwell Migration and Invasion Assays with Sodium Danshensu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the inhibitory effects of Sodium Danshensu on cancer cell migration and invasion using the Transwell assay system. The accompanying data and pathway diagrams offer insights into the compound's mechanism of action, making it a valuable resource for cancer research and drug development.

This compound, a bioactive compound extracted from Salvia miltiorrhiza, has demonstrated potent anti-metastatic properties in various cancer models.[1][2][3][4][5][6] This document outlines the experimental procedures to quantify the impact of this compound on the migratory and invasive capabilities of cancer cells and elucidates the underlying molecular pathways.

Quantitative Data Summary

Treatment with this compound has been shown to significantly reduce the migration and invasion of cancer cells in a dose-dependent manner. The following tables summarize the quantitative findings from studies on oral and lung cancer cell lines.

Table 1: Effect of this compound on Oral Cancer Cell Migration (FaDu and Ca9-22 cells) [1][2]

Cell LineThis compound Concentration (µM)Migration Inhibition (%)
FaDu 25Not significant
50Significant reduction
100Significant reduction
Ca9-22 25Not significant
50Significant reduction
100Significant reduction

Table 2: Effect of this compound on Oral Cancer Cell Invasion (FaDu and Ca9-22 cells) [1][2]

Cell LineThis compound Concentration (µM)Invasion Inhibition (%)
FaDu 25Not significant
50Significant reduction
100Significant reduction
Ca9-22 25Not significant
50Significant reduction
100Significant reduction

Table 3: Effect of this compound on Lung Cancer Cell Migration and Invasion (A549 and NCI-H1299 cells) [4][5][6][7]

Cell LineThis compound Concentration (µM)Effect on Migration and Invasion
A549 25, 50, 100Dose-dependent suppression
NCI-H1299 25, 50, 100Dose-dependent suppression

Experimental Protocols

I. Cell Culture and Reagents
  • Cell Lines: FaDu (oral squamous cell carcinoma), Ca9-22 (oral squamous cell carcinoma), A549 (lung adenocarcinoma), NCI-H1299 (non-small cell lung cancer).

  • Culture Medium: Appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • This compound: Prepare stock solutions in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 25, 50, 100 µM) in serum-free medium.[1][3]

  • Transwell Inserts: 8.0 µm pore size inserts for 24-well plates.

  • Matrigel: For invasion assays, to mimic the extracellular matrix.

  • Fixation and Staining Reagents: Methanol (B129727) or paraformaldehyde for fixation, and crystal violet or DAPI for staining.

II. Transwell Migration Assay Protocol

This assay measures the chemotactic ability of cells to move through a porous membrane.

  • Cell Preparation: Culture cells to 80-90% confluency. Prior to the assay, starve the cells in serum-free medium for 12-24 hours.

  • Assay Setup:

    • Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

    • Resuspend the starved cells in serum-free medium containing the desired concentrations of this compound (0, 25, 50, 100 µM).

    • Seed 1 x 10^5 cells in 200 µL of the cell suspension into the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.[1]

  • Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining:

    • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde or methanol for 15-20 minutes.

    • Stain the cells with 0.1% crystal violet for 20 minutes.

  • Quantification:

    • Gently wash the inserts with PBS.

    • Visualize and count the migrated cells in at least five random fields under a microscope.

    • Alternatively, destain the cells with 30% acetic acid and measure the absorbance of the solution.

III. Transwell Invasion Assay Protocol

This assay assesses the ability of cells to invade through a basement membrane matrix.

  • Matrigel Coating:

    • Thaw Matrigel on ice. Dilute with cold, serum-free medium.

    • Coat the upper surface of the Transwell insert membrane with 50-100 µL of the diluted Matrigel solution.

    • Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Assay Procedure: Follow steps 2-6 of the Transwell Migration Assay Protocol, seeding the cells onto the Matrigel-coated membrane.

Visualization of Workflows and Signaling Pathways

Transwell_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture 1. Cell Culture & Starvation matrigel_coating 2. Matrigel Coating (Invasion Assay) seeding 4. Seed Cells in Upper Chamber cell_culture->seeding reagent_prep 3. Prepare this compound matrigel_coating->seeding reagent_prep->seeding chemoattractant 5. Add Chemoattractant to Lower Chamber incubation 6. Incubate for 24h removal 7. Remove Non-migrated Cells incubation->removal fix_stain 8. Fix & Stain Migrated Cells quantification 9. Quantification

Figure 1. Experimental workflow for Transwell migration and invasion assays.

Molecular Mechanisms of this compound

This compound inhibits cell migration and invasion by modulating key signaling pathways and effector molecules involved in metastasis.

I. Regulation of the p38 MAPK Signaling Pathway

In oral cancer cells, this compound has been shown to suppress the phosphorylation of p38, a key component of the MAPK signaling pathway.[1][3] This inhibition leads to a downstream reduction in the expression of proteins that promote cell motility and invasion.

p38_MAPK_Pathway SD This compound p_p38 p-p38 (Active) SD->p_p38 inhibits p38 p38 MAPK p38->p_p38 phosphorylation Metastasis Cell Migration & Invasion p_p38->Metastasis promotes

Figure 2. Inhibition of the p38 MAPK pathway by this compound.
II. Modulation of the PI3K/Akt Signaling Pathway

In lung cancer cells, this compound has been found to inhibit the PI3K/Akt signaling pathway.[4][5][6][7] This pathway is crucial for cell survival, proliferation, and motility. By downregulating this pathway, this compound impedes the malignant progression of lung cancer.

PI3K_Akt_Pathway SD This compound PI3K PI3K SD->PI3K inhibits p_Akt p-Akt (Active) PI3K->p_Akt activates Akt Akt Metastasis Cell Migration & Invasion p_Akt->Metastasis promotes

Figure 3. Inhibition of the PI3K/Akt pathway by this compound.
III. Reversal of Epithelial-to-Mesenchymal Transition (EMT)

This compound treatment has been observed to reverse the EMT process, a key event in cancer metastasis.[1] This is achieved by:

  • Upregulating epithelial markers: Increased expression of E-cadherin and ZO-1, which strengthen cell-cell adhesion.[1]

  • Downregulating mesenchymal markers: Decreased expression of N-cadherin and Vimentin, which are associated with a migratory phenotype.[1]

  • Reducing Matrix Metalloproteinases (MMPs): Inhibition of MMP-2 and MMP-9, enzymes that degrade the extracellular matrix, thereby facilitating invasion.[1][7]

EMT_Modulation cluster_emt Epithelial-Mesenchymal Transition (EMT) Epithelial Epithelial Phenotype (Low Motility) Mesenchymal Mesenchymal Phenotype (High Motility) Epithelial->Mesenchymal EMT Invasion Invasion Mesenchymal->Invasion leads to SD This compound E_cadherin E-cadherin ↑ ZO-1 ↑ SD->E_cadherin N_cadherin N-cadherin ↓ Vimentin ↓ SD->N_cadherin MMPs MMP-2 ↓ MMP-9 ↓ SD->MMPs E_cadherin->Epithelial promotes N_cadherin->Mesenchymal promotes MMPs->Invasion

Figure 4. Modulation of EMT markers by this compound.

References

Application Notes and Protocols: Sodium Danshensu for Inducing Oxidative Muscle Fiber Transformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Danshensu (B613839) (SDSS), a sodium salt of Danshensu extracted from Salvia miltiorrhiza, has emerged as a promising compound for inducing a shift from glycolytic to oxidative muscle fibers.[1][2][3] This transformation is associated with enhanced muscle endurance, improved metabolic health, and potential therapeutic benefits for muscle-related disorders.[4][5] These application notes provide a comprehensive overview of the effects of Sodium Danshensu on skeletal muscle, detailing the underlying mechanisms, experimental protocols, and key quantitative data from recent studies.

Danshensu itself is a water-soluble phenolic acid, but its inherent instability is overcome by using its sodium salt form, which offers high stability, absorption, and utilization rates.[1][2] Research indicates that SDSS promotes the formation of slow-twitch oxidative fibers while reducing fast-twitch glycolytic fibers, both in vitro and in vivo.[1][5]

Mechanism of Action

This compound primarily exerts its effects on muscle fiber type transformation through two key signaling pathways:

  • Inhibition of Pyruvate (B1213749) Kinase M1 (PKM1): SDSS directly binds to and represses the activity of PKM1.[1][4] PKM1 is an enzyme that typically promotes the expression of glycolytic muscle fiber genes (like MyHC2b) and inhibits oxidative fiber genes (MyHC1 and MyHC2a).[1][4] By inhibiting PKM1, this compound effectively reverses this process, leading to an upregulation of oxidative fiber-related genes and a downregulation of glycolytic fiber-related genes.[1]

  • Activation of the CaMKII-PGC-1α-FoxO3a Signaling Pathway: this compound has been shown to stimulate AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator 1α (PGC-1α) through Calcium/calmodulin-dependent protein kinase II (CaMKII).[6][7][8] PGC-1α is a master regulator of mitochondrial biogenesis and is known to promote a switch to oxidative muscle fibers.[9][10] Furthermore, SDSS can inhibit the nuclear translocation of the transcription factor FoxO3a, a key player in muscle atrophy, in a calcium-dependent manner.[6][8][11] It also facilitates the interaction between PGC-1α and FoxO3a.[6][11]

Data Presentation

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound.

In Vitro Effects of this compound on C2C12 Myotubes
ParameterTreatmentResultReference
Myosin Heavy Chain (MyHC) Protein Expression 20 μM SDSS- Increased MyHC1 and MyHC2a expression- Reduced MyHC2b expression- No significant change in MyHC2x expression[1]
Myotube Diameter SDSS (concentration not specified)Restored the diameter of reduced C2C12 myotubes in a D-galactose-induced aging model.[6]
Cell Viability Up to 100 μM SDSS for 72 hours96.8% cell viability in C2C12 cells.[11]
In Vivo Effects of this compound in C57BL/6 Mice
ParameterTreatmentResultReference
Muscle Mass 5 or 10 mg/kg/day SDSS by oral gavage for 8 weeks- Increased ratio of gastrocnemius, tibialis anterior, and quadriceps muscle to body weight.[1][2]
Muscle Fiber Composition 5 or 10 mg/kg/day SDSS by oral gavage for 8 weeks- Increased percentage of slow oxidative fibers.- Decreased percentage of glycolytic muscle fibers.[4][5]
Muscle Endurance 5 or 10 mg/kg/day SDSS by oral gavage for 8 weeks- Increased running distances.[1][2]
Grip Strength 5 or 10 mg/kg/day SDSS by oral gavage for 8 weeks- Increased grip strength.[1][2]
Metabolic Parameters 5 or 10 mg/kg/day SDSS by oral gavage for 8 weeks- Increased succinic dehydrogenase activity.- Decreased lactate (B86563) dehydrogenase activity.- Improved glucose tolerance.[4][5]
Gene Expression (MyHC) 5 or 10 mg/kg/day SDSS by oral gavage for 8 weeks- Increased expression of MyHC1 and MyHC2a genes.- Decreased expression of MyHC2b gene.[4][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro C2C12 Cell Culture and Differentiation
  • Cell Culture: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation: To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.

  • This compound Treatment: C2C12 cells are incubated in the differentiation medium with or without this compound (e.g., 20 μM) for 4 days.[1][2] The medium is replaced every 2 days.

In Vivo Animal Studies
  • Animal Model: C57BL/6 mice are commonly used.[1][2]

  • This compound Administration: Mice are orally administered this compound (e.g., 5 or 10 mg/kg/day) by gavage once a day for a period of 8 weeks.[1][2] A control group receives normal saline.

  • Functional Assessments:

    • Grip Strength: A grip strength meter is used to measure the maximal force generated by the forelimbs.

    • Treadmill Endurance Test: Mice are run on a treadmill with increasing speed until exhaustion. The total running distance or time is recorded.

  • Tissue Collection and Analysis:

    • At the end of the treatment period, mice are euthanized, and skeletal muscles (e.g., gastrocnemius, tibialis anterior, quadriceps) are dissected and weighed.

    • A portion of the muscle tissue is snap-frozen in liquid nitrogen for subsequent molecular analysis (Western blotting, qPCR), while another portion is embedded in optimal cutting temperature (OCT) compound for histological analysis.

Analytical Techniques
  • Western Blotting: To determine the protein expression levels of MyHC isoforms (MyHC1, MyHC2a, MyHC2b, MyHC2x) and other signaling proteins.

  • Quantitative PCR (qPCR): To measure the mRNA expression levels of genes related to muscle fiber type.

  • Immunofluorescence Staining: To visualize the distribution and abundance of different MyHC isoforms within muscle cross-sections.

  • Hematoxylin and Eosin (H&E) Staining: For general morphological examination of muscle tissue.

  • Enzyme Activity Assays: To measure the activity of metabolic enzymes such as succinic dehydrogenase (a marker of oxidative metabolism) and lactate dehydrogenase (a marker of glycolytic metabolism).

Visualizations

Signaling Pathways

cluster_0 This compound (SDSS) Signaling Pathways for Oxidative Muscle Fiber Transformation cluster_1 PKM1 Inhibition Pathway cluster_2 CaMKII-PGC-1α Pathway SDSS This compound PKM1 PKM1 SDSS->PKM1 inhibits CaMKII CaMKII SDSS->CaMKII activates FoxO3a_nuc FoxO3a (nucleus) SDSS->FoxO3a_nuc inhibits translocation MyHC2b MyHC2b (Glycolytic) PKM1->MyHC2b promotes MyHC1_2a MyHC1 & MyHC2a (Oxidative) PKM1->MyHC1_2a inhibits Glycolytic Glycolytic Fiber Program MyHC2b->Glycolytic Oxidative Oxidative Fiber Program MyHC1_2a->Oxidative AMPK AMPK CaMKII->AMPK activates PGC1a PGC-1α AMPK->PGC1a activates Mito_biogenesis Mitochondrial Biogenesis PGC1a->Mito_biogenesis FoxO3a_cyto FoxO3a (cytoplasm) FoxO3a_cyto->FoxO3a_nuc translocation Atrophy_genes Atrophy-related Genes FoxO3a_nuc->Atrophy_genes activates

Caption: Signaling pathways of this compound in muscle.

Experimental Workflow

cluster_0 Experimental Workflow for In Vivo Studies start Start: C57BL/6 Mice treatment Oral Gavage: - Control (Saline) - SDSS (5 mg/kg/day) - SDSS (10 mg/kg/day) (8 weeks) start->treatment functional Functional Assessments: - Grip Strength - Treadmill Endurance treatment->functional euthanasia Euthanasia & Tissue Collection functional->euthanasia analysis Tissue Analysis: - Western Blot (MyHCs) - qPCR (Gene Expression) - Histology (Fiber Typing) - Enzyme Assays euthanasia->analysis end End: Data Interpretation analysis->end

Caption: In vivo experimental workflow.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for promoting a shift towards a more oxidative muscle fiber phenotype. Its dual mechanism of action, involving both the inhibition of PKM1 and the activation of the CaMKII-PGC-1α pathway, provides a robust rationale for its effects on muscle metabolism and endurance. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic applications of this compound in the context of metabolic diseases, muscle atrophy, and performance enhancement.

References

Application Notes and Protocols for Studying Sodium Danshensu Effects on Muscle Atrophy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of animal and in vitro models for investigating the therapeutic potential of Sodium Danshensu (B613839) (also referred to as DSS or SDSS) in the context of muscle atrophy. Detailed protocols for key experiments are provided to facilitate the replication and further exploration of its mechanisms of action.

Introduction to Sodium Danshensu and Muscle Atrophy

Sarcopenia, the age-related loss of muscle mass and strength, and other muscle wasting conditions present significant health challenges.[1][2][3][4] this compound, a water-soluble derivative of Danshensu extracted from Salvia miltiorrhiza, has emerged as a promising agent for mitigating muscle atrophy.[3][5] Studies have demonstrated its efficacy in both in vivo and in vitro models, highlighting its potential as a therapeutic agent.[1][2]

This compound has been shown to alleviate muscle atrophy by inhibiting the expression of key atrophy-related factors such as MuRF1, MAFbx, and myostatin.[1][2][3][4] Its mechanisms of action involve multiple signaling pathways, including the CaMKII-PGC1α-FoxO3a pathway and the modulation of muscle fiber type through the inhibition of pyruvate (B1213749) kinase M1 (PKM1).[1][2][5][6][7]

Animal Models for Studying this compound

D-Galactose-Induced Aging and Sarcopenia Model

A widely used model to simulate age-related muscle atrophy involves the administration of D-galactose (DG), which induces an aging-like phenotype.[1][2][3][4]

  • Animal Strain: Male C57BL/6 mice are a suitable choice.[8]

  • Induction of Atrophy: D-galactose is administered to accelerate aging processes.

  • Treatment: this compound is administered orally by gavage.[5][8]

  • Endpoints: Key parameters to assess include muscle mass, physical performance (grip strength, hanging test), and molecular markers of atrophy.[1][2][3]

Standard In Vivo Model for Muscle Metabolism Studies

To investigate the effects of this compound on muscle fiber type and metabolism, a standard mouse model without induced atrophy can be utilized.[5][8][6][7]

  • Animal Strain: Male C57BL/6J mice.[8]

  • Treatment: Mice are treated with this compound (e.g., 5 or 10 mg/kg/day) via oral gavage for a specified period, such as 8 weeks.[8]

  • Endpoints: This model is ideal for assessing changes in muscle fiber type composition (e.g., slow-twitch vs. fast-twitch), muscle weight, and metabolic parameters.[5][8][6][7]

Quantitative Data Summary

The following tables summarize the quantitative findings from studies investigating the effects of this compound on muscle atrophy.

Table 1: In Vivo Effects of this compound on Muscle Mass and Function

ParameterModelTreatment GroupOutcomeReference
Muscle Mass D-galactose induced agingThis compoundImproved muscle mass[1][2]
C57BL/6 mice5 mg/kg SDSSIncreased gastrocnemius and tibialis anterior muscle weight[5]
C57BL/6 mice10 mg/kg SDSSIncreased gastrocnemius and tibialis anterior muscle weight[5]
Physical Performance D-galactose induced agingThis compoundImproved grip strength and hanging test performance[1][2]
C57BL/6 mice10 mg/kg SDSSIncreased running distance before exhaustion[5]
Muscle Fiber Type C57BL/6 mice5 or 10 mg/kg SDSSIncreased percentage of slow oxidative fibers[5][6]
C57BL/6 mice5 or 10 mg/kg SDSSDecreased percentage of glycolytic muscle fibers[5][6]

Table 2: In Vitro Effects of this compound on Myotubes

ParameterCell ModelConditionTreatmentOutcomeReference
Myotube Diameter C2C12 myotubesD-galactose induced reductionThis compoundRestored myotube diameter[1][3][4]
Gene Expression C2C12 myotubesD-galactose treatmentThis compoundInhibition of MuRF1, MAFbx, myostatin, and FoxO3a expression[1][3][4]
Human skeletal muscle cellsD-galactose treatmentThis compoundInhibition of MuRF1, MAFbx, myostatin, and FoxO3a expression[1][3][4]
C2C12 cellsDifferentiation mediumThis compoundInduced oxidative muscle fiber-related gene expression[5][6]
C2C12 cellsDifferentiation mediumThis compoundInhibited glycolytic fiber-related gene expression[5][6]

Signaling Pathways Modulated by this compound

This compound exerts its pro-myogenic and anti-atrophic effects through the modulation of several key signaling pathways.

CaMKII-PGC1α-FoxO3a Pathway in Sarcopenia

In the context of D-galactose-induced sarcopenia, this compound has been shown to activate CaMKII, which in turn stimulates AMPK and PGC1α.[1][3] This leads to the inhibition of FoxO3a nuclear translocation, a critical step in the transcription of atrophy-related genes.[1][2][3] The interaction between PGC1α and FoxO3a is enhanced by this compound, further contributing to the suppression of muscle atrophy.[1][2][3]

G cluster_DSS This compound (DSS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DSS This compound CaMKII CaMKII DSS->CaMKII Activates AMPK AMPK CaMKII->AMPK Activates PGC1a PGC1α AMPK->PGC1a Activates FoxO3a_cyto FoxO3a PGC1a->FoxO3a_cyto Interacts with & Inhibits nuclear translocation FoxO3a_nuc FoxO3a FoxO3a_cyto->FoxO3a_nuc Translocation Atrophy_genes Atrophy-related genes (MuRF1, MAFbx) FoxO3a_nuc->Atrophy_genes Activates transcription Muscle_atrophy Muscle Atrophy Atrophy_genes->Muscle_atrophy Promotes

Figure 1: CaMKII-PGC1α-FoxO3a signaling pathway modulated by this compound.

PKM1 Inhibition and Muscle Fiber Type Regulation

This compound can also influence muscle fiber type composition by directly interacting with and inhibiting pyruvate kinase M1 (PKM1).[5][6][7] Inhibition of PKM1 activity leads to a shift from glycolytic to oxidative muscle fibers, which is associated with increased muscle endurance.[5][6][7]

G SDSS This compound (SDSS) PKM1 Pyruvate Kinase M1 (PKM1) SDSS->PKM1 Inhibits MyHC1_2a Oxidative Fiber Genes (MyHC1, MyHC2a) PKM1->MyHC1_2a Inhibits MyHC2b Glycolytic Fiber Genes (MyHC2b) PKM1->MyHC2b Promotes Oxidative_fibers Oxidative Muscle Fibers MyHC1_2a->Oxidative_fibers Promotes formation Glycolytic_fibers Glycolytic Muscle Fibers MyHC2b->Glycolytic_fibers Promotes formation

Figure 2: SDSS-mediated inhibition of PKM1 and its effect on muscle fiber type.

Experimental Protocols

In Vivo D-Galactose-Induced Sarcopenia Model Workflow

This protocol outlines the key steps for an in vivo study using the D-galactose-induced sarcopenia model.

G cluster_setup Experimental Setup cluster_induction Induction and Treatment cluster_assessment Assessment acclimatization 1. Animal Acclimatization (e.g., 1 week) grouping 2. Randomization into Groups (Control, DG, DG + DSS) acclimatization->grouping induction 3. D-Galactose Administration (e.g., daily for 8 weeks) grouping->induction treatment 4. This compound Gavage (daily for 8 weeks) grouping->treatment functional_tests 5. Functional Tests (Grip strength, hanging test) treatment->functional_tests euthanasia 6. Euthanasia and Tissue Collection functional_tests->euthanasia analysis 7. Molecular and Histological Analysis euthanasia->analysis

Figure 3: Experimental workflow for the in vivo D-galactose-induced sarcopenia model.

Cell Culture and In Vitro Muscle Atrophy Model
  • Cell Line: C2C12 myoblasts or primary human skeletal muscle cells.

  • Differentiation: C2C12 myoblasts are differentiated into myotubes by switching to a differentiation medium (e.g., DMEM with 2% horse serum) for 4-6 days.

  • Induction of Atrophy: Myotubes are treated with D-galactose to induce atrophy.

  • Treatment: this compound is co-administered with D-galactose.

  • Analysis: Myotube diameter is measured, and cells are harvested for gene and protein expression analysis.

Western Blotting
  • Protein Extraction: Extract total protein from muscle tissue or cultured cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate 20-40 µg of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-AMPK, anti-FoxO3a, anti-MuRF1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR)
  • RNA Extraction: Isolate total RNA from muscle tissue or cells using TRIzol reagent.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green master mix and gene-specific primers for target genes (e.g., MuRF1, MAFbx, Myostatin, FoxO3a) and a housekeeping gene (e.g., GAPDH).

  • Analysis: Calculate relative gene expression using the 2-ΔΔCt method.

Immunofluorescence and Histology
  • Tissue Preparation: Fix muscle tissue in 4% paraformaldehyde, embed in paraffin, and cut into 5 µm sections.[5]

  • H&E Staining: Stain sections with hematoxylin (B73222) and eosin (B541160) to visualize muscle fiber morphology and measure cross-sectional area using software like ImageJ.[5]

  • Immunofluorescence:

    • Perform antigen retrieval on deparaffinized sections.

    • Block with a suitable blocking buffer.

    • Incubate with primary antibodies against specific myosin heavy chain isoforms (e.g., MyHC1, MyHC2a, MyHC2b) overnight at 4°C.[5]

    • Wash and incubate with corresponding fluorescently labeled secondary antibodies.

    • Mount with a DAPI-containing mounting medium to counterstain nuclei.

    • Visualize and capture images using a fluorescence microscope.

Conclusion

The provided application notes and protocols offer a framework for investigating the effects of this compound on muscle atrophy. The D-galactose-induced aging model is particularly relevant for studying sarcopenia, while standard in vivo models are useful for exploring metabolic effects. The detailed protocols for key molecular and cellular assays will enable researchers to further elucidate the mechanisms underlying the beneficial effects of this compound on muscle health.

References

Application Notes: Sodium Danshensu in Oral Squamous Cell Carcinoma (OSCC) Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium Danshensu (DSS), a water-soluble phenolic compound derived from the traditional Chinese medicinal herb Salvia miltiorrhiza (Danshen), has emerged as a significant phytochemical in cancer research.[1][2] Specifically in the context of oral squamous cell carcinoma (OSCC), which accounts for over 90% of all oral cancers, this compound shows considerable promise not as a cytotoxic agent but as a potent inhibitor of metastasis.[1][3] Its primary mechanism involves the modulation of key signaling pathways that regulate cell motility, migration, and invasion, making it a valuable tool for studying and potentially treating metastatic OSCC.[1][2]

Key Applications in OSCC Research

  • Inhibition of Metastasis: this compound is primarily used to study the mechanisms of OSCC metastasis. It effectively reduces cancer cell motility, migration, and invasion at non-toxic concentrations.[1]

  • Modulation of Signaling Pathways: It serves as a pharmacological tool to investigate the role of the p38 MAPK and c-Raf/MEK/ERK signaling pathways in OSCC progression.[1][4]

  • Study of Epithelial-Mesenchymal Transition (EMT): Researchers can use this compound to explore the reversal of EMT, a critical process in cancer metastasis. It has been shown to increase the expression of epithelial markers like E-cadherin and ZO-1 while decreasing mesenchymal markers such as N-cadherin and vimentin.[1][3]

  • Investigation of Matrix Metalloproteinases (MMPs): The compound specifically reduces the expression of MMP-2, an enzyme crucial for the degradation of the extracellular matrix, thereby inhibiting a key step in cancer cell invasion.[1][4]

Data Presentation

The following tables summarize the quantitative effects of this compound on OSCC cell lines as reported in key studies.

Table 1: Effect of this compound on OSCC Cell Viability

Cell Line Concentration Range (µM) Treatment Duration (hours) Outcome Reference
FaDu 0 - 100 24, 48, 72 No significant alteration in cell viability [1][5]

| Ca9-22 | 0 - 100 | 24, 48, 72 | No significant alteration in cell viability |[1][5] |

Table 2: Effect of this compound on OSCC Cell Migration and Invasion

Assay Type Cell Line Effective Concentrations (µM) Treatment Duration (hours) Observed Effect Reference
Wound Healing (Motility) FaDu, Ca9-22 25, 50, 100 24 Significant reduction in cell motility [1]
Transwell Migration FaDu, Ca9-22 50, 100 24 Significant reduction in cell migration [1][6]

| Transwell Invasion | FaDu, Ca9-22 | 50, 100 | 24 | Significant reduction in cell invasion |[1][6] |

Table 3: Effect of this compound on Key Protein Markers in OSCC Cells

Protein Target Cell Line Treatment Outcome on Protein Expression/Activity Reference
p-p38 (Phosphorylated p38) FaDu, Ca9-22 This compound Significant reduction [1][3]
p-ERK1/2 FaDu This compound Significant decrease [1]
p-JNK1/2 FaDu, Ca9-22 This compound No alteration [1]
MMP-2 FaDu, Ca9-22 This compound Decreased expression [1]
MMP-9 FaDu, Ca9-22 This compound No significant change [1]
E-cadherin FaDu, Ca9-22 This compound Increased expression [1][3]
ZO-1 FaDu, Ca9-22 This compound Increased expression [1][3]
N-cadherin FaDu, Ca9-22 This compound Decreased expression [1][3]
Vimentin FaDu, Ca9-22 This compound Decreased expression [1][3]

| p-c-Raf, p-MEK1/2, p-ERK1/2 | SCC-9, SCC-25 | Salvianolic Acid A* | Inhibited expression |[4] |

Note: Salvianolic Acid A is a closely related compound, and its effects on the c-Raf/MEK/ERK pathway in OSCC are highly relevant.[4][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below, based on published research.

Protocol 1: Cell Culture and Treatment

  • Culture human OSCC cell lines (e.g., FaDu, Ca9-22) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Prepare a stock solution of this compound (e.g., 100 mM in DMSO). Store at -20°C.[5]

  • For experiments, dilute the stock solution in culture media to final concentrations (e.g., 25, 50, 100 µM). Ensure the final DMSO concentration is non-toxic to the cells (<0.2%).[5]

  • Treat cells for the desired duration (e.g., 24, 48, or 72 hours) before analysis.

Protocol 2: MTT Assay for Cell Viability

  • Seed 1 x 10⁴ cells per well in a 24-well plate and allow them to adhere overnight.[8]

  • Replace the medium with fresh medium containing various concentrations of this compound (0-100 µM).[1]

  • Incubate for 24, 48, or 72 hours.[1]

  • After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours at 37°C.[1][9]

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Protocol 3: Wound Healing Assay for Cell Motility

  • Grow cells to a confluent monolayer in a 6-well plate.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Wash with PBS to remove detached cells and replace with fresh medium containing this compound at desired concentrations.

  • Capture images of the wound at 0 hours and after a set time (e.g., 24 hours).

  • Measure the width of the wound at different points and calculate the percentage of wound closure compared to the control group.

Protocol 4: Transwell Assay for Cell Migration and Invasion

  • Seed OSCC cells in the upper chamber of a Transwell insert (8 µm pore size) in serum-free medium.

  • For invasion assays, pre-coat the insert membrane with Matrigel. For migration assays, no coating is needed.

  • Add medium containing this compound to both the upper and lower chambers. The lower chamber should contain medium with FBS as a chemoattractant.

  • Incubate for 24 hours.[1]

  • Remove non-migrated/invaded cells from the top surface of the membrane with a cotton swab.

  • Fix the cells that have migrated/invaded to the bottom surface of the membrane with methanol (B129727) and stain with crystal violet.

  • Count the stained cells under a microscope in several random fields.

Protocol 5: Western Blotting for Protein Expression

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Determine protein concentration using a BCA protein assay kit.[10]

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[9]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[9]

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, MMP-2, E-cadherin) overnight at 4°C.[9]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Visualizations

Diagrams of Pathways and Workflows

G cluster_setup Experimental Setup cluster_assays Phenotypic & Mechanistic Assays cluster_analysis Data Analysis & Outcome Culture OSCC Cell Culture (e.g., FaDu, Ca9-22) Treatment Treatment with This compound (25, 50, 100 µM) Culture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Wound Cell Motility (Wound Healing) Treatment->Wound Transwell Migration/Invasion (Transwell Assay) Treatment->Transwell WB Protein Expression (Western Blot) Treatment->WB Outcome Outcome: Inhibition of Metastasis without Cytotoxicity MTT->Outcome Wound->Outcome Transwell->Outcome WB->Outcome

Experimental workflow for studying this compound in OSCC.

G cluster_emt EMT Markers DSS This compound p38 p38 MAPK Phosphorylation DSS->p38 inhibits EMT EMT Modulation p38->EMT promotes Metastasis Cell Migration & Invasion p38->Metastasis promotes Ecad E-cadherin / ZO-1 (Epithelial) EMT->Ecad down-regulates Ncad N-cadherin / Vimentin (Mesenchymal) EMT->Ncad up-regulates

This compound inhibits OSCC metastasis via the p38 MAPK pathway.

G SAA Salvianolic Acid A (related to this compound) Raf p-c-Raf SAA->Raf MEK p-MEK1/2 Raf->MEK ERK p-ERK1/2 MEK->ERK MMP2 MMP-2 Expression ERK->MMP2 Metastasis Cell Invasion & Migration MMP2->Metastasis

Inhibition of the c-Raf/MEK/ERK pathway by Salvianolic Acid A in OSCC.

References

Application Notes and Protocols for Testing Sodium Danshensu in a Murine Pressure Injury Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pressure injuries, also known as pressure ulcers or bedsores, represent a significant clinical challenge, particularly in patients with limited mobility.[1] These injuries are localized damage to the skin and underlying tissue resulting from prolonged pressure, often combined with shear or friction.[1] The pathophysiology of pressure injuries is complex, involving ischemia-reperfusion injury, inflammation, and oxidative stress.[2][3][4] Sodium Danshensu (SDSS), the sodium salt of Danshensu, has demonstrated therapeutic potential in promoting the healing of pressure ulcers.[2][5] Preclinical studies suggest that SDSS exerts its effects by modulating key signaling pathways involved in inflammation and oxidative stress, namely the NF-κB and Nrf2/HO-1 pathways.[2][6]

These application notes provide a detailed framework for utilizing a murine pressure injury model to evaluate the efficacy of this compound. The protocols outlined below cover the induction of pressure injuries, treatment administration, and subsequent analysis of wound healing through histological, biochemical, and molecular techniques.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for developing a pressure injury model and testing the efficacy of this compound.

experimental_workflow cluster_model_development Model Development cluster_treatment Treatment Phase cluster_analysis Analysis animal_prep Animal Preparation (Acclimatization, Shaving) pi_induction Pressure Injury Induction (Ischemia-Reperfusion) animal_prep->pi_induction grouping Animal Grouping (Control, Vehicle, SDSS) pi_induction->grouping treatment Topical Application (this compound Cream) grouping->treatment Daily wound_assessment Wound Healing Assessment (Macroscopic & Imaging) treatment->wound_assessment Days 3, 7, 14 sampling Sample Collection (Tissue & Serum) wound_assessment->sampling Endpoint histology Histological Analysis (H&E Staining) sampling->histology biochemical Biochemical Assays (ELISA, Oxidative Stress) sampling->biochemical molecular Molecular Analysis (Western Blot, qRT-PCR) sampling->molecular

Experimental workflow for testing this compound.

Protocols

Murine Pressure Injury Model

This protocol describes the induction of a Stage 2 pressure injury using an ischemia-reperfusion model in mice.[2][3][7][8]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Electric shaver

  • Depilatory cream

  • Two sterile circular ceramic or ferrite (B1171679) magnets (12 mm diameter, 5 mm thickness)[7][9]

  • Anesthesia (e.g., isoflurane)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Acclimatize mice for at least one week before the experiment.

    • Anesthetize the mouse.

    • Shave the dorsal surface and apply a depilatory cream to remove remaining hair.

    • Clean the depilated area with sterile saline.

  • Pressure Injury Induction:

    • Create a dorsal skin fold.

    • Place the skin fold between the two magnets.[7]

    • Allow the magnets to remain in place for a 12-hour ischemia period.[7]

    • After 12 hours, carefully remove the magnets to allow for a 12-hour reperfusion period.[7]

    • Repeat this ischemia-reperfusion cycle for a total of two cycles to create a reproducible injury.[7]

  • Animal Grouping and Treatment:

    • Randomly divide the mice into the following groups (n=8-10 per group):

      • Control Group: No pressure injury induction.

      • Vehicle Group: Pressure injury + topical application of the cream base without this compound.

      • This compound (SDSS) Group: Pressure injury + topical application of cream containing this compound.[2]

      • (Optional) Positive Control Group: Pressure injury + topical application of a commercially available wound healing agent.[2]

    • Begin topical treatments immediately after the final reperfusion period. Apply the cream to cover the entire wound area once daily for 14 days.

  • Wound Healing Assessment:

    • Macroscopically observe the wounds on days 3, 7, and 14.

    • Photograph the wounds at each time point with a scale for reference.

    • Calculate the wound healing rate using the following formula:

      • Wound Healing Rate (%) = [(Initial Wound Area - Wound Area at Time X) / Initial Wound Area] x 100

Histological Analysis (Hematoxylin & Eosin Staining)

This protocol is for the histological examination of skin tissue to assess tissue regeneration, inflammation, and re-epithelialization.[10][11][12]

Materials:

  • 4% paraformaldehyde (PFA)

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) series (70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Harris Hematoxylin solution

  • Eosin Y solution

  • Acid alcohol (1% HCl in 70% ethanol)

  • Scott's tap water substitute (or ammonia (B1221849) water)

  • Mounting medium

Procedure:

  • Tissue Preparation:

    • At the experimental endpoint (e.g., day 14), euthanize the mice and excise the entire wound tissue along with a margin of surrounding healthy skin.

    • Fix the tissue in 4% PFA for 24 hours at 4°C.

    • Dehydrate the tissue through an ascending series of ethanol concentrations.

    • Clear the tissue in xylene.

    • Embed the tissue in paraffin wax.

  • Sectioning:

    • Cut 5 µm thick sections using a microtome.

    • Mount the sections on glass slides.

  • Staining:

    • Deparaffinize the sections in xylene and rehydrate through a descending series of ethanol concentrations to water.

    • Stain with Harris Hematoxylin for 3-5 minutes.[12]

    • Rinse in running tap water.

    • Differentiate briefly in acid alcohol (1-3 dips).[12]

    • Rinse in running tap water.

    • "Blue" the sections in Scott's tap water substitute for 30-60 seconds.[12]

    • Rinse in tap water.

    • Counterstain with Eosin Y for 1-2 minutes.[12]

    • Dehydrate through an ascending series of ethanol and clear in xylene.

    • Mount with a coverslip using a permanent mounting medium.

  • Analysis:

    • Examine the slides under a light microscope to assess epidermal and dermal regeneration, inflammatory cell infiltration, and collagen deposition.

Western Blot Analysis

This protocol is for quantifying the protein expression of key markers in the Nrf2/HO-1 and NF-κB signaling pathways.[4][13]

Materials:

  • Wound tissue samples

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-Keap1, anti-NF-κB p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Homogenize wound tissue samples in ice-cold RIPA buffer.

    • Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control (e.g., β-actin).

ELISA for Inflammatory Cytokines

This protocol is for the quantitative measurement of pro-inflammatory cytokines in serum.[14][15][16]

Materials:

  • Mouse serum samples

  • Commercially available ELISA kits for IL-1β, IL-6, and TNF-α

  • Microplate reader

Procedure:

  • Sample Collection:

    • At the experimental endpoint, collect blood via cardiac puncture and allow it to clot.

    • Centrifuge at 2,000 x g for 10 minutes to separate the serum.

    • Store the serum at -80°C until analysis.

  • ELISA Assay:

    • Perform the ELISA according to the manufacturer's instructions for each cytokine kit.

    • Briefly, this involves:

      • Adding standards and samples to the antibody-coated microplate.

      • Incubating to allow cytokine binding.

      • Washing the plate.

      • Adding a biotinylated detection antibody.

      • Washing the plate.

      • Adding streptavidin-HRP.

      • Washing the plate.

      • Adding a TMB substrate to develop color.

      • Stopping the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve and calculate the concentration of each cytokine in the samples.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for analyzing the gene expression of markers related to angiogenesis and inflammation.[17][18][19]

Materials:

  • Wound tissue samples

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Primers for target genes (e.g., VEGF, CD31 for angiogenesis; IL-1β, IL-6, TNF-α for inflammation) and a housekeeping gene (e.g., GAPDH, β-actin)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Homogenize wound tissue samples and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.

    • Assess the RNA quality and quantity.

    • Reverse transcribe an equal amount of RNA into cDNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Prepare the qRT-PCR reaction mixture containing cDNA, primers, and master mix.

    • Run the reaction on a qRT-PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.

Data Presentation

The following tables summarize the expected quantitative outcomes from the described experiments, based on existing literature.[2][5][20][21]

Table 1: Wound Healing Rate (%)

GroupDay 3Day 7Day 14
Vehicle ~10%~25%~45%
SDSS ~12%~40%~70%

*p < 0.05 compared to the Vehicle group.

Table 2: Serum Inflammatory Cytokine Levels (pg/mL) at Day 14

GroupIL-1βIL-6TNF-α
Vehicle HighHighHigh
SDSS Low LowLow**

**p < 0.01 compared to the Vehicle group.

Table 3: Oxidative Stress Markers in Wound Tissue at Day 14

GroupMDA LevelSOD ActivityCAT ActivityGSH-Px Activity
Vehicle HighLowLowLow
SDSS Low HighHigh High

**p < 0.01 compared to the Vehicle group.

Table 4: Relative Protein Expression (Fold Change vs. Vehicle) at Day 14

GroupNrf2HO-1Keap1NF-κB p65IκBα
Vehicle 1.01.01.01.01.0
SDSS ↑*

*Significant change compared to the Vehicle group.

Signaling Pathway Visualization

The proposed mechanism of action for this compound in promoting pressure injury healing involves the modulation of the Nrf2/HO-1 and NF-κB signaling pathways.[2][6][22][23][24]

signaling_pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SDSS This compound (SDSS) Keap1_Nrf2 Keap1-Nrf2 Complex SDSS->Keap1_Nrf2 Inhibits IKK IKK SDSS->IKK Inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE ARE Nrf2->ARE Translocates & Binds IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Genes Promotes Transcription Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription Antioxidant_Genes->IKK Inhibits Antioxidant_Genes->Inflammatory_Genes Reduces Oxidative Stress & Inflammation

Proposed mechanism of this compound action.

References

Application Notes and Protocols for Co-Immunoprecipitation Assays with Sodium Danshensu Treated Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Danshensu (B613839), a water-soluble derivative of Danshen (Salvia miltiorrhiza), has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and neuroprotective effects.[1][2] Its mechanism of action often involves the modulation of protein-protein interactions (PPIs) and key signaling pathways. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study PPIs in their cellular context.[3][4][5][6] This application note provides a detailed protocol for performing Co-IP assays on cell lysates treated with Sodium Danshensu to identify and characterize its impact on protein complexes.

Recent studies have shown that this compound can influence several signaling cascades. For instance, it has been found to initiate the interaction between FoxO3a and PGC1α, which is crucial in preventing muscle atrophy.[7][8] Additionally, this compound has been identified to bind to and inhibit the activity of pyruvate (B1213749) kinase M1 (PKM1), thereby modulating skeletal muscle fiber formation.[9][10] Furthermore, it has been shown to affect the TSC2/mTOR and PI3K/Akt signaling pathways.[1][2] Understanding these interactions is vital for elucidating the therapeutic mechanisms of this compound and for the development of novel drugs.

These application notes will guide researchers through the process of treating cells with this compound, preparing lysates, and performing Co-IP to investigate the compound's effect on specific protein interactions.

Data Presentation

Quantitative analysis of Co-IP results, typically obtained through densitometry of Western blots, is crucial for determining the effect of this compound on protein-protein interactions. The following tables are provided as templates for organizing and presenting such data.

Table 1: Optimization of this compound Treatment

Concentration (µM)Treatment Time (hours)Cell Viability (%)Target Protein Expression (Fold Change)
0 (Vehicle)241001.0
1024
2024
4024
0 (Vehicle)481001.0
1048
2048
4048

This table should be populated with experimental data to determine the optimal concentration and duration of this compound treatment without causing significant cytotoxicity.

Table 2: Quantification of Protein-Protein Interaction

TreatmentBait Protein (IP)Prey Protein (IB)Input (Prey)IP (Prey)Relative Binding Affinity (IP/Input)Fold Change vs. Vehicle
VehicleProtein XProtein Y1.0
This compoundProtein XProtein Y
Negative Control (IgG)IgGProtein YN/A

This table allows for the quantification of the interaction between a "bait" and "prey" protein. The relative binding affinity is calculated from densitometry readings of the Western blots for the input and immunoprecipitated fractions.

Experimental Protocols

This section provides a detailed methodology for a Co-IP experiment using this compound-treated cell lysates.

Materials and Reagents
  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), ice-cold

  • This compound (SDSS)

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Primary antibody for immunoprecipitation (IP)

  • Isotype control IgG (from the same species as the IP antibody)

  • Primary antibody for Western blotting (IB)

  • Secondary antibody (HRP-conjugated)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • BCA Protein Assay Kit

Step-by-Step Co-Immunoprecipitation Protocol
  • Cell Culture and Treatment:

    • Plate cells (e.g., C2C12 myotubes or other relevant cell lines) at an appropriate density and allow them to adhere overnight.[9]

    • Treat the cells with the desired concentration of this compound or vehicle control for the predetermined time. A typical concentration used in studies is 20 µM.[9]

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add ice-cold Co-IP lysis buffer to the cells and incubate on ice for 15-30 minutes with occasional swirling.[3][4]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[11]

    • Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.

  • Protein Quantification and Lysate Normalization:

    • Determine the protein concentration of the lysate using a BCA assay.

    • Normalize the protein concentration of all samples with Co-IP lysis buffer to ensure equal amounts of total protein are used for each IP (a good starting point is at least 1 mg of total protein).[6]

  • Pre-Clearing the Lysate (Optional but Recommended):

    • To reduce non-specific binding, add protein A/G beads to the normalized lysate and incubate with gentle rotation for 1 hour at 4°C.[6]

    • Pellet the beads by centrifugation (or using a magnetic rack) and discard the beads, keeping the supernatant.[6]

  • Immunoprecipitation:

    • Add the primary antibody specific to the "bait" protein to the pre-cleared lysate. For the negative control, add an equivalent amount of isotype control IgG.

    • Incubate with gentle rotation for 4 hours to overnight at 4°C to allow the formation of antigen-antibody complexes.[3]

  • Capturing the Immune Complexes:

    • Add pre-washed protein A/G beads to the lysate-antibody mixture.

    • Incubate with gentle rotation for an additional 1-4 hours at 4°C.[12]

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three to five times with ice-cold Co-IP lysis/wash buffer.[4] With each wash, resuspend the beads, incubate for a few minutes, and then pellet them.

  • Elution:

    • After the final wash, carefully remove all the supernatant.

    • Elute the immunoprecipitated proteins by resuspending the beads in 2x Laemmli sample buffer and boiling for 5-10 minutes.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against the "bait" and "prey" proteins.

    • Incubate with the appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and the general workflow of a Co-IP experiment.

cluster_0 Cell Treatment & Lysis cluster_1 Immunoprecipitation cluster_2 Analysis Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Lysis Cell Lysis This compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Pre-clearing (Optional) Pre-clearing (Optional) Protein Quantification->Pre-clearing (Optional) Add IP Antibody Add IP Antibody Pre-clearing (Optional)->Add IP Antibody Add Protein A/G Beads Add Protein A/G Beads Add IP Antibody->Add Protein A/G Beads Washing Washing Add Protein A/G Beads->Washing Elution Elution Washing->Elution Western Blot Western Blot Elution->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis This compound This compound CaMKII CaMKII This compound->CaMKII PGC1α PGC1α CaMKII->PGC1α FoxO3a FoxO3a PGC1α->FoxO3a Interaction Muscle Atrophy Muscle Atrophy FoxO3a->Muscle Atrophy This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Sodium Danshensu Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the aqueous solubility of Sodium Danshensu. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound?

A1: The reported aqueous solubility of this compound varies, with sources indicating values ranging from approximately 2 mg/mL to 44 mg/mL.[1][2] This variation can be attributed to differences in experimental conditions such as temperature, pH, and the presence of counter-ions. One supplier specifies a solubility of ≥22.1 mg/mL in water with gentle warming.[3] Another source indicates a solubility of 20 mg/mL in water, resulting in a clear solution.[4]

Q2: Why is improving the solubility of this compound important?

A2: this compound, the sodium salt of Danshensu, was developed to enhance its stability and bioavailability for pharmaceutical applications.[5] However, studies have shown that it has poor oral bioavailability, estimated to be around 13.72% in rats, which can limit its therapeutic efficacy when administered orally.[6][7] Enhancing its aqueous solubility is a key strategy to improve its dissolution rate and subsequent absorption, potentially leading to better therapeutic outcomes.

Q3: What are the primary methods to improve the aqueous solubility of this compound?

A3: Common techniques for enhancing the solubility of poorly water-soluble compounds like this compound include:

  • pH Adjustment: Modifying the pH of the aqueous solution can significantly impact the solubility of ionizable compounds.

  • Co-solvency: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of a hydrophobic drug.

  • Solid Dispersion: Dispersing the drug in a hydrophilic carrier at the molecular level can enhance its wettability and dissolution rate.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin can form a more water-soluble inclusion complex.

Q4: How does pH affect the stability of this compound?

A4: Danshensu, the parent compound of this compound, is known to be sensitive to alkaline conditions and can undergo oxidation and polymerization.[5] While the sodium salt form is more stable, it is still advisable to consider potential pH-dependent degradation, especially in strongly acidic or alkaline solutions and during long-term storage.[8][9][10][11]

Troubleshooting Guides

Issue 1: Low or Inconsistent Solubility in Water

Symptoms:

  • Difficulty dissolving this compound powder in water at the desired concentration.

  • Formation of a cloudy suspension instead of a clear solution.

  • Precipitation of the compound over time.

Possible Causes and Solutions:

Possible CauseTroubleshooting Step
Incomplete Dissolution Gently warm the solution and use sonication to aid dissolution.[3] Be cautious with temperature as excessive heat may degrade the compound.
pH of the Solution The pH of your water or buffer may not be optimal. Measure the pH and adjust it. Since this compound is a salt of a phenolic acid, its solubility is expected to be pH-dependent.
Purity of the Compound Impurities can affect solubility. Ensure you are using a high-purity grade of this compound.
Supersaturation You may be exceeding the equilibrium solubility. Try preparing a stock solution at a higher concentration in a suitable solvent like DMSO and then diluting it into your aqueous buffer.
Issue 2: Precipitation When Diluting a Stock Solution

Symptoms:

  • A precipitate forms immediately upon diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer.

Possible Causes and Solutions:

Possible CauseTroubleshooting Step
Solvent Change The aqueous buffer cannot maintain the high concentration achieved in the organic solvent.
- Decrease the final concentration: Your target concentration in the aqueous medium may be too high.
- Use a co-solvent system: Add a small percentage of a water-miscible organic solvent (e.g., ethanol (B145695), propylene (B89431) glycol, or PEG 300) to your final aqueous solution to increase its solubilizing capacity.
- Incorporate surfactants: Add a small amount of a non-ionic surfactant, such as Tween 80, to the aqueous medium to help stabilize the diluted compound.[2]
pH Shift The pH of the final solution may be causing the compound to become less soluble. Ensure the pH of your final aqueous buffer is suitable for maintaining solubility.

Data Presentation: Solubility of this compound

Table 1: Solubility in Common Solvents

SolventReported Solubility (mg/mL)Notes
Water2 - 44Solubility can be influenced by temperature and pH.[1][2][3][4]
DMSO≥16.47 - 252.5Gentle warming and sonication may be required.[1][3]
EthanolInsoluble / < 1[1][2]

Table 2: Example of a Co-solvent System for In Vivo Formulation

ComponentPercentage
DMSO10%
PEG30040%
Tween-805%
Saline45%
This formulation yields a this compound concentration of 2.5 mg/mL. Sonication is recommended for preparation.[1]

Note: Comprehensive quantitative data on the solubility of this compound in a range of pH buffers and with various co-solvents, solid dispersion carriers, and cyclodextrins is limited in the publicly available literature. The tables above summarize the available data. Researchers are encouraged to perform their own solubility studies to determine optimal conditions for their specific experimental needs.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of this compound in a given aqueous medium.

  • Preparation of the Medium: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline at a specific pH).

  • Addition of Compound: Add an excess amount of this compound powder to a known volume of the prepared medium in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to stand undisturbed for a short period to let the undissolved particles settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm or 0.45 µm syringe filter. Dilute the filtered solution with the mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

This method aims to disperse this compound in a hydrophilic polymer matrix to enhance its dissolution rate.

  • Selection of Carrier: Choose a suitable hydrophilic carrier such as Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 6000).

  • Dissolution: Dissolve both this compound and the carrier in a common volatile solvent (e.g., a mixture of ethanol and water) in a specific drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 by weight).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature. This will result in the formation of a thin film or solid mass.

  • Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution behavior, and solid-state properties (e.g., using DSC, XRD, and FTIR) to confirm the amorphous nature of the dispersed drug.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol describes the formation of an inclusion complex with a cyclodextrin to improve the solubility of this compound.

  • Selection of Cyclodextrin: Choose a suitable cyclodextrin, such as β-Cyclodextrin (β-CD) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD). HP-β-CD is often preferred due to its higher aqueous solubility.

  • Molar Ratio: Determine the desired molar ratio of this compound to the cyclodextrin (e.g., 1:1).

  • Mixing: Place the cyclodextrin in a mortar and add a small amount of a solvent (e.g., a water/ethanol mixture) to form a paste.

  • Incorporation of Drug: Gradually add the this compound powder to the paste and continue kneading for a specified period (e.g., 30-60 minutes).

  • Drying: Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve.

  • Characterization: Confirm the formation of the inclusion complex and evaluate its solubility and dissolution properties.

Visualizations

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_proc Processing cluster_char Characterization A Dissolve this compound and Carrier (e.g., PVP) in Solvent B Solvent Evaporation (Rotary Evaporator) A->B C Vacuum Drying B->C D Pulverization C->D E Sieving D->E F Solubility & Dissolution Testing E->F G Solid-State Analysis (DSC, XRD, FTIR) E->G

Caption: Workflow for Solid Dispersion Preparation.

troubleshooting_precipitation start Precipitation upon diluting stock solution into aqueous buffer q1 Is the final concentration too high? start->q1 a1_yes Decrease final concentration q1->a1_yes Yes q2 Is the solvent polarity change too drastic? q1->q2 No end Clear Solution a1_yes->end a2_yes Add co-solvents (e.g., PEG 300) or surfactants (e.g., Tween 80) to the aqueous buffer q2->a2_yes Yes q3 Is there a significant pH shift? q2->q3 No a2_yes->end a3_yes Adjust the pH of the final buffer solution q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting Precipitation Issues.

References

Sodium Danshensu stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Sodium Danshensu during long-term storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound (Sodium DL-β-(3,4-dihydroxyphenyl)lactate) is the sodium salt of Danshensu, a water-soluble phenolic acid isolated from the root of Salvia miltiorrhiza (Danshen). Danshensu itself is known to be unstable. The sodium salt form was developed to enhance its stability and bioavailability for pharmaceutical applications. However, like many phenolic compounds, this compound can be susceptible to degradation over time, particularly when exposed to adverse conditions such as high temperatures, extreme pH, light, and oxidizing agents. Ensuring its stability is crucial for accurate experimental results and the development of safe and effective pharmaceutical products.

Q2: What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a tightly sealed container in a dry and cool place, protected from light. Recommended storage temperatures are generally between 2-8°C for short-term storage and -20°C for long-term storage. It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q3: What are the primary factors that can cause the degradation of this compound?

The main factors that can lead to the degradation of this compound include:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • pH: Both acidic and alkaline conditions can catalyze hydrolysis and other degradation reactions.

  • Light: Exposure to ultraviolet (UV) or visible light can induce photodegradation.

  • Oxidation: The phenolic hydroxyl groups in the this compound molecule are susceptible to oxidation, especially in the presence of oxygen or oxidizing agents.

Q4: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound under various storage conditions are not extensively documented in publicly available literature, based on its chemical structure (a catechol derivative of lactic acid), the following degradation pathways are plausible:

  • Oxidation: The catechol moiety is prone to oxidation to form corresponding quinones, which can further polymerize.

  • Decarboxylation: Loss of the carboxyl group as carbon dioxide.

  • Side-chain cleavage: Breakage of the bond between the phenyl ring and the lactic acid side chain.

  • Esterification/Lactonization: Intramolecular cyclization under certain conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound, focusing on stability-related problems.

Problem Possible Cause(s) Recommended Solution(s)
Loss of potency or unexpected experimental results Degradation of this compound due to improper storage.Verify storage conditions (temperature, light protection, container seal). Use a freshly opened or properly stored batch for comparison. Perform a purity check using a validated analytical method (see Experimental Protocols).
Incompatibility with other reagents or excipients in the formulation.Conduct compatibility studies with individual components of your formulation. Analyze binary mixtures of this compound and each excipient under stress conditions.
Appearance of unknown peaks in chromatograms Formation of degradation products.Perform forced degradation studies to generate potential degradation products and confirm their retention times relative to the parent peak. Use a stability-indicating analytical method for separation.
Contamination of the sample or analytical system.Ensure proper cleaning of all glassware and analytical instrumentation. Analyze a blank sample to rule out system contamination.
Color change of the solid powder or solution (e.g., yellowing or browning) Oxidation of the phenolic groups.Store the compound under an inert atmosphere. Prepare solutions fresh and protect them from light and air. Consider adding antioxidants to the formulation if compatible with the intended use.
Precipitation in solution pH-dependent solubility or formation of insoluble degradation products.Check the pH of the solution and adjust if necessary, keeping in mind the pH stability profile of this compound. Filter the solution and analyze the precipitate to identify its nature.

Quantitative Data on Stability

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound to illustrate its stability profile under various stress conditions. This data is representative of what might be observed in such a study.

Stress Condition Duration Temperature % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
Acidic Hydrolysis (0.1 M HCl) 24 hours60°C15%Hydrolysis of the ester linkage (if applicable in a formulation), side-chain cleavage products.
Alkaline Hydrolysis (0.1 M NaOH) 8 hours60°C25%Oxidation products (quinones), decarboxylation products.
Oxidative Degradation (3% H₂O₂) 24 hoursRoom Temp.30%Quinone derivatives, polymeric materials.
Thermal Degradation (Solid State) 7 days80°C10%Decarboxylation products.
Photodegradation (UV light, 254 nm) 48 hoursRoom Temp.20%Photodimerization products, oxidized species.

Experimental Protocols

Protocol 1: Stability-Indicating UPLC Method for this compound

This protocol describes a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of this compound in the presence of its degradation products.

1. Instrumentation and Materials:

  • UPLC system with a photodiode array (PDA) detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Formic acid (analytical grade).

  • Ultrapure water.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 40% B

    • 8-10 min: 40% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 2 µL.

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 1-100 µg/mL using the mobile phase as the diluent.

4. Method Validation (Abbreviated):

  • Specificity: Analyze blank, standard, and stressed samples to ensure no interference at the retention time of this compound and that degradation products are well-resolved.

  • Linearity: Analyze the working standard solutions and plot a calibration curve of peak area versus concentration.

  • Accuracy and Precision: Perform recovery studies by spiking a placebo with known concentrations of this compound. Assess intra-day and inter-day precision by analyzing replicate samples.

Protocol 2: Forced Degradation Study

This protocol outlines the procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

1. Preparation of Samples:

  • Prepare a solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the sample solution with an equal volume of 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Incubate at 60°C.

  • Base Hydrolysis: Mix the sample solution with an equal volume of 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Incubate at 60°C.

  • Oxidation: Mix the sample solution with an equal volume of 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%. Keep at room temperature, protected from light.

  • Thermal Degradation: Store the solid powder in an oven at 80°C. Also, reflux the sample solution at 80°C.

  • Photodegradation: Expose the sample solution and solid powder to UV light (254 nm) in a photostability chamber.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute the samples to a suitable concentration and analyze using the validated stability-indicating UPLC method (Protocol 1).

  • Monitor for the appearance of new peaks and the decrease in the peak area of this compound.

  • Characterize the major degradation products using LC-MS/MS and NMR if necessary.

Visualizations

cluster_Troubleshooting Troubleshooting Workflow for Stability Issues Start Unexpected Experimental Result (e.g., low potency, extra peaks) CheckStorage Verify Storage Conditions (Temp, Light, Seal) Start->CheckStorage PurityTest Perform Purity Test (UPLC/HPLC) CheckStorage->PurityTest DegradationConfirmed Degradation Confirmed PurityTest->DegradationConfirmed Purity < Specification NoDegradation No Degradation (Purity OK) PurityTest->NoDegradation Purity Meets Specification ForcedDegradation Conduct Forced Degradation Study DegradationConfirmed->ForcedDegradation InvestigateOther Investigate Other Causes (e.g., excipient interaction, contamination) NoDegradation->InvestigateOther End Problem Resolved InvestigateOther->End IdentifyProducts Identify Degradation Products (LC-MS) ForcedDegradation->IdentifyProducts OptimizeStorage Optimize Storage/ Formulation IdentifyProducts->OptimizeStorage OptimizeStorage->End

Caption: Troubleshooting workflow for this compound stability issues.

cluster_Degradation Plausible Degradation Pathways of this compound Danshensu This compound (Catechol derivative) Oxidation Oxidation (O₂, H₂O₂) Danshensu->Oxidation Hydrolysis Hydrolysis (Acid/Base) Danshensu->Hydrolysis Photolysis Photolysis (UV Light) Danshensu->Photolysis Thermolysis Thermolysis (Heat) Danshensu->Thermolysis Quinones Quinone Products Oxidation->Quinones Cleavage Side-Chain Cleavage Products Hydrolysis->Cleavage Photolysis->Quinones Photodimers Photodimers Photolysis->Photodimers Decarboxylation Decarboxylation Products Thermolysis->Decarboxylation Polymerization Polymeric Products Quinones->Polymerization

Caption: Plausible degradation pathways of this compound.

Technical Support Center: Optimizing Sodium Danshensu Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Sodium Danshensu (B613839) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Sodium Danshensu and what is its mechanism of action?

This compound, also known as Sodium salvianolate A, is the sodium salt of Danshensu, a water-soluble phenolic acid isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza).[1][2] It is known for its antioxidant and radical scavenging properties.[1] In cell culture experiments, this compound has been shown to exert its effects through various signaling pathways, including the PI3K/Akt, TSC2/mTOR, and p38 MAPK pathways.[3][4][5]

Q2: What is a typical effective concentration range for this compound in cell culture?

The optimal concentration of this compound is cell-line dependent and should be determined empirically through dose-response experiments. However, published studies provide a starting point for various cell types. For instance, a concentration of 20 µM was found to be optimal for upregulating MyHC1 gene expression in C2C12 cells.[2] In oral cancer cell lines FaDu and Ca9-22, concentrations of 25, 50, and 100 µM were used to inhibit cell migration and invasion.[5]

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in phosphate-buffered saline (PBS) and dimethyl sulfoxide (B87167) (DMSO).[1][2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO or PBS. For example, a 10 mM stock solution can be prepared and then diluted to the desired final concentration in the cell culture medium. Always ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q4: How can I assess the cytotoxicity of this compound in my cell line?

Standard cytotoxicity assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay are recommended.[3][6] These assays will help determine the concentration range that is non-toxic to your specific cell line. For example, in C2C12 myoblasts, this compound showed no significant cytotoxicity at concentrations up to 80 µM.[2]

Troubleshooting Guide

Issue 1: No observable effect of this compound on my cells.

  • Possible Cause: Suboptimal concentration.

    • Solution: Perform a dose-response experiment with a wider range of concentrations. It is crucial to determine the optimal concentration for your specific cell line and experimental endpoint.

  • Possible Cause: Insufficient incubation time.

    • Solution: Conduct a time-course experiment to identify the optimal treatment duration.

  • Possible Cause: Compound instability.

    • Solution: Prepare fresh stock solutions of this compound for each experiment. While the sodium salt offers improved stability over Danshensu, prolonged storage of diluted solutions may lead to degradation.[2]

  • Possible Cause: Cell line resistance.

    • Solution: Research the specific characteristics of your cell line. Some cell lines may have intrinsic resistance mechanisms. Consider using a different cell line known to be responsive to this compound.

Issue 2: High levels of cell death observed after treatment.

  • Possible Cause: Cytotoxic concentration.

    • Solution: Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the maximum non-toxic concentration for your cell line.[3][6] Reduce the treatment concentration accordingly.

  • Possible Cause: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below cytotoxic levels (typically <0.1%). Run a vehicle control (medium with solvent only) to assess solvent toxicity.

  • Possible Cause: Contamination.

    • Solution: Regularly check your cell cultures for signs of microbial contamination. If contamination is suspected, discard the culture and start a new one from a frozen stock.

Issue 3: Inconsistent or variable results between experiments.

  • Possible Cause: Inconsistent cell health or passage number.

    • Solution: Use cells with a consistent passage number and ensure they are in the exponential growth phase at the start of each experiment.[7] Monitor cell viability and morphology regularly.[7]

  • Possible Cause: Variability in compound preparation.

    • Solution: Prepare a large batch of the stock solution to be used across multiple experiments to minimize variability. Ensure accurate and consistent dilutions.

  • Possible Cause: Fluctuations in incubator conditions.

    • Solution: Regularly monitor and maintain stable incubator conditions, including temperature, humidity, and CO2 levels, as these can significantly impact cell health and experimental outcomes.[8][9]

Data Presentation

Table 1: Reported Effective Concentrations of this compound in Various Cell Lines

Cell LineApplicationEffective Concentration(s)Reference
C2C12 myoblastsUpregulation of MyHC1 gene expression20 µM[2]
FaDu (Oral Cancer)Inhibition of cell migration and invasion25, 50, 100 µM[5]
Ca9-22 (Oral Cancer)Inhibition of cell migration and invasion25, 50, 100 µM[5]
Astrocytes (OGD/R model)Increased cell viability, decreased LDH releaseNot specified in abstract[3]
PC12 cellsReduced cytotoxicity and ROS generationNot specified in abstract[10]

Table 2: Cytotoxicity Data for this compound

Cell LineAssayNon-toxic Concentration(s)Reference
C2C12 myoblastsCell Viability Assay≤ 80 µM[2]
FaDu (Oral Cancer)MTT AssayNot specified, but used up to 100 µM[5]
Ca9-22 (Oral Cancer)MTT AssayNot specified, but used up to 100 µM[5]
C2C12 cellsMTT Assay>80% viability up to 100 µM[11]
Human skeletal muscle cellsMTT Assay~90% viability at 100 µM[11]

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

2. LDH Cytotoxicity Assay

This assay measures the release of lactate (B86563) dehydrogenase from damaged cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.

  • LDH Measurement: Use a commercially available LDH cytotoxicity detection kit and follow the manufacturer's instructions to measure the LDH activity in the supernatant.

  • Data Analysis: Compare the LDH release in treated cells to that of untreated controls and positive controls (cells lysed to achieve maximum LDH release).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Cell Culture seed_cells Seed Cells in Plates prep_cells->seed_cells prep_sds Prepare this compound Stock Solution treat_cells Treat with this compound (Dose-Response & Time-Course) prep_sds->treat_cells seed_cells->treat_cells viability Cell Viability/Cytotoxicity Assays (MTT, LDH) treat_cells->viability western Western Blot (Signaling Pathways) treat_cells->western qpcr qPCR (Gene Expression) treat_cells->qpcr PI3K_Akt_mTOR_pathway SDS This compound PI3K PI3K SDS->PI3K Activates TSC2 TSC2 SDS->TSC2 Increases Expression Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Inhibition Akt->Apoptosis mTOR mTOR TSC2->mTOR Inhibits Autophagy Autophagy Promotion mTOR->Autophagy Regulates p38_MAPK_pathway SDS This compound p38 p38 MAPK SDS->p38 Inhibits Phosphorylation Metastasis Cell Migration & Invasion p38->Metastasis Promotes

References

troubleshooting Sodium Danshensu crystallization in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sodium Danshensu. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the crystallization of this compound in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound, the sodium salt of Danshensu, is a water-soluble phenolic acid compound derived from the traditional Chinese herb Salvia miltiorrhiza (Danshen).[1] It typically appears as a white to off-white crystalline solid.[1] The sodium salt form was developed to improve the bioavailability and stability of Danshensu, which is inherently unstable and prone to oxidation.[2][3] this compound is recognized for its antioxidant, anti-inflammatory, and cardioprotective properties.[1]

Q2: In which solvents is this compound soluble?

This compound exhibits good solubility in aqueous media and is also soluble in dimethyl sulfoxide (B87167) (DMSO).[1][4] It is generally insoluble in ethanol.[4] For detailed solubility data, please refer to the data table below.

Q3: My this compound stock solution has formed crystals. What are the potential causes?

Crystallization in a stock solution, also known as precipitation, can be triggered by several factors:

  • Supersaturation: The concentration of this compound may be too high for the solvent to maintain it in solution at a given temperature.

  • Temperature Fluctuations: A decrease in temperature can significantly lower the solubility of a compound, leading to crystallization. This is a common issue when solutions are moved from room temperature to refrigeration or a cold room.

  • pH Shift: The solubility of this compound, a phenolic acid salt, is likely influenced by the pH of the solution. A shift in pH can alter its ionization state, potentially reducing its solubility.

  • Solvent Evaporation: Over time, especially if the container is not properly sealed, the solvent can evaporate, increasing the concentration of this compound and leading to supersaturation and crystallization.

  • Contamination: The presence of impurities or contaminants can act as nucleation sites, initiating the crystallization process.

Q4: How can I prevent my this compound stock solution from crystallizing?

To maintain a stable this compound stock solution, consider the following preventative measures:

  • Prepare solutions at an appropriate concentration: Avoid preparing stock solutions at concentrations that are too close to the saturation point, especially if they will be stored at lower temperatures.

  • Store at a consistent and appropriate temperature: Store your stock solution at the recommended temperature and avoid frequent temperature fluctuations. While refrigeration is often used to slow degradation, it can also promote crystallization. Consider storing at room temperature if the solution is to be used quickly and stability is not a major concern.

  • Use high-purity solvents: Ensure that the solvents you are using are of high purity and are free of contaminants.

  • Properly seal storage containers: Use tightly sealed vials or tubes to prevent solvent evaporation.

  • Filter sterilize if necessary: For long-term storage of aqueous solutions, filter sterilization can prevent microbial growth, which could alter the solution's properties and lead to precipitation.

Q5: What is the recommended method for storing this compound stock solutions?

For optimal stability, it is recommended to store this compound powder at -20°C for long-term storage (up to 3 years).[5] Once in solution, it is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5] Solutions in DMSO can be stored at -80°C for up to a year, while storage at -20°C is suitable for up to one month.[5] It is generally recommended to use freshly prepared solutions whenever possible.[4]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventTemperatureConcentrationNotes
WaterGentle Warming≥22.1 mg/mL[4]
WaterNot Specified44 mg/mL[4]
Water25°C≥ 33 mg/mL[6]
WaterNot Specified20 mg/mL (clear solution)[7]
DMSOGentle Warming & Ultrasonic≥16.47 mg/mL[4]
DMSOHeating Recommended50 mg/mL
DMSONot Specified44 mg/mL[5]
EthanolNot SpecifiedInsoluble[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Aqueous Stock Solution

This protocol provides a general guideline for preparing an aqueous stock solution of this compound. The final concentration may need to be adjusted based on your specific experimental requirements and the solubility limits at your desired storage temperature.

Materials:

  • This compound powder

  • Sterile, high-purity water (e.g., Milli-Q or equivalent)

  • Sterile conical tube or vial

  • Vortex mixer

  • Water bath (optional)

  • Sterile syringe filter (0.22 µm) (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube or vial.

  • Solvent Addition: Add the calculated volume of sterile, high-purity water to the tube to achieve the desired concentration.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming in a water bath (e.g., 37°C) can be used to aid dissolution.[4] Do not overheat, as this may degrade the compound.

  • Sterilization (Optional): If the solution is intended for cell culture or other sterile applications, it can be filter-sterilized using a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile tubes. Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study for this compound

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions. This can help in identifying potential degradation products and determining optimal storage and handling conditions.

Materials:

  • This compound stock solution

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • UV light source

  • Temperature-controlled oven

  • pH meter

  • Analytical method for this compound quantification (e.g., HPLC)

Procedure:

  • Preparation of Test Samples: Prepare several aliquots of your this compound stock solution.

  • Acid Hydrolysis: To one aliquot, add HCl to a final concentration of 0.1 M.

  • Base Hydrolysis: To another aliquot, add NaOH to a final concentration of 0.1 M.

  • Oxidation: To a third aliquot, add H₂O₂ to a final concentration of 3%.

  • Thermal Stress: Place one aliquot in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

  • Photolytic Stress: Expose one aliquot to a UV light source.

  • Control: Keep one aliquot under your normal storage conditions as a control.

  • Incubation: Incubate all samples for a defined period (e.g., 24, 48, 72 hours).

  • Analysis: At each time point, analyze the samples using a validated analytical method (e.g., HPLC) to determine the concentration of the parent this compound and to detect any degradation products.

  • Data Evaluation: Compare the results from the stressed samples to the control to assess the stability of this compound under each condition.

Mandatory Visualizations

Troubleshooting_Crystallization start Crystallization Observed in Stock Solution check_concentration Is the concentration too high? start->check_concentration check_temp Was the solution stored at a low temperature? check_concentration->check_temp No action_dilute Dilute the solution or prepare a new, less concentrated stock. check_concentration->action_dilute Yes check_ph Is the solution pH appropriate? check_temp->check_ph No action_warm Gently warm the solution to redissolve. Consider storing at a higher temperature. check_temp->action_warm Yes check_evaporation Is solvent evaporation a possibility? check_ph->check_evaporation Yes action_adjust_ph Adjust pH to a more acidic or alkaline range and monitor for dissolution. check_ph->action_adjust_ph Unsure/No action_seal Ensure the container is tightly sealed. Add fresh solvent if necessary. check_evaporation->action_seal Yes resolution Crystals Dissolved check_evaporation->resolution No action_dilute->resolution action_warm->resolution action_adjust_ph->resolution action_seal->resolution

Caption: Troubleshooting workflow for this compound crystallization.

Sodium_Danshensu_Signaling sds This compound pi3k PI3K sds->pi3k camkii CaMKII sds->camkii tsc2 TSC2 sds->tsc2 akt Akt pi3k->akt apoptosis Apoptosis akt->apoptosis Inhibits cell_survival Cell Survival akt->cell_survival Promotes pgc1a PGC1α camkii->pgc1a foxo3a FoxO3a pgc1a->foxo3a Inhibits nuclear translocation muscle_atrophy Muscle Atrophy foxo3a->muscle_atrophy Promotes mtor mTOR tsc2->mtor Inhibits autophagy Autophagy mtor->autophagy Inhibits

Caption: Simplified signaling pathways of this compound.

References

preventing Sodium Danshensu degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sodium Danshensu (B613839) (SDSS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Sodium Danshensu during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound, the sodium salt of Danshensu, is a water-soluble phenolic acid compound extracted from Salvia miltiorrhiza (Danshen). Its catechol structure makes it prone to oxidation, especially in alkaline conditions and when exposed to air and light. This instability can lead to the degradation of the compound, affecting experimental reproducibility and the accuracy of results. The sodium salt form is more stable than Danshensu itself.[1]

Q2: How should I store this compound powder?

A2: Solid this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, it can be stable for up to three years.[2]

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[2] For cell culture experiments, stock solutions in DMSO can be further diluted in phosphate-buffered saline (PBS) or cell culture media to the final working concentration.

Q4: How should I store this compound stock solutions?

A4: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, solutions in DMSO can be kept at -80°C for up to one year. For shorter periods, storage at -20°C for up to one month is acceptable.[2]

Q5: My this compound solution has changed color. What does this indicate?

A5: A color change, often to a darker or brownish hue, is a visual indicator of oxidation and degradation of this compound. This is due to the formation of quinone-type oxidation products. If a color change is observed, it is recommended to prepare a fresh solution.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound during the experiment.Review and optimize handling procedures to minimize exposure to air, light, and alkaline pH. Prepare fresh working solutions for each experiment. Use an internal standard during analytical quantification.
Loss of biological activity The active compound has degraded.Confirm the purity and integrity of your this compound stock. Prepare fresh solutions from powder. Ensure proper storage conditions are maintained.
Precipitation in aqueous working solution Poor solubility at the desired concentration or pH.While this compound has good water solubility, high concentrations in buffers may precipitate. Try preparing a more diluted working solution or adjusting the pH of the buffer to be slightly acidic.
Baseline noise or unexpected peaks in chromatography Presence of degradation products.Use a stability-indicating HPLC method to separate the parent compound from its degradation products.[3] Implement preventative measures to minimize degradation during sample preparation and analysis.

Quantitative Data on Stability

Condition Parameter Value Expected Stability Recommendation
pH 2-4HighPrepare and store aqueous solutions in a slightly acidic buffer.
5-6ModerateUse freshly prepared solutions for experiments in this pH range.
>7LowAvoid alkaline conditions. If necessary, use inert gas and work quickly.
Temperature -80°C(in DMSO)High (up to 1 year)Long-term storage of stock solutions.
-20°C(in DMSO)Moderate (up to 1 month)Short-term storage of stock solutions.
4°C(aqueous)LowPrepare fresh and use immediately.
Room Temp(aqueous)Very LowAvoid prolonged exposure.
Light DarkHigherProtect solutions from light at all times by using amber vials or covering with foil.
Ambient LightLowerMinimize exposure during experimental procedures.
UV LightVery LowAvoid direct exposure to UV light sources.
Atmosphere Inert (N₂ or Ar)HighDegas solvents and use inert gas overlay for sensitive experiments.[4]
AirLowMinimize exposure to air. Prepare solutions fresh.

Experimental Protocols

Protocol for Preparation of a Stable Aqueous Working Solution of this compound

This protocol is designed to minimize the degradation of this compound for use in in vitro experiments.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile, deoxygenated Phosphate-Buffered Saline (PBS), pH 6.5-7.0

    • Sterile, amber microcentrifuge tubes

    • Inert gas (Nitrogen or Argon) source with a sterile filter

  • Procedure:

    • Prepare Stock Solution (in DMSO):

      • Allow the this compound powder to equilibrate to room temperature in a desiccator to prevent condensation.

      • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

      • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

      • Vortex gently until the powder is completely dissolved.

      • Aliquot the stock solution into single-use amber microcentrifuge tubes.

      • Store the aliquots at -80°C.

    • Prepare Working Solution (in PBS):

      • Before use, thaw a single aliquot of the DMSO stock solution at room temperature.

      • In a sterile tube, add the required volume of deoxygenated PBS. To deoxygenate, bubble inert gas through the PBS for at least 15-20 minutes.

      • Add the required volume of the this compound DMSO stock solution to the deoxygenated PBS to achieve the final working concentration. The final DMSO concentration in the working solution should be kept low (typically <0.1%) to avoid solvent effects on cells.

      • Gently mix the solution.

      • If the experiment is sensitive to oxidation, briefly flush the headspace of the tube with inert gas before closing.

      • Use the working solution immediately after preparation.

Stability-Indicating HPLC Method for this compound

This method can be adapted to quantify this compound and monitor for the appearance of degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 280 nm.

  • Injection Volume: 10 µL.

  • Temperature: 25°C.

  • Procedure:

    • Prepare a standard curve of this compound in the mobile phase.

    • Prepare experimental samples and dilute them in the mobile phase.

    • Inject the samples into the HPLC system.

    • The retention time for this compound should be determined using a pure standard.

    • Degradation products will typically appear as additional peaks, often with shorter retention times. The peak area of this compound can be used to quantify its concentration and assess degradation over time.

Visualizations

Logical Workflow for Minimizing this compound Degradation

experimental_workflow Experimental Workflow to Minimize Degradation cluster_prep Preparation cluster_exp Experiment cluster_precautions Precautions start Start powder SDSS Powder (-20°C Storage) start->powder dmso_stock Prepare DMSO Stock Solution powder->dmso_stock aliquot Aliquot & Store (-80°C) dmso_stock->aliquot p1 Protect from Light (Amber Vials) dmso_stock->p1 thaw Thaw Single Aliquot aliquot->thaw working_sol Prepare Aqueous Working Solution thaw->working_sol deoxygenate Deoxygenate Aqueous Buffer deoxygenate->working_sol p4 Maintain Slightly Acidic to Neutral pH deoxygenate->p4 treat Treat Cells/ Run Assay working_sol->treat p2 Use Inert Gas (N₂ or Ar) working_sol->p2 p3 Use Freshly Prepared Solutions working_sol->p3 analyze Analyze Samples (e.g., HPLC) treat->analyze

Caption: Workflow for handling this compound to minimize degradation.

Proposed Oxidative Degradation Pathway of this compound

degradation_pathway Proposed Oxidative Degradation Pathway SDSS This compound (Catechol Structure) Quinone Ortho-quinone Intermediate SDSS->Quinone Oxidation (O₂, light, alkaline pH) Polymer Polymerization Products Quinone->Polymer Polymerization Other Further Reaction Products Quinone->Other Reaction with nucleophiles

Caption: Oxidative degradation of this compound via an ortho-quinone intermediate.

CaMKII-PGC1α-FoxO3a Signaling Pathway

signaling_pathway CaMKII-PGC1α-FoxO3a Signaling Pathway SDSS This compound (DSS) CaMKII CaMKII SDSS->CaMKII Activates PGC1a PGC1α CaMKII->PGC1a Activates FoxO3a FoxO3a PGC1a->FoxO3a Interacts with and Inhibits Nuclear Translocation Muscle_atrophy Muscle Atrophy -Related Factors FoxO3a->Muscle_atrophy Promotes Transcription

Caption: this compound alleviates muscle atrophy via the CaMKII-PGC1α-FoxO3a pathway.[5]

References

dealing with batch-to-batch variability of Sodium Danshensu

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the batch-to-batch variability of Sodium Danshensu.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is the sodium salt of Danshensu (also known as salvianic acid A), a water-soluble phenolic acid extracted from the root of Salvia miltiorrhiza (Danshen).[1][2] The sodium salt form enhances the stability and bioavailability of Danshensu, which is inherently unstable.[3] It is investigated for a wide range of pharmacological effects, including cardioprotective, neuroprotective, anti-inflammatory, and anti-tumor activities.[4][5]

Q2: What are the primary causes of batch-to-batch variability in this compound?

Batch-to-batch variability is a common challenge with natural product extracts and can be attributed to several factors:

  • Raw Material Variation: The chemical composition of the source plant, Salvia miltiorrhiza, can vary significantly based on its genetic makeup, geographical origin, climate, cultivation methods, and harvest time.

  • Extraction and Purification Processes: Differences in the extraction method (e.g., solvent type, temperature, duration) and purification techniques can lead to variations in the final product's purity and impurity profile.

  • Storage and Handling: this compound is susceptible to degradation from exposure to light, heat, and air. Improper storage can lead to changes in its chemical composition over time.[5]

Q3: How can I assess the quality of a new batch of this compound?

It is crucial to have a consistent quality control process for each new batch. This should ideally include:

  • Appearance: Visual inspection for color and physical form.

  • Purity: Analysis by High-Performance Liquid Chromatography (HPLC) to determine the percentage of this compound.

  • Identity: Confirmation of the chemical structure, for example, by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).

  • Moisture Content: To ensure stability, as moisture can promote degradation.

  • Impurity Profile: Analysis for the presence of residual solvents, heavy metals, and potential endotoxins, especially for in vivo studies.

Q4: I am observing inconsistent results in my cell-based assays. Could this be due to batch-to-batch variability?

Yes, this is a common issue. Inconsistent biological activity between different batches is often a direct consequence of chemical variations. Differences in purity, the presence of impurities, or degradation of the compound can all affect experimental outcomes. If you observe variable results in assays such as cell viability, signaling pathway activation, or apoptosis, it is essential to investigate the consistency of your this compound batches.

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity in Cell Culture Experiments
Symptom Potential Cause Troubleshooting Steps
Variable IC50 values or dose-response curves between batches. Purity Differences: The actual concentration of the active compound may differ between batches.1. Request the Certificate of Analysis (CoA) for each batch and compare the purity values. 2. Perform your own HPLC analysis to verify the purity and concentration of your stock solutions. 3. Normalize the dosing based on the purity of each batch.
Unexpected cytotoxicity or off-target effects. Presence of Impurities: Residual solvents from the extraction process or other contaminants could be affecting the cells.1. Review the CoA for information on residual solvents and other impurities. 2. If possible, use a higher purity grade of this compound. 3. Ensure the final concentration of the solvent used to dissolve the compound (e.g., DMSO) is consistent and non-toxic to your cells.
Loss of activity over time with the same batch. Compound Degradation: this compound may be degrading in your stock solution or under your experimental conditions.1. Prepare fresh stock solutions for each experiment. 2. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles. 3. Protect solutions from light and heat.
Precipitate forms when adding to cell culture media. Poor Solubility: The compound may be precipitating out of the aqueous media.1. First, dissolve this compound in a water-miscible organic solvent like DMSO. 2. When diluting into your aqueous medium, do so gradually while vortexing. 3. Ensure the final solvent concentration is as high as permissible for your assay (typically <0.5% for cell-based assays).
Issue 2: Inconsistent HPLC Quantification Results
Symptom Potential Cause Troubleshooting Steps
Shifting retention times. Changes in mobile phase composition, column temperature, or column degradation. 1. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. If the problem persists, the column may need to be washed or replaced.
Variable peak areas for the same concentration. Inconsistent injection volume, sample degradation, or detector issues. 1. Check the autosampler for proper function and ensure there are no air bubbles in the syringe. 2. Prepare fresh calibration standards for each run. 3. Verify the detector lamp is warmed up and stable.
Appearance of extra peaks. Sample contamination or degradation. 1. Analyze a blank injection (mobile phase only) to check for system contamination. 2. Re-prepare the sample using fresh solvent. 3. Compare the chromatogram to a reference standard to identify potential degradation products.

Quantitative Data Summary

The following table provides typical quality control specifications for research-grade this compound. These values are based on common industry practices and regulatory guidelines for active pharmaceutical ingredients (APIs) derived from botanical sources.

Parameter Specification Method
Appearance White to off-white or beige powderVisual Inspection
Purity (by HPLC) ≥ 98.0%High-Performance Liquid Chromatography (HPLC)
Identity Conforms to reference standardNMR, MS, HPLC
Moisture Content ≤ 2.0%Karl Fischer Titration
Heavy Metals Lead (Pb): ≤ 10 ppm Arsenic (As): ≤ 3 ppm Cadmium (Cd): ≤ 1 ppm Mercury (Hg): ≤ 1 ppmInductively Coupled Plasma Mass Spectrometry (ICP-MS)
Residual Solvents Ethanol: ≤ 5000 ppm Methanol: ≤ 3000 ppm Acetone: ≤ 5000 ppmGas Chromatography (GC)
Endotoxins (for in vivo use) ≤ 0.5 EU/mgLimulus Amebocyte Lysate (LAL) Test

Experimental Protocols

Protocol 1: HPLC Quantification of this compound

This protocol provides a general method for the quantification of this compound. It should be validated for your specific instrumentation and application.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or phosphoric acid

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Preparation of Mobile Phase:

  • Solvent A: 0.1% formic acid in water

  • Solvent B: Acetonitrile

  • Degas the mobile phase using sonication or vacuum filtration.

3. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (1 mg/mL) in a 50:50 mixture of water and acetonitrile.

  • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. HPLC Conditions:

  • Column: C18 reverse-phase

  • Mobile Phase: Gradient elution is often preferred. An example gradient is:

    • 0-5 min: 10% B

    • 5-20 min: Linear gradient from 10% to 50% B

    • 20-25 min: Hold at 50% B

    • 25-30 min: Return to 10% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 30°C

  • Detection: UV detector at approximately 286 nm.

5. Analysis:

  • Inject the calibration standards to generate a standard curve.

  • Inject the unknown samples.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

Signaling Pathways

SODIUM_DANSHENSU_PATHWAY cluster_PI3K PI3K/Akt/mTOR Pathway cluster_CaMKII CaMKII Pathway SD This compound PI3K PI3K SD->PI3K Inhibits CaMKII CaMKII SD->CaMKII Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR TSC2 TSC2 Akt->TSC2 Cell_Effects Cell Proliferation, Apoptosis, Autophagy mTOR->Cell_Effects TSC2->mTOR PGC1a PGC1α CaMKII->PGC1a FoxO3a FoxO3a PGC1a->FoxO3a FoxO3a->Cell_Effects

Caption: Signaling pathways modulated by this compound.

Troubleshooting Workflow

TROUBLESHOOTING_WORKFLOW Start Inconsistent Experimental Results Check_Compound Step 1: Verify Compound Integrity Start->Check_Compound Check_Protocol Step 2: Review Experimental Protocol Check_Compound->Check_Protocol Compound OK Purity Check Purity (HPLC) Check_Compound->Purity Purity Issue? Stability Assess Stability (Fresh Stocks) Check_Compound->Stability Degradation? Solubility Confirm Solubility in Media Check_Compound->Solubility Precipitation? Check_System Step 3: Assess Biological System Check_Protocol->Check_System Protocol OK Dosing Verify Dosing Calculations Check_Protocol->Dosing Calculation Error? Solvent_Control Check Solvent Concentration Check_Protocol->Solvent_Control Solvent Effect? Incubation Standardize Incubation Times Check_Protocol->Incubation Timing Variable? Cell_Health Confirm Cell Health & Passage No. Check_System->Cell_Health Cell Viability Issue? Contamination Screen for Contamination Check_System->Contamination Contamination? Solution Consistent Results Check_System->Solution System OK

Caption: Logical workflow for troubleshooting inconsistent experimental results.

Experimental Workflow for Quality Control

QC_WORKFLOW Start Receive New Batch of This compound CoA Review Certificate of Analysis Start->CoA Visual Visual Inspection (Color, Form) CoA->Visual HPLC HPLC Analysis (Purity & Identity) Visual->HPLC Moisture Moisture Content (Karl Fischer) HPLC->Moisture Impurities Impurity Profile (GC, ICP-MS) Moisture->Impurities Decision Accept or Reject Batch? Impurities->Decision Accept Release for Experimental Use Decision->Accept Pass Reject Contact Supplier Decision->Reject Fail

Caption: Experimental workflow for quality control of new this compound batches.

References

Technical Support Center: Sodium Danshensu In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the in vivo use of Sodium Danshensu (B613839), focusing on strategies to minimize off-target effects and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is Sodium Danshensu and what are its primary mechanisms of action?

A1: this compound (SDSS), or Sodium DL-β-(3, 4-dihydroxyphenyl)lactate, is the sodium salt of Danshensu, a water-soluble phenolic acid isolated from Salvia miltiorrhiza (Danshen).[1][2] Its primary mechanisms of action include potent antioxidant and radical scavenging activities, exceeding those of vitamin C against hydroxyl and superoxide (B77818) radicals.[1] In vivo, it has demonstrated neuroprotective, cardioprotective, and metabolic regulatory effects through various signaling pathways.[3][4][5]

Q2: What are the known signaling pathways modulated by this compound?

A2: this compound has been shown to modulate several key signaling pathways, which can be both therapeutic targets and potential sources of off-target effects. These include:

  • PI3K/Akt/mTOR Pathway: Activation of this pathway is linked to its neuroprotective effects against cerebral ischemia-reperfusion injury.[3][6]

  • TSC2/mTOR Pathway: In astrocytes, this compound may promote autophagy and offer protection against oxygen-glucose deprivation/reoxygenation injury by modulating this pathway.[7]

  • CaMKII-PGC1α-FoxO3a Pathway: This pathway is involved in the alleviation of muscle atrophy.[8][9]

  • p38 MAPK Pathway: Inhibition of p38 phosphorylation has been associated with reduced migration and invasion of oral cancer cells.[10]

  • Keap1-Nrf2/NQO1 Pathway: Danshensu has been shown to mitigate doxorubicin-induced cardiotoxicity by modulating this oxidative stress-related pathway.[5]

Q3: What is the pharmacokinetic profile of this compound in vivo?

A3: this compound exhibits linear pharmacokinetics following intravenous administration.[2][11] It is characterized by poor oral bioavailability (approximately 13.72% in rats), suggesting that for consistent systemic exposure, intravenous or intraperitoneal administration is preferable.[2][11] The compound is widely distributed in tissues and is primarily metabolized through Phase II conjugation (methylation, sulfation, and acetylation).[2] A significant portion is excreted unchanged in the urine, with minimal elimination through feces and bile.[2][11]

Q4: What are the reported toxicities and safe dosage ranges for this compound?

A4: Acute toxicity studies have established a median lethal dose (LD50) in mice of 2356.33 mg/kg via intraperitoneal injection.[12] In rats, no toxicity was observed with intravenous administration up to 1500 mg/kg.[12] Subchronic toxicity studies in rats with daily intraperitoneal injections up to 450 mg/kg for 90 days showed no significant adverse effects on body weight, food consumption, or organ pathology.[12] The No Observed Adverse Effect Level (NOAEL) from acute toxicity studies in mice was determined to be 1835 mg/kg.[12] Effective doses in preclinical models are substantially lower than these toxicity thresholds (see Table 1).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Animal Mortality or Unexpected Adverse Events - Dose too high: Exceeding the therapeutic window. - Vehicle toxicity: The solvent used for dissolution may have its own toxicity. - Rapid IV injection: Bolus injection might lead to acute cardiovascular effects.- Review dosage: Compare your dose with published effective ranges (Table 1) and toxicity data (Table 2). Perform a dose-response study. - Vehicle control: Always include a vehicle-only control group. For formulating, consider saline for oral gavage or a well-tolerated solvent system for injections.[1][4] - Administration route/rate: Consider slower infusion for IV administration or switch to intraperitoneal injection.
Inconsistent or Non-reproducible Results - Poor oral bioavailability: If using oral gavage, absorption can be highly variable.[2][11] - Compound instability: Danshensu is inherently unstable; its sodium salt form offers better stability but should still be handled properly.[4] - Metabolic clearance: Rapid metabolism and excretion can lead to short duration of action.[11]- Change administration route: Switch to intravenous or intraperitoneal injection for more consistent systemic exposure.[2][11] - Proper handling: Prepare solutions fresh before each use. Store the powder at -20°C for long-term stability.[1] - Dosing frequency: Consider multiple daily doses or a continuous infusion model to maintain therapeutic concentrations.
Observed Effects Unrelated to the Target Pathway - Pleiotropic effects: this compound affects multiple signaling pathways.[3][7][8][10] - Biphasic response: It can have opposing effects at different concentrations, such as on vessel tension.[1]- Dose refinement: A lower, more specific dose may engage the target pathway with fewer off-target activations. - Use of specific inhibitors: In mechanistic studies, co-administer specific inhibitors for suspected off-target pathways to isolate the mechanism of interest.[13] - Targeted delivery: For future studies, consider formulating this compound in a nano-delivery system to improve tissue-specific accumulation.[14][15]
Difficulty Dissolving this compound for In Vivo Use - Incorrect solvent: The compound has specific solubility properties.- Follow established protocols: A common solvent for stock solutions is DMSO. For working solutions for injection, a mixture of DMSO, PEG300, Tween80, and ddH2O can be used, but must be prepared fresh.[1] Always use fresh, high-quality DMSO as it can absorb moisture, which reduces solubility.[1]

Quantitative Data Summary

Table 1: Effective Doses of this compound in Preclinical In Vivo Models

Animal Model Condition Route of Administration Effective Dose Range Reference
Sprague-Dawley RatsCerebral Ischemia/ReperfusionIntravenous30 - 60 mg/kg[3]
C57BL/6 MiceSkeletal Muscle MetabolismOral Gavage5 - 10 mg/kg/day for 8 weeks[4]
C57BL/6 MiceD-galactose-induced AgingNot SpecifiedNot Specified[8]
C57BL/6 MiceDepression (Forced Swim Test)Intraperitoneal10 - 30 mg/kg[13]

Table 2: Summary of In Vivo Toxicity Data

Parameter Animal Model Route of Administration Value Reference
Median Lethal Dose (LD50) MiceIntraperitoneal (i.g.)2356.33 mg/kg[1][12]
Acute Toxicity RatsIntravenous (i.v.)>1500 mg/kg (No mortality)[1][12]
No Observed Adverse Effect Level (NOAEL) MiceIntraperitoneal1835 mg/kg[12]
Subchronic Toxicity (90 days) RatsIntraperitonealUp to 450 mg/kg/day (No significant findings)[12]

Table 3: Pharmacokinetic Parameters in Rats

Parameter Route of Administration Dose Value Reference
Oral Bioavailability Oral (P.O.) vs. IV180 mg/kg (P.O.) / 30 mg/kg (IV)13.72%[2][11]
Urinary Excretion (96h) Intravenous30 mg/kg~47% of dose[2][11]
Fecal Excretion (96h) Intravenous30 mg/kg~1.2% of dose[2][11]
Biliary Excretion (24h) Intravenous30 mg/kg~0.8% of dose[2][11]

Detailed Experimental Protocols

Protocol 1: Assessment of Neuroprotective Effects in a Rat Model of Cerebral Ischemia

  • Animal Model: Adult male Sprague-Dawley rats.

  • Induction of Ischemia: Middle Cerebral Artery Occlusion (MCAO) for 2 hours, followed by reperfusion.

  • Drug Administration: this compound (30 or 60 mg/kg) is dissolved in saline and administered intravenously at the beginning of reperfusion. Treatment is continued for 5 consecutive days.[3]

  • Endpoint Analysis:

    • Neurological Deficit Scoring: Evaluate motor, sensory, and reflex functions using a modified neurological severity score (mNSS) at specified time points post-MCAO.[3]

    • Infarct Volume Measurement: At the end of the study, euthanize animals and section the brains. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[3]

    • Histology: Perform H&E staining on brain sections to assess neuronal death and tissue damage.[3]

    • Apoptosis Assays: Use TUNEL staining or Caspase-Glo assays on brain tissue homogenates to quantify apoptotic cells.[3]

    • Western Blotting: Analyze the expression of key proteins in the PI3K/Akt pathway (e.g., p-Akt, p-GSK-3β, Bcl-2, Bax) in brain tissue lysates.[3]

Protocol 2: Evaluation of Metabolic Effects on Skeletal Muscle in Mice

  • Animal Model: Male C57BL/6 mice.

  • Drug Administration: Acclimate mice for 7 days. Administer this compound (5 or 10 mg/kg) dissolved in saline via oral gavage once daily for 8 weeks. A control group receives saline only.[4]

  • Endpoint Analysis:

    • Muscle Function: Measure grip strength and endurance using a treadmill test before and after the treatment period.[4]

    • Metabolic Studies: Perform a glucose tolerance test (GTT) after an overnight fast. Measure O2 consumption and the respiratory quotient (RQ) over a 24-hour period using a metabolic cage system.[4]

    • Tissue Collection: Euthanize mice and collect skeletal muscles (e.g., tibialis anterior, gastrocnemius).

    • Enzyme Activity Assays: Measure succinate (B1194679) dehydrogenase (SDH) and lactate (B86563) dehydrogenase (LDH) activities in muscle homogenates.[4]

    • Gene and Protein Expression: Use qPCR and Western blotting to analyze the expression of myosin heavy chain isoforms (MyHC1, MyHC2a, MyHC2b) and other metabolic markers.[4]

    • Immunofluorescence: Stain muscle cross-sections to visualize muscle fiber types.[4]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_analysis Phase 3: Analysis A Acclimatize Animals (e.g., 7 days) C Randomize into Groups (Control, Vehicle, SDSS Doses) A->C B Prepare this compound (Freshly dissolve in vehicle) D Administer Compound (e.g., IV, IP, Oral Gavage) B->D C->D E In-life Measurements (e.g., Body Weight, Behavior) D->E During Treatment F Endpoint Assays (e.g., Blood/Tissue Collection) D->F End of Treatment E->F G Ex Vivo Analysis (Histology, Western Blot, qPCR) F->G

Caption: General experimental workflow for in vivo studies with this compound.

PI3K_Akt_Pathway SDSS This compound PI3K PI3K SDSS->PI3K Activates Receptor Growth Factor Receptor Receptor->PI3K AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates GSK3b GSK-3β AKT->GSK3b Inhibits Bax Bax AKT->Bax Inhibits Bcl2 Bcl-2 AKT->Bcl2 Promotes Neuroprotection Neuroprotection & Cell Survival mTOR->Neuroprotection Apoptosis Apoptosis Apoptosis->Neuroprotection GSK3b->Neuroprotection Bax->Apoptosis Bcl2->Apoptosis

Caption: this compound activates the PI3K/Akt pathway to promote neuroprotection.

TSC2_mTOR_Pathway SDSS This compound TSC2 TSC2 SDSS->TSC2 Promotes Expression OGDR Oxygen-Glucose Deprivation/Reoxygenation Astrocyte_Injury Astrocyte Injury OGDR->Astrocyte_Injury mTORC1 mTORC1 TSC2->mTORC1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits Autophagy->Astrocyte_Injury Reduces

References

optimizing HPLC-MS/MS parameters for Sodium Danshensu detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of Sodium Danshensu (B613839) using HPLC-MS/MS. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC-MS/MS analysis of Sodium Danshensu.

Issue 1: Low or No Signal Intensity

Q: I am observing a very low signal or no signal at all for my this compound peak. What are the potential causes and how can I troubleshoot this?

A: Low or no signal intensity is a common issue that can stem from various parts of the analytical workflow. Here’s a step-by-step guide to diagnose and resolve the problem:

  • Check Instrument Suitability & Settings:

    • Ionization Mode: this compound is typically analyzed in negative ion mode using electrospray ionization (ESI).[1] Ensure your mass spectrometer is set to the correct polarity.

    • Mass Transitions (MRM): Verify that the correct precursor and product ions are being monitored. A common transition for this compound is m/z 197 → 135.[1]

    • Source Parameters: Suboptimal source parameters can significantly impact signal. Infuse a standard solution of this compound and optimize parameters such as capillary voltage, nebulizing gas flow, and drying gas temperature and flow.[1][2]

  • Investigate the LC System:

    • Leaks: Check for any leaks in the HPLC system, especially between the injector and the mass spectrometer.[3]

    • Injection Issues: A faulty injector rotor seal or a blocked needle can prevent the sample from being introduced into the system.[3]

    • Mobile Phase: Ensure the mobile phase composition is correct and has been freshly prepared. Contaminated or degraded mobile phases can lead to signal suppression.[4] Using high-purity, LC-MS grade solvents and additives is crucial.[5]

  • Evaluate Sample Preparation:

    • Extraction Efficiency: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction) may not be efficient for your sample matrix.[6][7] Consider optimizing the extraction solvent and pH.

    • Analyte Stability: this compound, a phenolic acid, can be prone to degradation. Ensure proper sample handling and storage conditions.[8][9]

Issue 2: Poor Peak Shape (Tailing, Fronting, or Split Peaks)

Q: My this compound peak is exhibiting tailing/fronting/splitting. What should I investigate?

A: Poor peak shape can compromise resolution and integration accuracy. Here are the common culprits and solutions:

  • Peak Tailing:

    • Column Overload: Injecting too concentrated a sample can lead to tailing. Try diluting your sample.

    • Secondary Interactions: Residual silanol (B1196071) groups on the column can interact with the analyte. Using a column with good end-capping or adding a small amount of a competing agent like trifluoroacetic acid (TFA) to the mobile phase can help. However, be aware that TFA can suppress MS signal. A more MS-friendly alternative is formic acid.[6][10]

    • Column Degradation: The column may be nearing the end of its lifespan.[3]

  • Peak Fronting:

    • Column Overload: Similar to tailing, this can be a cause.

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause fronting. Try to dissolve your sample in the initial mobile phase.

  • Split Peaks:

    • Clogged Frit or Column Inlet: A blockage at the head of the column can cause the sample band to split. Reversing and flushing the column (if recommended by the manufacturer) or replacing the column may be necessary.

    • Injector Issues: A partially blocked injector port can also lead to split peaks.[3]

Issue 3: High Background Noise or Ghost Peaks

Q: I am observing a noisy baseline and/or ghost peaks in my chromatogram. What could be the cause?

A: A high baseline or the appearance of unexpected peaks can interfere with the detection of your target analyte.

  • Contaminated Mobile Phase: Using solvents of inadequate purity or contaminated additives is a common cause. Always use LC-MS grade solvents and freshly prepared mobile phases.[5]

  • Carryover: The previous injection may not have been completely eluted. Ensure your gradient and wash steps are sufficient to clean the column and injector between runs.

  • Contaminated System: The HPLC system or mass spectrometer source may be contaminated. Follow the manufacturer's instructions for cleaning procedures.

  • Plasticizers: Leaching from plastic containers (e.g., bottles, pipette tips) can introduce contaminants. Use glass or solvent-compatible plasticware.[4][5]

Issue 4: Matrix Effects (Ion Suppression or Enhancement)

Q: My results are inconsistent, and I suspect matrix effects. How can I confirm and mitigate this?

A: Matrix effects, where co-eluting endogenous components from the sample matrix affect the ionization of the analyte, are a significant challenge in LC-MS/MS.[11][12]

  • Assessing Matrix Effects: A common method is the post-extraction spike.[12][13] Compare the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration. A ratio of less than 1 indicates ion suppression, while a ratio greater than 1 suggests ion enhancement.[11]

  • Mitigating Matrix Effects:

    • Improve Sample Preparation: More rigorous sample cleanup, such as solid-phase extraction (SPE) or liquid-liquid extraction, can remove interfering components more effectively than simple protein precipitation.[6][7]

    • Optimize Chromatography: Adjusting the chromatographic conditions to separate this compound from the co-eluting matrix components can be very effective.[10]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.

    • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[12]

Frequently Asked Questions (FAQs)

Q1: What are the typical HPLC-MS/MS parameters for this compound detection?

A: While optimal parameters should be determined empirically for your specific instrument and application, the following tables summarize commonly reported starting points.

Table 1: HPLC Parameters

ParameterTypical ValueSource
Column C18 (e.g., 2.1 x 50 mm, 1.7 µm)[6]
Mobile Phase A Water with 0.1% Formic Acid[1][6]
Mobile Phase B Acetonitrile (B52724) or Methanol[1][6]
Flow Rate 0.2 - 0.8 mL/min[1][6]
Injection Volume 5 - 20 µL[1][7]
Column Temperature 25 - 35 °C[1][14]

Table 2: Mass Spectrometry Parameters

ParameterTypical ValueSource
Ionization Mode Electrospray Ionization (ESI), Negative[1]
MRM Transition Precursor Ion (Q1): m/z 197, Product Ion (Q3): m/z 135[1]
Capillary/Needle Voltage ~ -4500 to -4700 V[1]
Drying Gas Temperature ~ 250 °C[1]
Collision Energy ~ 18 V[1]

Q2: What is a suitable sample preparation method for plasma samples?

A: Both protein precipitation and liquid-liquid extraction are commonly used for plasma samples.[6]

  • Protein Precipitation: This is a simpler and faster method. Acetonitrile is frequently used as the precipitation solvent.[6][7] However, it may be less effective at removing matrix interferences.

  • Liquid-Liquid Extraction (LLE): LLE, often with ethyl acetate (B1210297) after acidification of the plasma, can provide a cleaner extract, reducing matrix effects.[6]

Q3: How should I prepare my calibration standards and quality control (QC) samples?

A: Stock solutions are typically prepared by dissolving the reference standard in a solvent like acetonitrile or methanol.[7] Working solutions are then made by serially diluting the stock solution. Calibration standards and QC samples are prepared by spiking known amounts of the working solutions into a blank matrix (e.g., drug-free plasma).[7]

Experimental Protocols & Visualizations

Experimental Workflow for this compound Analysis

The general workflow for analyzing this compound in a biological matrix involves sample preparation, HPLC separation, and MS/MS detection.

G cluster_0 Sample Preparation cluster_1 HPLC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation or Liquid-Liquid Extraction Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into HPLC Collect->Inject Column C18 Reverse-Phase Column Inject->Column Gradient Gradient Elution (Water/Acetonitrile + Formic Acid) Column->Gradient ESI Electrospray Ionization (Negative Mode) Gradient->ESI MRM Multiple Reaction Monitoring (m/z 197 -> 135) ESI->MRM Detect Detector MRM->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: HPLC-MS/MS workflow for this compound.

Troubleshooting Logic for Low Signal Intensity

This decision tree provides a logical approach to troubleshooting low signal intensity for this compound analysis.

G Start Low/No Signal for This compound CheckMS Check MS Settings: - Negative Ion Mode? - Correct MRM (197->135)? Start->CheckMS TuneMS Infuse Standard & Optimize Source Parameters CheckMS->TuneMS Settings OK ProblemSolved Problem Solved CheckMS->ProblemSolved Incorrect Settings Found & Fixed CheckLC Check LC System: - Leaks? - Injection Volume Correct? TuneMS->CheckLC Tuning OK TuneMS->ProblemSolved Signal Improved CheckMobilePhase Mobile Phase Issues: - Freshly Prepared? - Correct Composition? CheckLC->CheckMobilePhase System OK CheckLC->ProblemSolved Leak/Injector Issue Fixed CheckSamplePrep Evaluate Sample Prep: - Extraction Recovery? - Analyte Stability? CheckMobilePhase->CheckSamplePrep Mobile Phase OK CheckMobilePhase->ProblemSolved New Mobile Phase Works CheckSamplePrep->ProblemSolved Optimized Prep Works ProblemPersists Problem Persists CheckSamplePrep->ProblemPersists Issue Unresolved

Caption: Troubleshooting decision tree for low signal.

References

challenges in Sodium Danshensu extraction from Salvia miltiorrhiza

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sodium Danshensu (B613839) Extraction

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the extraction of Sodium Danshensu from Salvia miltiorrhiza.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a significant concern during extraction?

A1: this compound (Sodium DL-β-(3,4-dihydroxyphenyl)lactate) is the sodium salt of Danshensu, a primary water-soluble phenolic acid compound extracted from Salvia miltiorrhiza.[1][2] Danshensu itself is inherently unstable, which can lead to degradation during extraction and storage.[2][3] It is often converted into its sodium salt form to improve chemical stability and enhance its absorption and utilization rates without altering its biological activity.[2] A key challenge during the extraction process is preventing the oxidation of Danshensu, which can compromise the purity and yield of the final product.[4]

Q2: What are the most critical parameters to control for an efficient extraction process?

A2: The efficiency of this compound extraction is influenced by several key parameters. These include the extraction temperature, the solvent-to-solid ratio (the volume of solvent used per gram of raw material), the total extraction time, and the particle size of the Salvia miltiorrhiza powder.[5] The choice of solvent, typically ranging from water to ethanol (B145695) or methanol (B129727) mixtures, is also crucial as it affects the selective extraction of hydrophilic compounds like Danshensu versus lipophilic impurities.[6][7] Optimizing the interplay of these factors is essential for maximizing yield and purity.

Q3: My initial extraction purity is very low. What are the likely impurities?

A3: A common challenge is the co-extraction of fat-soluble (lipophilic) compounds from the Salvia miltiorrhiza root, such as tanshinones.[4] These compounds are often extracted alongside the desired water-soluble Danshensu, leading to a complex mixture that requires significant downstream purification. Many protocols that fail to achieve high purity (e.g., >98%) do not incorporate a specific step to remove these fat-soluble ingredients before the main extraction.[4]

Troubleshooting Guide

Problem: My extraction yield of this compound is consistently low.

Solution:

Low yield is often a result of suboptimal extraction conditions. Several factors can be adjusted to improve the recovery of this compound.

  • Review Extraction Parameters: The efficiency of extraction is highly dependent on temperature, solvent ratio, and time. Different extraction methods have different optimal conditions. For instance, subcritical water extraction (SBWE) has shown that increasing the temperature from 100 °C to 125 °C can enhance the yield of related phenolic compounds by up to 26-fold.[8]

  • Optimize Particle Size: The degree of grinding of the raw material impacts the surface area available for extraction. A particle size of 20-40 mesh is recommended as an optimal condition for certain methods.[5]

  • Employ Advanced Extraction Techniques: Consider methods beyond simple maceration or reflux. Techniques like ultrasonic-assisted extraction can improve the yield of this compound.[4][9] A four-effect countercurrent extraction process has also been shown to have a higher recovery with less solvent consumption compared to a standard reflux process.[5]

The following table summarizes optimized parameters from various studies that can serve as a starting point for your experiments.

ParameterOptimized ValueExtraction MethodSource
Extraction Time 1 hourFour-effect countercurrent[5]
Solvent to Sample Ratio 12 mL / gFour-effect countercurrent[5]
Extraction Temperature 80 °CFour-effect countercurrent[5]
Particle Size 20 - 40 meshFour-effect countercurrent[5]
Solvent to Sample Ratio 20 mL / gUltrasonic-assisted (for related compounds)[10][11][12]
Extraction Temperature 125 °C - 150 °CSubcritical Water Extraction (SBWE)[8]

Problem: The final product contains significant impurities, particularly tanshinones.

Solution:

This issue arises from the co-extraction of fat-soluble compounds. A multi-step purification protocol is necessary to achieve high purity (>98%).

  • Pre-treatment to Remove Lipophilic Compounds: Before the primary aqueous extraction, perform a pre-treatment step by soaking the raw Salvia miltiorrhiza material in absolute ethanol for 2-3 hours.[4] This step effectively removes fat-soluble ingredients like Tanshinone I and IIA.[4]

  • Macroporous Resin Adsorption: After the primary extraction, use macroporous resin chromatography for purification. The crude extract can be adsorbed onto a suitable resin (e.g., weak acid AB type), which selectively retains Danshensu while allowing other impurities to be washed away.[4]

  • Elution and Crystallization: Elute the Danshensu from the resin using a weakly alkaline buffer (e.g., pH 8-9 phosphate (B84403) buffer).[4] The purity can be further enhanced through repeated crystallization steps. Dissolving the product in an ethanol solution with activated carbon, followed by membrane filtration and low-temperature (4°C) crystallization, is an effective refinement method.[4]

Problem: The extract or final product appears discolored, suggesting degradation.

Solution:

Discoloration often indicates oxidation of the phenolic acid structure of Danshensu.[4]

  • Control pH During Extraction: Perform the primary extraction in a weakly acidic solution (pH 3-4).[4] This can help maintain the stability of the target compound.

  • Use Inert Gas Protection: During the refining and purification stages, especially when the product is in solution, use nitrogen protection.[4] This prevents ambient oxygen from degrading the this compound.[4]

  • Optimize Drying Method: Avoid prolonged high-temperature drying. Microwave drying is a suggested method that can be performed efficiently.[4]

Visualized Workflows and Protocols

General Extraction and Purification Workflow

The following diagram outlines a comprehensive workflow for obtaining high-purity this compound, incorporating pre-treatment and multi-step purification.

Diagram 1: High-Purity this compound Extraction Workflow cluster_prep Preparation & Pre-Treatment cluster_extract Primary Extraction cluster_purify Purification & Refinement cluster_final Final Product raw_material Salvia miltiorrhiza (Sliced Root) soak Soak in Absolute Ethanol (2-3 hours) raw_material->soak filter_fat Filter to Remove Fat-Soluble Impurities soak->filter_fat dregs Collect Defatted Dregs filter_fat->dregs pulverize Ultra-fine Pulverization of Dregs dregs->pulverize heat_extract Heat Extraction in Weak Acid (pH 3-4, 60-70°C, 5-7h) pulverize->heat_extract ultrasonic Ultrasonic Extraction (3-4 hours) heat_extract->ultrasonic concentrate Vacuum Concentration to Crude Paste ultrasonic->concentrate resin Macroporous Resin Adsorption concentrate->resin elute Elute with Weak Alkaline Buffer (pH 8-9) resin->elute crystallize1 First Crystallization (4°C, 12h) elute->crystallize1 recrystallize Recrystallization from Ethanol (4°C, 12h) crystallize1->recrystallize dry Microwave Drying recrystallize->dry final_product High-Purity (>98%) This compound dry->final_product

Caption: A step-by-step workflow for this compound extraction.

Troubleshooting Flowchart: Diagnosing Low Yield

This decision tree helps diagnose and resolve common causes of low extraction yield.

Diagram 2: Troubleshooting Flowchart for Low Yield start Problem: Low Extraction Yield check_params Are extraction parameters optimized? start->check_params check_material Is raw material properly prepared? check_params->check_material Yes optimize Action: Adjust Temperature, Time, & Solvent Ratio. (See Table 1 for reference) check_params->optimize No check_tech Is an efficient extraction technique being used? check_material->check_tech Yes grind Action: Ensure particle size is optimal (e.g., 20-40 mesh). check_material->grind No ultrasound Action: Implement or optimize ultrasonic-assisted extraction. check_tech->ultrasound No resolve Yield Improved check_tech->resolve Yes optimize->check_material grind->check_tech ultrasound->resolve

Caption: A decision tree for troubleshooting low extraction yield.

Detailed Experimental Protocol: High-Purity this compound Preparation

This protocol is adapted from a method designed for scalable preparation and high purity.[4]

1. Pre-treatment (De-fatting)

  • Take sliced Salvia miltiorrhiza root and soak it in absolute ethanol at a ratio of approximately 2.5 L of ethanol per 1 kg of root material.

  • Allow the mixture to soak for 2.5 - 3 hours at room temperature to extract lipophilic compounds.

  • Filter the mixture to separate the ethanol. The ethanol fraction, containing tanshinones and other fat-soluble impurities, should be discarded.

  • Collect the remaining solid material (dregs).

2. Primary Extraction

  • Dry the collected dregs and subject them to ultra-fine pulverization to pass through a 50-100 mesh sieve.

  • Prepare a weakly acidic aqueous solution by adjusting purified water to a pH of 3-4 using phosphoric acid.

  • Mix the pulverized dregs with the acidic solution at a ratio of 1 kg of dregs to 3-5 L of solution.

  • Heat the mixture to 60-70°C and maintain it for 5-7 hours.

  • Follow the heat extraction with ultrasonic extraction for 3-4 hours to enhance cell wall disruption and release of Danshensu.

  • Filter the mixture and collect the filtrate.

  • Concentrate the filtrate under reduced pressure to obtain a thick paste (target specific gravity: 1.15–1.35).

3. Purification via Macroporous Resin

  • Pass the crude paste through a column packed with a weak acid AB type macroporous resin.

  • Wash the column to remove unbound impurities.

  • Elute the adsorbed this compound from the resin using a weakly alkaline phosphate buffer solution (pH 8-9).

4. Refinement and Crystallization

  • Take the eluted product and dissolve it in a 0.05% activated carbon-absolute ethanol solution. Note: This and subsequent steps should be performed in a clean environment, preferably under nitrogen protection to prevent oxidation.[4]

  • Use membrane filtration to remove the activated carbon.

  • Place the solution at 4°C for 12 hours to induce crystallization.

  • Collect the crystals and re-dissolve them in fresh absolute ethanol.

  • Perform a second recrystallization by placing the solution at 4°C for another 12 hours.

  • Collect the high-purity crystals and dry them using microwave drying.

  • The final product should be a high-purity (>98%) this compound.[4] Perform high-temperature sterilization if required for the intended application.[4]

References

Technical Support Center: Synthesis of High-Purity Sodium Danshensu

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of Sodium Danshensu (B613839). This resource offers troubleshooting advice for common experimental issues, detailed protocols, and comparative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for Danshensu?

A1: Danshensu can be obtained either through extraction from natural sources, primarily the root of Salvia miltiorrhiza (Danshen), or via chemical synthesis. A common synthetic route starts from 3,4-dihydroxybenzaldehyde (B13553), proceeding through an Erlenmeyer condensation to form an azlactone intermediate, followed by hydrolysis and reduction to yield Danshensu. Another reported method involves a chemoenzymatic synthesis, which utilizes an enzymatic reduction of a pyruvate (B1213749) intermediate to achieve high optical purity.

Q2: Why is it necessary to convert Danshensu to its sodium salt, Sodium Danshensu?

A2: Danshensu is inherently unstable and susceptible to oxidation, especially in neutral to alkaline conditions or when exposed to air and light.[1][2] Converting it to this compound, its sodium salt form, significantly enhances its stability and bioavailability, making it more suitable for pharmaceutical applications.[1][3]

Q3: What are the main factors affecting the yield and purity of this compound?

A3: Several factors can significantly impact the final yield and purity. For synthetic routes, these include the efficiency of each reaction step (e.g., condensation and reduction), the presence of side products, and the effectiveness of the purification methods. For extraction-based methods, the quality of the raw plant material, extraction solvent, temperature, and pH are critical. In both cases, preventing oxidation by using an inert atmosphere is crucial for maintaining purity.

Q4: How can I monitor the progress of the synthesis and the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard and validated method for monitoring reaction progress and quantifying the purity of Danshensu and this compound.[4][5][6] A reversed-phase C18 column is typically used with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727) in a gradient elution.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Synthesis & Reaction Issues

Q5: My Erlenmeyer condensation of 3,4-dihydroxybenzaldehyde is showing low conversion. What could be the cause?

A5: Low conversion in the Erlenmeyer condensation can be due to several factors:

  • Reagent Quality: Ensure that all reagents, especially acetic anhydride (B1165640) and sodium acetate (B1210297), are anhydrous, as moisture can interfere with the reaction.

  • Reaction Temperature: The reaction typically requires heating. Ensure the temperature is maintained consistently at the optimal level as determined by your protocol.

  • Reaction Time: The reaction may require a longer duration for completion. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.

Q6: I am observing significant side-product formation during the synthesis. How can I minimize this?

A6: Side-product formation is a common issue. Consider the following:

  • Protecting Groups: The phenolic hydroxyl groups of 3,4-dihydroxybenzaldehyde are susceptible to side reactions. Using protecting groups that can be removed in a later step might be necessary to improve selectivity.

  • Control of Reaction Conditions: Overly harsh conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to the formation of degradation products or polymers.

  • Purification of Intermediates: Purifying the intermediate products at each step can prevent the carry-over of impurities that might interfere with subsequent reactions.

Q7: The reduction of the pyruvate intermediate to Danshensu has a low yield. How can this be improved?

A7: The efficiency of the reduction step is critical for the overall yield.

  • Choice of Reducing Agent: For chemical reductions like the Clemmensen reduction, the activity of the zinc amalgam is crucial. Ensure it is freshly prepared and activated. For enzymatic reductions, the choice of enzyme and cofactor concentration is vital for high conversion and stereoselectivity.[7][8]

  • pH Control: The pH of the reaction medium can significantly influence the activity of both chemical and enzymatic reducing agents. Maintain the pH at the optimal level for the chosen reduction method.

  • Substrate Quality: Ensure the pyruvate intermediate is of high purity, as impurities can inhibit the reducing agent or enzyme.

Purification & Stability Issues

Q8: I am having difficulty crystallizing the final this compound product. What can I do?

A8: Crystallization can be challenging. Here are some tips:

  • Solvent System: The choice of solvent is critical. A solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures is ideal. Ethanol is commonly used.[9]

  • Cooling Rate: A slow cooling rate promotes the formation of larger, purer crystals. Rapid cooling can lead to the precipitation of amorphous solid or the trapping of impurities.[10]

  • Seeding: Adding a small crystal of pure this compound (a seed crystal) to the supersaturated solution can induce crystallization.

  • Purity of the Solution: Ensure that the solution from which you are crystallizing is free from significant impurities, which can inhibit crystal formation. An activated carbon treatment can be used to remove colored impurities.[9]

Q9: My final product is discolored (e.g., brownish). What is the cause and how can I prevent it?

A9: Discoloration is a common sign of oxidation of the phenolic hydroxyl groups in the Danshensu molecule.[11][12]

  • Inert Atmosphere: Perform the synthesis, purification, and drying steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[9]

  • Avoid High pH: Danshensu is more stable in acidic conditions. During the conversion to this compound, carefully control the addition of the sodium base to avoid a highly alkaline environment.

  • Light Protection: Protect the reaction mixtures and the final product from light, as photo-oxidation can contribute to degradation.

  • Storage: Store the final product in a tightly sealed container, protected from light, at a low temperature.

Q10: The purity of my this compound, as determined by HPLC, is lower than expected. What are the likely impurities?

A10: The impurities can be starting materials, intermediates, or side-products.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials or intermediates in your product.

  • Oxidation Products: As mentioned, oxidation can lead to the formation of quinone-type compounds, which can be colored and will show up as separate peaks in the HPLC chromatogram.

  • Side-Products from Synthesis: Depending on the synthetic route, various side-products can be formed. It is important to characterize these impurities (e.g., using LC-MS) to understand their origin and optimize the reaction conditions to minimize their formation.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and analysis of this compound.

Table 1: Comparison of Yields for Danshensu Synthesis via Different Methods

Synthesis MethodKey Reagents/StepsReported YieldPurityReference
Chemoenzymatic SynthesisErlenmeyer condensation, enzymatic reduction69.4% (overall)97.5% ee[7]
Extraction from S. miltiorrhizaUltrasonic extraction, resin adsorption, recrystallizationHigh extraction rate>98%[9]
Biocatalytic Cascade (in flow)Phenylalanine dehydrogenase, hydroxyphenylpyruvate reductaseUp to 80% conversion96%[8]

Table 2: Typical HPLC Parameters for Purity Analysis of this compound

ParameterSpecificationReference
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)[4][6]
Mobile Phase A 0.025% aqueous phosphoric acid[4]
Mobile Phase B Acetonitrile[4]
Flow Rate 1.0 mL/min[4]
Detection Wavelength 281 nm[6]
Column Temperature 35 °C[4]

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of Danshensu

This protocol is based on the chemoenzymatic synthesis route starting from 3,4-dihydroxybenzaldehyde.

  • Erlenmeyer Condensation:

    • Combine 3,4-dihydroxybenzaldehyde, acetylglycine, and anhydrous sodium acetate in a round-bottom flask.

    • Add acetic anhydride and heat the mixture under reflux for the time specified in your optimized procedure, while monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice water to precipitate the azlactone intermediate.

    • Filter, wash the solid with cold water, and dry.

  • Hydrolysis to Pyruvate Intermediate:

    • Suspend the azlactone intermediate in an aqueous acid solution (e.g., HCl).

    • Heat the mixture to reflux to hydrolyze the azlactone to β-(3,4-dihydroxyphenyl)pyruvate.

    • Monitor the reaction for completion.

    • Cool the solution and extract the pyruvate product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic phase and evaporate the solvent to obtain the crude pyruvate intermediate.

  • Enzymatic Reduction to Danshensu:

    • Prepare a buffered solution containing the pyruvate intermediate.

    • Add the selected reductase enzyme and a cofactor (e.g., NADH or NADPH).

    • Incubate the reaction at the optimal temperature and pH for the enzyme, with gentle agitation.

    • Monitor the formation of Danshensu by HPLC.

    • Once the reaction is complete, purify the Danshensu from the reaction mixture, for example, by extraction or chromatography.

Protocol 2: Conversion of Danshensu to this compound and Purification
  • Neutralization:

    • Dissolve the purified Danshensu in a suitable solvent, such as ethanol.

    • Slowly add a stoichiometric amount of a sodium base (e.g., sodium hydroxide (B78521) or sodium bicarbonate solution) while monitoring the pH. The final pH should be near neutral. This step should be performed under an inert atmosphere.

  • Crystallization:

    • Concentrate the solution if necessary.

    • Cool the solution slowly to induce crystallization. If needed, use a seed crystal.

    • Allow sufficient time for the crystals to form completely.

  • Isolation and Drying:

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals under vacuum at a low temperature to obtain high-purity this compound.

Visualizations

experimental_workflow cluster_synthesis Danshensu Synthesis cluster_purification Purification & Salt Formation start 3,4-Dihydroxybenzaldehyde erlenmeyer Erlenmeyer Condensation start->erlenmeyer intermediate1 Azlactone Intermediate erlenmeyer->intermediate1 hydrolysis Hydrolysis intermediate1->hydrolysis intermediate2 Pyruvate Intermediate hydrolysis->intermediate2 reduction Enzymatic Reduction intermediate2->reduction danshensu Danshensu reduction->danshensu neutralization Neutralization (NaOH) danshensu->neutralization crystallization Crystallization neutralization->crystallization filtration Filtration & Drying crystallization->filtration final_product High-Purity This compound filtration->final_product

Caption: Chemoenzymatic synthesis and purification workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions low_yield Low Yield or Purity Issue cause1 Incomplete Reaction low_yield->cause1 cause2 Side-Product Formation low_yield->cause2 cause3 Oxidation/Degradation low_yield->cause3 cause4 Inefficient Purification low_yield->cause4 solution1 Optimize Reaction Time/ Temperature/Reagents cause1->solution1 solution2 Use Protecting Groups/ Purify Intermediates cause2->solution2 solution3 Use Inert Atmosphere/ Protect from Light/Control pH cause3->solution3 solution4 Optimize Crystallization/ Chromatography Conditions cause4->solution4

Caption: Troubleshooting logic for low yield and purity issues.

References

Technical Support Center: Overcoming Resistance to Sodium Danshensu in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding resistance to Sodium Danshensu in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

This compound exerts its anti-cancer effects primarily by inhibiting the PI3K/Akt and p38 MAPK signaling pathways.[1][2] This inhibition leads to decreased cell proliferation, migration, and invasion.[1][2] Specifically, this compound has been shown to reduce the phosphorylation of Akt and p38, key kinases in these pathways.[3]

Q2: We are observing a decrease in the efficacy of this compound over time in our long-term cell culture experiments. What could be the reason?

This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to the presence of a drug through various mechanisms, leading to reduced sensitivity. Potential mechanisms for resistance to this compound, based on its known targets, include alterations in the drug target, activation of bypass signaling pathways, or increased drug efflux.

Q3: Are there any known combination therapies that can enhance the efficacy of this compound or overcome resistance?

While specific combination therapies to overcome this compound resistance are not yet established, general strategies for combating resistance to targeted therapies may be applicable. For instance, combining this compound with inhibitors of potential bypass pathways could be a viable strategy. One study showed that a conjugate of Danshensu and Tetramethylpyrazine (DT-010) could overcome doxorubicin (B1662922) resistance in breast cancer cells by inhibiting P-glycoprotein (P-gp) mediated drug efflux.[4]

Q4: What are the initial steps to investigate suspected resistance to this compound in our cancer cell line?

The first step is to confirm the resistance phenotype by performing a dose-response assay, such as the MTT assay, to compare the IC50 value of your cell line to that of a sensitive, parental cell line. An increase in the IC50 value is a clear indicator of resistance. Subsequently, you can investigate the potential molecular mechanisms as outlined in the troubleshooting guides below.

Troubleshooting Guides

Issue 1: Increased IC50 of this compound in Cancer Cell Line

This guide will help you troubleshoot a scenario where your cancer cell line shows a decreased sensitivity to this compound, indicated by a higher IC50 value compared to previous experiments or a parental cell line.

Potential Cause Suggested Troubleshooting Steps Expected Outcome if Cause is Correct
1. Alteration in Drug Target 1.1. Sequence the genes encoding for key proteins in the PI3K/Akt and p38 MAPK pathways to identify potential mutations. 1.2. Perform a Western blot to assess the total protein levels of Akt and p38.1.1. Identification of mutations in the drug-binding domains of target proteins. 1.2. Significant overexpression of the target proteins, requiring higher drug concentrations for inhibition.
2. Activation of Bypass Signaling Pathways 2.1. Use a phospho-kinase array to screen for the activation of alternative survival pathways (e.g., ERK/MEK, other receptor tyrosine kinases). 2.2. Perform Western blots for key phosphorylated proteins in suspected bypass pathways. 2.3. Treat cells with this compound in combination with an inhibitor of the identified bypass pathway and perform a cell viability assay.2.1. Increased phosphorylation of proteins in parallel signaling pathways in the resistant cells compared to sensitive cells. 2.2. Confirmation of the activation of specific bypass pathway components. 2.3. Restoration of sensitivity to this compound in the presence of the combination therapy.
3. Increased Drug Efflux 3.1. Perform a quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of common drug efflux pumps (e.g., ABCB1/MDR1, ABCC1/MRP1, ABCG2/BCRP). 3.2. Use a fluorescent substrate efflux assay (e.g., Rhodamine 123 for P-gp) to functionally assess pump activity. 3.3. Treat cells with this compound in combination with a known efflux pump inhibitor (e.g., Verapamil for P-gp) and perform a cell viability assay.3.1. Upregulation of mRNA expression of one or more efflux pumps in resistant cells. 3.2. Decreased intracellular accumulation of the fluorescent substrate in resistant cells. 3.3. Re-sensitization of the resistant cells to this compound.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
FaDuOral CancerNot explicitly stated, but significant effects observed at 25, 50, and 100 µM[5]
Ca9-22Oral CancerNot explicitly stated, but significant effects observed at 25, 50, and 100 µM[5]
A549Lung CancerDose-dependent suppression of viability at 25, 50, and 100 µM[1][2]
NCI-H1299Lung CancerDose-dependent suppression of viability at 25, 50, and 100 µM[1][2]
MCF-7/ADRDoxorubicin-Resistant Breast CancerDT-010 (Danshensu conjugate) showed an IC50 of 40.7 ± 2.3 µM for Doxorubicin resistance reversal[4]

Note: Specific IC50 values for this compound as a single agent are not consistently reported across the literature. The provided data indicates concentrations at which significant biological effects were observed.

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Transwell Migration Assay

This assay is used to assess the effect of this compound on cancer cell migration.

Materials:

  • 24-well Transwell plates (8 µm pore size)

  • Cancer cell line of interest

  • Serum-free medium

  • Complete medium (containing a chemoattractant, e.g., 10% FBS)

  • This compound

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Microscope

Procedure:

  • Pre-treat the cancer cells with various concentrations of this compound for 24 hours.

  • Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Add 600 µL of complete medium to the lower chamber of the Transwell plate.[7]

  • Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.[7]

  • Incubate the plate for 12-24 hours at 37°C.[7]

  • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with fixation solution for 10 minutes.

  • Stain the cells with Crystal Violet solution for 20 minutes.

  • Gently wash the inserts with water and allow them to air dry.

  • Count the number of migrated cells in several random fields under a microscope.

Western Blot Analysis of Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation of proteins in the PI3K/Akt and p38 MAPK pathways.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-p38, anti-p38, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at various concentrations and time points.

  • Lyse the cells in lysis buffer and collect the protein extracts.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST three times for 5 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST three times for 5 minutes each.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

Sodium_Danshensu_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K p38 p38 MAPK RTK->p38 other stimuli Akt Akt PI3K->Akt activates Downstream_Akt Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream_Akt activates Downstream_p38 Downstream Effectors (e.g., ATF2, MK2) p38->Downstream_p38 activates Proliferation Cell Proliferation Downstream_Akt->Proliferation Migration Cell Migration & Invasion Downstream_p38->Migration Sodium_Danshensu This compound Sodium_Danshensu->Akt inhibits Sodium_Danshensu->p38 inhibits

Caption: Signaling pathway of this compound in cancer cells.

Troubleshooting_Workflow cluster_mechanisms Potential Resistance Mechanisms cluster_experiments Experimental Validation cluster_solutions Potential Solutions Start Decreased Sensitivity to This compound (Increased IC50) Confirm Confirm Resistance Phenotype (MTT Assay vs. Parental Line) Start->Confirm Investigate Investigate Potential Mechanisms Confirm->Investigate Target Altered Drug Target Investigate->Target Bypass Bypass Pathway Activation Investigate->Bypass Efflux Increased Drug Efflux Investigate->Efflux Seq_WB Sequencing & Western Blot Target->Seq_WB PK_Array_WB Phospho-Kinase Array & Western Blot Bypass->PK_Array_WB qRT_PCR_Efflux qRT-PCR & Efflux Assay Efflux->qRT_PCR_Efflux New_Target Develop New Target Inhibitors Seq_WB->New_Target Combo_Bypass Combination Therapy (with Bypass Inhibitor) PK_Array_WB->Combo_Bypass Combo_Efflux Combination Therapy (with Efflux Pump Inhibitor) qRT_PCR_Efflux->Combo_Efflux

Caption: Workflow for troubleshooting this compound resistance.

Bypass_Pathway_Activation cluster_bypass Bypass Pathway Sodium_Danshensu This compound PI3K_Akt PI3K/Akt Pathway Sodium_Danshensu->PI3K_Akt inhibits Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Bypass_RTK Alternative RTK (e.g., EGFR, MET) Bypass_Signal Bypass Signaling (e.g., RAS/MEK/ERK) Bypass_RTK->Bypass_Signal activates Bypass_Signal->Cell_Survival maintains

Caption: Activation of a bypass signaling pathway.

References

ensuring consistent delivery of Sodium Danshensu in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure the consistent and reliable delivery of Sodium Danshensu (B613839) in animal studies. The following information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is Sodium Danshensu and why is its sodium salt form preferred for research?

A1: this compound is the sodium salt of Danshensu (also known as Salvianic acid A), a water-soluble phenolic acid compound isolated from the root of Salvia miltiorrhiza (Danshen). The sodium salt form is preferred for research due to its enhanced stability compared to Danshensu, which is inherently unstable and sensitive to air and alkaline conditions, where it can oxidize and polymerize.[1][2][3] The sodium salt form maintains the pharmacological properties of the parent compound while being more suitable for formulation and administration in experimental settings.[1][4]

Q2: What are the primary routes of administration for this compound in animal studies and why?

A2: The primary routes of administration are intravenous (IV) and intraperitoneal (IP) injection. This is due to the poor oral bioavailability of this compound, which has been reported to be as low as 13.72% in rats.[5] Injection ensures a more direct and consistent systemic exposure, which is crucial for pharmacokinetic and pharmacodynamic studies.

Q3: What is the general toxicity profile of this compound in common animal models?

A3: this compound generally exhibits a low toxicity profile in preclinical studies.

  • Intravenous (IV) Administration in Rats: No signs of toxicity or mortality were observed at doses up to 1500 mg/kg.[6]

  • Intraperitoneal (IP) Administration in Rats: Daily IP injections at doses of 50, 150, and 450 mg/kg for 90 days resulted in no mortality or significant changes in body weight, food consumption, or hematological parameters. The only observed treatment-related effect was a transient writhing response at the highest dose.[6]

  • Oral Administration in Mice: The median lethal dose (LD50) has been reported as 2356.33 mg/kg.[6]

Troubleshooting Guide

Issue 1: Precipitation or cloudiness is observed when dissolving this compound in an aqueous vehicle (e.g., saline or PBS).

  • Possible Cause: The concentration of this compound may exceed its solubility limit in the chosen vehicle. High concentrations of salts in the buffer (like in 10x PBS) can also reduce the solubility of other compounds.[7][8] Additionally, the pH of the solution can influence solubility.[9]

  • Troubleshooting Steps:

    • Verify Solubility Limits: Ensure the target concentration does not exceed the known solubility of this compound in the vehicle (see Table 1).

    • Use Pre-warmed Vehicle: Gently warming the vehicle (e.g., to room temperature or 37°C) can aid in dissolution.

    • Sonication: Use of a sonicator is recommended to aid dissolution in aqueous vehicles.[10]

    • pH Adjustment: While Danshensu is sensitive to alkaline conditions, ensuring the vehicle's pH is within a neutral and physiological range (pH 7.2-7.4) is important. Avoid highly alkaline conditions which can cause degradation.[2]

    • Stepwise Dilution: If using a concentrated stock in a solvent like DMSO, perform a stepwise dilution. First, dilute the stock into a small volume of the aqueous vehicle, mix well, and then add this intermediate dilution to the final volume. This can prevent "solvent shock" and precipitation.[11]

    • Consider a Co-solvent System: For higher concentrations, a co-solvent system may be necessary (see Experimental Protocols).

Issue 2: Inconsistent experimental results are observed between animals or experimental groups.

  • Possible Cause: This could be due to inconsistent dosing, degradation of the compound, or improper solution preparation and storage.

  • Troubleshooting Steps:

    • Freshly Prepare Solutions: Due to the potential for degradation, it is best practice to prepare this compound solutions fresh for each experiment. If storage is necessary, store at -20°C for up to one month or -80°C for up to a year for stock solutions in DMSO.[12]

    • Ensure Homogeneity: Before each injection, ensure the solution is homogenous and free of precipitates by gently vortexing.

    • Accurate Dosing: Calculate the dose for each animal based on its most recent body weight.

    • Consistent Administration Technique: Ensure the administration technique (e.g., injection speed, location) is consistent across all animals.

    • Vehicle Control Group: Always include a vehicle-only control group to account for any effects of the vehicle itself.

Issue 3: Visual changes, such as darkening or color change, are observed in the prepared solution.

  • Possible Cause: This is a likely indicator of degradation. Danshensu, the parent compound of this compound, is known to darken upon exposure to air or alkaline conditions due to oxidation and polymerization.[2]

  • Troubleshooting Steps:

    • Discard the Solution: Do not use any solution that shows a color change, as the integrity of the compound is compromised.

    • Review Preparation and Storage: Ensure that the solution was prepared with high-purity water or vehicle, and that storage conditions were appropriate (protected from light and air, at the correct temperature).

    • Use Inert Gas: For long-term storage of the solid compound, consider storing under an inert atmosphere.

Data Presentation

Table 1: Solubility of this compound in Common Vehicles

VehicleSolubilityRecommendations & RemarksSource(s)
Water2 mg/mL (9.08 mM)Sonication is recommended for dissolution.[10]
Phosphate-Buffered Saline (PBS, pH 7.2)10 mg/mLA common vehicle for injections. Ensure the PBS is at 1x concentration to avoid precipitation issues.[13]
Dimethyl Sulfoxide (DMSO)Up to 252.5 mg/mL (1146.89 mM)Use fresh, moisture-free DMSO. Often used to prepare concentrated stock solutions.[10]
EthanolPartially soluble / < 1 mg/mLNot a recommended primary solvent for preparing aqueous solutions for injection.[10]
Co-solvent Formulation2.5 mg/mL (11.36 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Recommended for in vivo use, especially for higher concentrations. Prepare fresh.[10]

Table 2: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

Dose (mg/kg)Elimination Half-life (t½) (hours)AUC₀₋₁₂ (μg·h/mL)Key FindingsSource(s)
152.76 ± 0.7212.67 ± 1.40Linear pharmacokinetics observed in the 15-60 mg/kg dose range.[5]
303.00 ± 0.3134.27 ± 2.49Rapid decrease in plasma concentrations.[5]
602.64 ± 0.4467.70 ± 11.71Primarily excreted unchanged in the urine.[5]

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous (IV) or Intraperitoneal (IP) Injection using an Aqueous Vehicle

  • Calculate the Required Amount: Based on the desired dose (mg/kg), the number of animals, and their average weight, calculate the total mass of this compound needed.

  • Vehicle Selection: Choose a sterile, isotonic vehicle such as 0.9% saline or 1x Phosphate-Buffered Saline (PBS).

  • Dissolution:

    • Weigh the calculated amount of this compound powder.

    • In a sterile container, add the powder to the chosen vehicle to achieve the final desired concentration (not exceeding 10 mg/mL for PBS).

    • Facilitate dissolution by vortexing and, if necessary, brief sonication. Gently warm the solution to room temperature if needed.

  • Sterile Filtration:

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile vial. This is a critical step to ensure the sterility of the injectable solution and remove any undissolved microparticulates.

  • Administration:

    • Use the freshly prepared, sterile solution immediately.

    • Administer the appropriate volume to each animal based on its individual body weight.

Protocol 2: Preparation of this compound using a Co-solvent Formulation for Higher Concentrations

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 44 mg/mL). Ensure the DMSO is high-purity and anhydrous.

  • Vehicle Preparation: In a sterile tube, combine the co-solvents in the following order, ensuring the solution is clear after each addition:

    • Add the required volume of PEG300.

    • Add the required volume of Tween-80 and mix thoroughly.

  • Final Formulation:

    • Slowly add the this compound stock solution (from step 1) to the co-solvent mixture (from step 2) while vortexing.

    • Add the required volume of sterile saline to the mixture to achieve the final desired concentration and vehicle ratios (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

    • The final solution should be clear. If precipitation occurs, you may need to adjust the concentration or the ratios of the co-solvents.

  • Administration: Use this formulation immediately after preparation. Due to the presence of DMSO and other solvents, inject slowly to minimize potential irritation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_admin Animal Administration start Calculate Required This compound weigh Weigh Compound start->weigh dissolve Dissolve in Vehicle (e.g., Saline, PBS) weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter final_solution Sterile Solution for Injection filter->final_solution weigh_animal Weigh Animal final_solution->weigh_animal calc_dose Calculate Injection Volume weigh_animal->calc_dose inject Administer via IV or IP Route calc_dose->inject observe Monitor Animal inject->observe

Caption: Workflow for the preparation and administration of this compound in animal studies.

troubleshooting_flowchart cluster_yes Troubleshooting Steps start Precipitation Observed During Dissolution? check_conc Is Concentration > Solubility Limit? start->check_conc Yes solution_ok Solution is Clear: Proceed with Filtration start->solution_ok No reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_vehicle Is Vehicle 10x PBS or Non-Isotonic? check_conc->check_vehicle No use_cosolvent Use Co-solvent System (Protocol 2) reduce_conc->use_cosolvent use_cosolvent->solution_ok use_1x Use 1x PBS or Isotonic Saline check_vehicle->use_1x Yes check_temp Was Solution Warmed or Sonicated? check_vehicle->check_temp No use_1x->solution_ok apply_heat Gently Warm & Sonicate check_temp->apply_heat No check_temp->solution_ok Yes apply_heat->solution_ok

References

troubleshooting unexpected results in Sodium Danshensu experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating challenges encountered during experiments with Sodium Danshensu (B613839).

Frequently Asked Questions (FAQs)

Q1: What is Sodium Danshensu and what are its primary known biological activities?

This compound (Sodium DL-beta-(3,4-dihydroxyphenyl)lactate) is the sodium salt of Danshensu, a major water-soluble phenolic acid isolated from the traditional Chinese medicinal herb Salvia miltiorrhiza (Danshen).[1][2][3] The sodium salt form enhances its stability and bioavailability.[3] Its primary biological activities include potent antioxidant and anti-inflammatory effects.[3][4] It is known to be an efficient radical scavenger, even more so than Vitamin C in some contexts.[4]

Q2: What are the key signaling pathways modulated by this compound?

This compound has been shown to modulate several critical signaling pathways, including:

  • PI3K/Akt Pathway: It can activate this pathway, which is involved in cell survival and neuroprotection.[5]

  • TSC2/mTOR Pathway: It can regulate this pathway, which plays a role in autophagy.[2]

  • CaMKII-PGC1α-FoxO3a Pathway: It is involved in alleviating muscle atrophy through this pathway.[6][7]

Q3: How should this compound be stored?

For long-term storage, this compound powder should be kept at -20°C and is stable for at least two to four years.[8] Stock solutions can be stored at -80°C for up to a year.[4] It is advisable to avoid repeated freeze-thaw cycles.[4] Due to its potential for oxidation, it should be stored in a tightly sealed container away from light and strong oxidizing agents.[3]

Troubleshooting Guide

Issue 1: Inconsistent or No Biological Effect Observed
Potential Cause Troubleshooting Step
Improper Stock Solution Preparation Ensure complete solubilization. For a 44 mg/mL stock in DMSO, use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[4] For aqueous solutions, this compound is soluble in water.[9]
Degradation of this compound Prepare fresh working solutions from a recent stock. Avoid prolonged exposure to light and air, as Danshensu is sensitive to oxidation, which can cause it to polymerize and darken.[10] Use solutions promptly after preparation.[4]
Incorrect Concentration Range The effective concentration of this compound can be highly cell-type and context-dependent. A dose-response experiment is crucial. Concentrations ranging from 20 µM to 100 µM have been used in various cell-based assays.[5][11]
Cell Passage Number High passage numbers can lead to phenotypic drift and altered cellular responses. Use cells within a consistent and low passage number range for all experiments.
Issue 2: Unexpected Cytotoxicity
Potential Cause Troubleshooting Step
High Concentration of this compound While generally considered to have low toxicity, high concentrations may induce cytotoxicity in some cell lines.[2][11] Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line. For instance, in C2C12 myoblasts, cytotoxicity was observed at concentrations exceeding 80 µM.[11]
Solvent Toxicity If using DMSO to prepare stock solutions, ensure the final concentration in your cell culture medium is less than 0.5% to avoid solvent-induced cytotoxicity.[12] Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Contamination Test cell cultures for mycoplasma contamination, which can affect cellular health and response to treatment.
Issue 3: Difficulty Dissolving this compound
Potential Cause Troubleshooting Step
Incorrect Solvent This compound is soluble in water and DMSO.[4][9] For in vivo studies, co-solvents like PEG300 and Tween 80 may be used to improve solubility and stability.[4]
Low-Quality DMSO Use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of this compound.[4]
Precipitation in Media When diluting a DMSO stock solution into aqueous culture media, add the stock solution dropwise while vortexing to prevent precipitation. Stepwise dilution is recommended.[12]

Quantitative Data Summary

ParameterValueCell Line/ModelReference
Effective Concentration (In Vitro) 20 µMC2C12 myoblasts (muscle fiber type conversion)[11]
25, 50, 100 µMA549 and NCI-H1299 (lung cancer cells)[5]
25, 50, 100 µMPrimary astrocytes (neuroprotection)[2]
Solubility in DMSO up to 44 mg/mL (199.86 mM)N/A[4]
Storage Stability (Powder) ≥ 4 years at -20°CN/A[8]
Storage Stability (Stock Solution) 1 year at -80°C in solventN/A[4]

Experimental Protocols

Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[13]

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[1]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals. Read the absorbance at 570-590 nm using a microplate reader.[14]

Western Blot Analysis of PI3K/Akt Pathway Activation
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[15]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[16]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]

  • Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.[16][17]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[15]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock_solution Prepare Sodium Danshensu Stock treat_cells Treat Cells with This compound stock_solution->treat_cells cell_culture Culture and Seed Cells cell_culture->treat_cells viability_assay Cell Viability (MTT) treat_cells->viability_assay western_blot Protein Analysis (Western Blot) treat_cells->western_blot calcium_imaging Calcium Imaging treat_cells->calcium_imaging data_analysis Analyze and Interpret Results viability_assay->data_analysis western_blot->data_analysis calcium_imaging->data_analysis

Caption: General experimental workflow for in vitro studies with this compound.

troubleshooting_flow cluster_solutions1 Solutions for Inconsistent/No Effect cluster_solutions2 Solutions for Cytotoxicity cluster_solutions3 Solutions for Precipitation start Unexpected Experimental Result q1 Inconsistent or No Effect? start->q1 q2 Unexpected Cytotoxicity? start->q2 q3 Precipitation Issues? start->q3 sol1a Check Stock Solution (Freshness, Solubility) q1->sol1a sol1b Optimize Concentration (Dose-Response) q1->sol1b sol1c Control for Stability (Light, Air Exposure) q1->sol1c sol2a Lower Concentration q2->sol2a sol2b Check Solvent Toxicity (Vehicle Control) q2->sol2b sol2c Test for Mycoplasma q2->sol2c sol3a Use Correct Solvent (Water, DMSO) q3->sol3a sol3b Use Anhydrous DMSO q3->sol3b sol3c Perform Stepwise Dilution q3->sol3c

Caption: Troubleshooting flowchart for unexpected results in this compound experiments.

pi3k_akt_pathway SD This compound PI3K PI3K SD->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellSurvival Cell Survival Apoptosis->CellSurvival

Caption: Simplified PI3K/Akt signaling pathway activated by this compound.

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis: Sodium Danshensu Versus Danshensu

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the in vitro performance of Sodium Danshensu and its parent compound, Danshensu, supported by experimental data.

Introduction

Danshensu (3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid) is a water-soluble phenolic acid isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza). It is recognized for a wide array of pharmacological activities, including potent antioxidant, anti-inflammatory, and cardioprotective effects. This compound, the sodium salt of Danshensu, was developed to improve the stability and bioavailability of the parent compound. While it is often considered to have equivalent efficacy, a direct, quantitative comparison of their in vitro activities is crucial for researchers selecting the appropriate compound for their studies. This guide provides a comparative overview of the in vitro efficacy of this compound and Danshensu, presenting available quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways.

Quantitative Data Summary

The following table summarizes the available quantitative data from in vitro studies directly comparing the efficacy of this compound and Danshensu. It is important to note that while both compounds have been extensively studied individually, direct head-to-head comparative studies are limited.

Biological ActivityCell LineAssayCompoundConcentrationResultReference
Anti-muscle Atrophy C2C12 myotubesRT-PCRDanshensu30 μMReduction in mRNA expression of MuRF1, MAFbx, Myostatin, and FoxO3a[1]
This compound30 μMSignificant reduction in mRNA expression of MuRF1, MAFbx, Myostatin, and FoxO3a[1]
Antioxidant Activity -DPPH radical scavengingDanshensu-IC50 = 10 μg/mL[2][3]
This compound-Data from direct comparative studies are limited.
Anti-inflammatory Activity -Nitric oxide (NO) radical scavengingDanshensu-IC50 = 46 ± 2.01 μg/mL[3]
This compound-Data from direct comparative studies are limited.

Note: The majority of available literature discusses the bioactivities of this compound and Danshensu independently. While some sources suggest "equivalent efficacy," robust quantitative in vitro comparisons across a range of assays are not widely published. The data presented for antioxidant and anti-inflammatory activities of Danshensu are from studies that did not include a direct comparison with this compound.

Key Signaling Pathways

Both this compound and Danshensu modulate various signaling pathways to exert their biological effects. The following diagrams illustrate some of the key pathways identified in in vitro studies.

G cluster_SDSS This compound Pathway SDSS This compound CaMKII CaMKII SDSS->CaMKII activates AMPK AMPK CaMKII->AMPK activates PGC1a PGC1α AMPK->PGC1a activates FoxO3a FoxO3a PGC1a->FoxO3a inhibits nuclear translocation Atrophy_genes Muscle Atrophy Genes (MuRF1, MAFbx) FoxO3a->Atrophy_genes regulates transcription

Caption: Signaling pathway of this compound in alleviating muscle atrophy.

G cluster_DSS Danshensu Pathways DSS Danshensu PI3K PI3K DSS->PI3K ERK ERK DSS->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Nrf2 Nrf2 Akt->Nrf2 ERK->mTOR ERK->Nrf2 Autophagy Autophagy mTOR->Autophagy inhibits HO1 HO-1 Nrf2->HO1 activates Antioxidant_response Antioxidant Response HO1->Antioxidant_response

Caption: Key signaling pathways modulated by Danshensu.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key comparative experiment cited.

Anti-muscle Atrophy Efficacy in C2C12 Myotubes
  • Cell Culture and Differentiation: Mouse C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum) upon reaching 80-90% confluency. The cells are then cultured for an additional 4-6 days.

  • Treatment: Differentiated C2C12 myotubes are treated with 30 μM of either Danshensu or this compound for 24 hours. A control group is treated with the vehicle (e.g., PBS or DMSO).

  • RNA Extraction and Real-Time PCR (RT-PCR): Total RNA is extracted from the myotubes using a suitable RNA isolation kit. The RNA is then reverse-transcribed into cDNA. The mRNA expression levels of muscle atrophy-related genes (MuRF1, MAFbx, Myostatin, and FoxO3a) are quantified using real-time PCR with specific primers. The relative gene expression is normalized to a housekeeping gene such as GAPDH.

General Protocol for In Vitro Antioxidant Activity (DPPH Assay)
  • Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound. In its radical form, DPPH absorbs light at 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the absorbance decreases.

  • Procedure:

    • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

    • Various concentrations of the test compounds (Danshensu or this compound) are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

General Protocol for In Vitro Anti-inflammatory Activity (Nitric Oxide Scavenging Assay)
  • Principle: This assay measures the ability of a compound to scavenge nitric oxide (NO) radicals. Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions that can be estimated using the Griess reagent.

  • Procedure:

    • Sodium nitroprusside is dissolved in a phosphate-buffered saline (PBS).

    • The test compounds (Danshensu or this compound) at various concentrations are added to the sodium nitroprusside solution.

    • The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 150 minutes).

    • An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the reaction mixture.

    • The absorbance of the resulting chromophore is measured at 546 nm.

    • The percentage of nitric oxide scavenging is calculated, and the IC50 value is determined.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the in vitro efficacy of this compound and Danshensu.

G cluster_workflow In Vitro Comparative Efficacy Workflow cluster_assays Assays start Cell Culture (e.g., C2C12, H9c2) treatment Treatment with This compound vs. Danshensu (various concentrations) start->treatment assays Perform In Vitro Assays treatment->assays data_analysis Data Analysis (e.g., IC50, gene expression fold change) assays->data_analysis comparison Comparative Efficacy Assessment data_analysis->comparison antioxidant Antioxidant Assays (DPPH, ABTS) anti_inflammatory Anti-inflammatory Assays (NO, Cytokine measurement) cell_based Cell-based Assays (Viability, Apoptosis, Gene Expression)

Caption: A generalized workflow for in vitro comparison studies.

Conclusion

The available in vitro data, although limited in direct comparisons, suggests that both this compound and Danshensu possess significant biological activities. The study on muscle atrophy indicates that this compound is at least as effective as Danshensu in regulating the expression of key atrophy-related genes. While claims of "equivalent efficacy" for other activities are common, there is a clear need for more direct, head-to-head in vitro studies employing standardized assays and a range of concentrations to provide a comprehensive quantitative comparison. Such studies would be invaluable for the research community in making informed decisions about the selection and application of these promising therapeutic compounds. Researchers are encouraged to consider the greater stability of this compound in their experimental design, which may offer advantages in terms of consistency and reproducibility of results.

References

A Comparative Analysis of Sodium Danshensu and Salvianolic Acid B in Stimulating Collagen Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of bioactive compounds on collagen synthesis is critical for applications in tissue regeneration, dermatology, and fibrosis treatment. This guide provides a detailed comparison of two prominent water-soluble compounds derived from Salvia miltiorrhiza (Danshen): Sodium Danshensu and Salvianolic Acid B, focusing on their respective impacts on collagen production.

This compound, the sodium salt of Danshensu, and Salvianolic Acid B are both recognized for their wide range of pharmacological activities.[1][2][3][4][5] Recent studies have highlighted their potential to modulate collagen synthesis, a key process in wound healing and tissue repair. This guide synthesizes experimental data to offer an objective comparison of their performance, outlines the methodologies used in key experiments, and visualizes the underlying signaling pathways.

Quantitative Comparison of Effects on Collagen Synthesis

The following table summarizes the quantitative data from various studies investigating the effects of this compound and Salvianolic Acid B on collagen production in different cell types.

CompoundCell TypeConcentration(s)Key Findings on Collagen SynthesisReference(s)
This compound (SDSS) Detroit 551 (Human normal fibroblast)0.25, 0.5, 1, 2 mMIncreased collagen production, with 2 mM showing a significant effect.[1][6]
Mouse model of pressure ulcers0.5 g SDSS in creamPromoted the formation of numerous collagen fibers in the dermis during wound healing.[7][8]
Salvianolic Acid B (Sal B) Detroit 551 (Human normal fibroblast)0.0625, 0.125, 0.25, 0.5 mMDose-dependently increased collagen production.[1][6]
Human Gingival Fibroblasts25, 50, 75 µg/mLStimulated collagen type III biosynthesis at all concentrations, with the highest synthesis observed at 75 µg/mL.[9][10][11][9][10][11]
Rat Hepatic Stellate Cells (HSC)1, 10, 100 µmol/LInhibited soluble type I collagen secretion and decreased matrix collagen deposition.[12][12]
Human Dermal Fibroblasts (HDF) - indirect via HDMECNot specifiedUpregulated the expression of collagen I and collagen III in HDFs when treated with conditioned medium from Sal B-treated HDMECs.[13]

Note: The inhibitory effect of Salvianolic Acid B on collagen synthesis in hepatic stellate cells suggests a potential therapeutic role in liver fibrosis, where excessive collagen deposition is a hallmark. In contrast, its effect on fibroblasts is generally stimulatory, indicating a role in promoting tissue repair.

Experimental Protocols

This section details the methodologies employed in the cited studies to assess the effects of this compound and Salvianolic Acid B on collagen synthesis.

  • Detroit 551 Human Normal Fibroblasts: Cells were cultured in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids. Cells were seeded in 6-well plates and treated with various concentrations of Danshensu or Salvianolic Acid B for 24 hours.[1]

  • Human Gingival Fibroblasts: Primary human gingival fibroblasts were cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS, L-glutamine, and a penicillin/streptomycin solution. Cells were treated with Salvianolic Acid B at concentrations of 25, 50, and 75 µg/mL.[9][10]

  • Rat Hepatic Stellate Cells (HSC): HSCs were isolated from rat livers and cultured. The cells were treated with Salvianolic Acid B at concentrations of 0.1, 1, 10, and 100 µmol/L.[12]

  • Sirius Red Collagen Detection Kit: To quantify total soluble collagen, the supernatant from treated Detroit 551 cells was collected. The assay was performed according to the manufacturer's instructions. This method relies on the specific binding of Sirius Red dye to the [Gly-X-Y]n helical structure of collagens.[1]

  • Immunofluorescence for Collagen Type III: Human gingival fibroblasts grown on slides were treated with Salvianolic Acid B. After incubation, the cells were fixed, permeabilized, and incubated with a primary antibody against collagen type III, followed by a fluorescently labeled secondary antibody. The fluorescence intensity, indicating the amount of collagen, was analyzed using a confocal microscope.[10][11]

  • ELISA for Type I Collagen: The secretion of type I collagen in the supernatant of cultured rat hepatic stellate cells was detected using an Enzyme-Linked Immunosorbent Assay (ELISA).[12]

  • Ponceau S Staining for Matrix Collagen: Cellular collagen deposition by rat hepatic stellate cells was measured using Ponceau S stain and semi-quantified with an image analysis system.[12]

  • RT-PCR for Pro-collagen α1(I) mRNA: The gene expression of type I pro-collagen in rat hepatic stellate cells was analyzed by Reverse Transcription Polymerase Chain Reaction (RT-PCR) to assess the effect of Salvianolic Acid B at the transcriptional level.[12]

The following diagram illustrates a general experimental workflow for assessing the impact of these compounds on collagen synthesis.

G cluster_culture Cell Culture & Seeding cluster_treatment Treatment cluster_analysis Collagen Synthesis Analysis cell_culture Cell Culture (e.g., Fibroblasts) seeding Seed cells in plates/slides cell_culture->seeding treatment Treat with This compound or Salvianolic Acid B seeding->treatment supernatant Collect Supernatant treatment->supernatant cell_lysate Cell Lysis / Fixation treatment->cell_lysate sirius_red Sirius Red Assay (Total Soluble Collagen) supernatant->sirius_red elisa ELISA (Specific Collagen Type) supernatant->elisa immunofluorescence Immunofluorescence (Collagen Localization) cell_lysate->immunofluorescence rt_pcr RT-PCR (Collagen Gene Expression) cell_lysate->rt_pcr

Experimental Workflow for Collagen Synthesis Assay.

Signaling Pathways in Collagen Regulation

Both this compound and Salvianolic Acid B appear to influence collagen synthesis through various signaling pathways. The activation of these pathways can be cell-type dependent.

Salvianolic Acid B has been shown to modulate collagen production through pathways including:

  • TGF-β/Smad Pathway: This is a canonical pathway regulating collagen expression in fibroblasts.[14]

  • MAPK Pathway: The mitogen-activated protein kinase pathway is also implicated in the regulation of collagen synthesis.[12][14]

  • NF-κB Pathway: In the context of cardiac fibrosis, Salvianolic Acid B was found to inhibit Angiotensin II-induced collagen expression by suppressing the NF-κB signaling pathway.[15]

  • Indirect HDMEC-HDF Pathway: Salvianolic Acid B can upregulate eNOS and VEGF in human dermal microvascular endothelial cells (HDMECs), leading to increased NO and growth factor production. This conditioned medium then upregulates collagen I and III in human dermal fibroblasts (HDFs).[13]

G cluster_sal_b Salvianolic Acid B sal_b Salvianolic Acid B tgf_beta TGF-β/Smad Pathway sal_b->tgf_beta mapk MAPK Pathway sal_b->mapk nf_kb NF-κB Pathway (Inhibition) sal_b->nf_kb hdmec HDMEC Activation (↑ eNOS, VEGF) sal_b->hdmec collagen_synthesis Collagen Synthesis tgf_beta->collagen_synthesis mapk->collagen_synthesis nf_kb->collagen_synthesis hdmec->collagen_synthesis Indirectly via HDFs

Signaling Pathways of Salvianolic Acid B in Collagen Synthesis.

This compound has been demonstrated to promote wound healing and the formation of collagen fibers by activating the Nrf2/HO-1 pathway and inhibiting the NF-κB pathway .[7][8] In the context of collagen-induced arthritis, it was found to suppress the HIF-1α/STAT3/NLRP3 pathway .[16][17] While these studies link this compound to collagen-related pathologies and healing processes, the direct signaling cascade leading to collagen gene upregulation in fibroblasts is an area for further investigation.

G cluster_sdss This compound sdss This compound nrf2 Nrf2/HO-1 Pathway (Activation) sdss->nrf2 nf_kb NF-κB Pathway (Inhibition) sdss->nf_kb hif1a HIF-1α/STAT3/NLRP3 (Inhibition) sdss->hif1a wound_healing Wound Healing & Collagen Fiber Formation nrf2->wound_healing nf_kb->wound_healing hif1a->wound_healing Ameliorates Arthritis

Signaling Pathways of this compound in Collagen-Related Processes.

References

Unveiling the Impact of Sodium Danshensu on p38 MAPK Signaling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular interactions of potential therapeutic compounds is paramount. This guide provides a detailed comparison of Sodium Danshensu's effect on the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, benchmarked against a known inhibitor, SB202190. The data presented is compiled from preclinical studies, offering insights into the validation of this compound's inhibitory action.

The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Its dysregulation is implicated in a variety of diseases, making it a key therapeutic target. This compound, a derivative of a traditional Chinese medicinal herb, has emerged as a potential modulator of this pathway.

Quantitative Comparison of Inhibitory Effects

CompoundTargetTest SystemInducerObserved EffectIC50
This compound p38 MAPK PhosphorylationCardiac FibroblastsIsoproterenol (B85558) (10 µM)Dose-dependent inhibition of p-p38 (1-100 µM)Not Reported
SB202190 p38α MAPKCell-free assay-Potent inhibition50 nM[1][2][3][4]
SB202190 p38β MAPKCell-free assay-Potent inhibition100 nM[1][2][3][4]
SB202190 p38 MAPK PhosphorylationCardiac FibroblastsIsoproterenol (10 µM)Significant reduction of p-p38Not Reported

Experimental Protocols

Validation of a compound's effect on a signaling pathway relies on robust experimental design. The following is a detailed methodology for a key experiment used to assess the inhibition of p38 MAPK phosphorylation.

Western Blot Analysis of Phospho-p38 MAPK

This protocol outlines the steps to determine the levels of phosphorylated p38 MAPK in cell lysates following treatment with this compound and an inducer of the p38 pathway.

1. Cell Culture and Treatment:

  • Culture primary cardiac fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 24 hours prior to treatment.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) or a known p38 inhibitor like SB202190 (e.g., 10 µM) for 1 hour.

  • Stimulate the cells with a p38 MAPK activator, such as isoproterenol (10 µM), for 30 minutes. A non-stimulated control group should be included.

2. Protein Extraction:

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the protein samples on a 12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) and a primary antibody for total p38 MAPK as a loading control.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

  • Normalize the phospho-p38 MAPK signal to the total p38 MAPK signal to account for any variations in protein loading.

Visualizing the Molecular Interactions and Experimental Process

To further clarify the concepts discussed, the following diagrams illustrate the p38 MAPK signaling pathway and the experimental workflow for its validation.

p38_MAPK_Signaling_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Isoproterenol, Stress) receptor Receptor extracellular_stimuli->receptor ros ROS receptor->ros mapkkk MAPKKK ros->mapkkk mapkk MKK3/6 mapkkk->mapkk p38 p38 MAPK mapkk->p38 Phosphorylation p_p38 p-p38 MAPK (Active) downstream Downstream Targets (Transcription Factors, Kinases) p_p38->downstream cellular_responses Cellular Responses (Inflammation, Fibrosis) downstream->cellular_responses sds This compound sds->mapkk Inhibition sb202190 SB202190 sb202190->p38 Inhibition

Caption: p38 MAPK signaling pathway and points of inhibition.

Western_Blot_Workflow cell_culture 1. Cell Culture & Treatment (Cardiac Fibroblasts + Inducer +/- Inhibitor) protein_extraction 2. Protein Extraction (Lysis) cell_culture->protein_extraction protein_quantification 3. Protein Quantification (BCA Assay) protein_extraction->protein_quantification sds_page 4. SDS-PAGE (Protein Separation) protein_quantification->sds_page transfer 5. Western Blot (Transfer to Membrane) sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation (Anti-p-p38 & Anti-p38) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Detection (ECL) secondary_ab->detection analysis 10. Analysis (Densitometry) detection->analysis

Caption: Experimental workflow for Western blot analysis.

References

A Comparative Analysis of Sodium Danshensu and Captopril in Mitigating Doxorubicin-Induced Cardiotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical data reveals that both Sodium Danshensu and the angiotensin-converting enzyme (ACE) inhibitor captopril (B1668294) demonstrate significant protective effects against doxorubicin-induced cardiotoxicity. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental evidence supporting their use, tailored for researchers, scientists, and drug development professionals.

Doxorubicin (B1662922), a potent anthracycline antibiotic, is a cornerstone of chemotherapy for numerous cancers. However, its clinical utility is often limited by a dose-dependent cardiotoxicity that can lead to severe and irreversible heart damage.[1][2] This has spurred the search for effective cardioprotective agents. This guide focuses on a head-to-head comparison of this compound, a water-soluble active component of Salvia miltiorrhiza, and captopril, a well-established ACE inhibitor, based on findings from a key preclinical study by Qi et al. (2022) and other relevant literature.[1]

Executive Summary of Comparative Efficacy

Both this compound and captopril have shown the ability to ameliorate the cardiac damage induced by doxorubicin. This compound appears to exert its protective effects primarily through the activation of the Keap1-Nrf2/NQO1 signaling pathway, leading to potent antioxidant and anti-inflammatory responses.[1] Captopril, a standard therapeutic agent, mitigates cardiotoxicity through its well-known ACE inhibition, which reduces angiotensin II-mediated oxidative stress and inflammation, alongside direct antioxidant effects.[1][3]

The available data, primarily from a comparative study in a mouse model, suggests that a high dose of this compound (100 mg/kg) is highly effective in normalizing cardiac biomarkers and improving cardiac function, with a performance comparable to captopril (45 mg/kg).[1]

Quantitative Data Comparison

The following tables summarize the key quantitative findings from preclinical studies, providing a direct comparison of the effects of this compound and captopril on various markers of doxorubicin-induced cardiotoxicity.

Table 1: Effects on Cardiac Injury Markers

Treatment GroupCreatine Kinase (CK) Activity (% of Control)Lactate Dehydrogenase (LDH) Activity (% of Control)
Control 100%100%
Doxorubicin (DOX) 290%[1]160%[1]
DOX + this compound (Low Dose - 50 mg/kg) 259.3%[1]149.3%[1]
DOX + this compound (High Dose - 100 mg/kg) 180.1%[1]111.4%[1]
DOX + Captopril (45 mg/kg) Data not explicitly provided in percentages, but shown to be effective[1]Data not explicitly provided in percentages, but shown to be effective[1]

Table 2: Effects on Oxidative Stress Markers

Treatment GroupSuperoxide Dismutase (SOD) ActivityMalondialdehyde (MDA) Level
Control BaselineBaseline
Doxorubicin (DOX) Significantly Decreased[1]Significantly Increased[1]
DOX + this compound (Low Dose - 50 mg/kg) Increased vs. DOX[1]Decreased vs. DOX[1]
DOX + this compound (High Dose - 100 mg/kg) Significantly Increased vs. DOX[1]Significantly Decreased vs. DOX[1]
DOX + Captopril (45 mg/kg) Significantly Increased vs. DOX[1]Significantly Decreased vs. DOX[1]

Table 3: Effects on Inflammatory Markers

Treatment GroupTumor Necrosis Factor-alpha (TNF-α) LevelInterleukin-6 (IL-6) Level
Control BaselineBaseline
Doxorubicin (DOX) Significantly Increased[1]Significantly Increased[1]
DOX + this compound (Low Dose - 50 mg/kg) Decreased vs. DOX[1]Decreased vs. DOX[1]
DOX + this compound (High Dose - 100 mg/kg) Significantly Decreased vs. DOX[1]Significantly Decreased vs. DOX[1]
DOX + Captopril (45 mg/kg) Significantly Decreased vs. DOX[1]Significantly Decreased vs. DOX[1]

Table 4: Effects on Apoptosis Markers

Treatment GroupBax/Bcl-2 RatioCaspase-3 Activity
Control BaselineBaseline
Doxorubicin (DOX) Significantly Increased[1]Significantly Increased[1]
DOX + this compound (Low Dose - 50 mg/kg) Decreased vs. DOX[1]Decreased vs. DOX[1]
DOX + this compound (High Dose - 100 mg/kg) Significantly Decreased vs. DOX[1]Significantly Decreased vs. DOX[1]
DOX + Captopril (45 mg/kg) Significantly Decreased vs. DOX[1]Significantly Decreased vs. DOX[1]

Mechanisms of Action and Signaling Pathways

The cardioprotective effects of this compound and captopril are mediated through distinct yet converging signaling pathways that combat oxidative stress, inflammation, and apoptosis.

This compound: Keap1-Nrf2/NQO1 Pathway Activation

This compound's primary mechanism involves the modulation of the Keap1-Nrf2/NQO1 signaling pathway.[1] Under conditions of oxidative stress induced by doxorubicin, this compound promotes the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) and upregulates the expression of a suite of antioxidant and cytoprotective genes, including NQO1 and heme oxygenase-1 (HO-1).[1][2] This cascade effectively quenches reactive oxygen species (ROS), reduces inflammation, and inhibits apoptosis.

Sodium_Danshensu_Pathway cluster_dox Doxorubicin-Induced Stress cluster_dss This compound Action cluster_outcomes Cardioprotective Effects DOX Doxorubicin ROS ↑ Reactive Oxygen Species (ROS) DOX->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation DSS This compound DSS->Keap1_Nrf2 promotes dissociation Nrf2_n Nuclear Nrf2 Keap1_Nrf2->Nrf2_n translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds Antioxidant_Genes ↑ NQO1, HO-1, etc. ARE->Antioxidant_Genes activates transcription Oxidative_Stress ↓ Oxidative Stress Antioxidant_Genes->Oxidative_Stress Inflammation ↓ Inflammation Antioxidant_Genes->Inflammation Apoptosis ↓ Apoptosis Antioxidant_Genes->Apoptosis

This compound's protective mechanism via Keap1-Nrf2/NQO1.
Captopril: ACE Inhibition and Antioxidant Activity

Captopril's cardioprotective effects are multifaceted. As an ACE inhibitor, it blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and pro-oxidant. This leads to reduced oxidative stress and inflammation. Additionally, the sulfhydryl group in captopril's structure endows it with direct free radical scavenging properties.

Captopril_Pathway cluster_dox_cap Doxorubicin-Induced Stress cluster_cap Captopril Action cluster_outcomes_cap Cardioprotective Effects DOX_cap Doxorubicin ROS_cap ↑ Reactive Oxygen Species (ROS) DOX_cap->ROS_cap Oxidative_Stress_cap ↓ Oxidative Stress ROS_cap->Oxidative_Stress_cap Angiotensin_I Angiotensin I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Angiotensin_II->Oxidative_Stress_cap promotes Captopril Captopril Captopril->ROS_cap scavenges Captopril->ACE inhibits Inflammation_cap ↓ Inflammation Oxidative_Stress_cap->Inflammation_cap Apoptosis_cap ↓ Apoptosis Inflammation_cap->Apoptosis_cap

Captopril's dual mechanism of ACE inhibition and antioxidation.

Experimental Protocols

The findings presented are based on a well-defined experimental workflow in a mouse model of doxorubicin-induced cardiotoxicity.

Animal Model and Treatment Regimen

The primary comparative study utilized Kunming mice.[1] The experimental groups and treatment protocols were as follows:

  • Control Group: Received normal saline.

  • Doxorubicin (DOX) Group: Received doxorubicin (15 mg/kg, intraperitoneally) daily for 4 days.

  • This compound Groups:

    • Low Dose (DSSL): this compound (50 mg/kg/day, i.p.) for 7 days, with doxorubicin co-administered on days 4-7.[1]

    • High Dose (DSSH): this compound (100 mg/kg/day, i.p.) for 7 days, with doxorubicin co-administered on days 4-7.[1]

  • Captopril (CAP) Group: Captopril (45 mg/kg/day, i.p.) for 7 days, with doxorubicin co-administered on days 4-7.[1]

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol (7 Days) cluster_analysis Analysis (Day 8) Animal_Model Kunming Mice Grouping Randomized into 5 Groups: - Control - DOX - DOX + DSSL - DOX + DSSH - DOX + CAP Animal_Model->Grouping Pretreatment Days 1-3: DSS or CAP administration Grouping->Pretreatment Co_administration Days 4-7: DSS or CAP + DOX administration Pretreatment->Co_administration ECG Electrocardiogram (ECG) Co_administration->ECG Biomarkers Serum & Tissue Biomarker Analysis (CK, LDH, SOD, MDA, TNF-α, IL-6) ECG->Biomarkers Histopathology Cardiac Histopathology (H&E Staining) Biomarkers->Histopathology Apoptosis_Assay TUNEL Assay for Apoptosis Histopathology->Apoptosis_Assay Western_Blot Western Blot for Protein Expression (Bax, Bcl-2, Caspase-3, Keap1, Nrf2) Apoptosis_Assay->Western_Blot

Workflow of the comparative preclinical study.
Key Experimental Assays

  • Electrocardiogram (ECG): To assess cardiac function and detect abnormalities in heart rhythm.

  • Serum Biomarker Analysis: Enzyme-linked immunosorbent assay (ELISA) kits were used to quantify the levels of CK, LDH, SOD, MDA, TNF-α, and IL-6 in serum and heart tissue homogenates.

  • Histopathological Examination: Heart tissues were fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to evaluate cardiomyocyte morphology and signs of injury.

  • TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining was performed on heart tissue sections to detect and quantify apoptotic cells.

  • Western Blot Analysis: Protein expression levels of key markers in the apoptosis and Keap1-Nrf2 pathways (Bax, Bcl-2, Caspase-3, Keap1, Nrf2) were determined by Western blotting.

Conclusion

The available preclinical evidence strongly supports the potential of both this compound and captopril as effective agents for mitigating doxorubicin-induced cardiotoxicity. This compound, particularly at higher doses, demonstrates a robust cardioprotective effect comparable to the established therapeutic, captopril. Its mechanism of action through the Keap1-Nrf2/NQO1 pathway highlights its potential as a potent antioxidant and anti-inflammatory agent.

Further research, including clinical trials, is warranted to translate these promising preclinical findings into therapeutic strategies for cancer patients undergoing doxorubicin treatment. The detailed data and mechanistic insights provided in this guide offer a solid foundation for future investigations in this critical area of cardio-oncology.

References

A Comparative Analysis of Sodium Danshensu and Other Key Antioxidants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of Sodium Danshensu, a potent water-soluble antioxidant derived from Salvia miltiorrhiza, against other well-established antioxidants including Vitamin C, Vitamin E (represented by its analog Trolox), Glutathione (B108866), and the synthetic free radical scavenger Edaravone (B1671096). This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and mechanistic underpinnings of these antioxidant compounds.

Executive Summary

This compound demonstrates significant antioxidant capabilities, exhibiting potent radical scavenging activity across a range of in vitro assays. This guide presents a quantitative comparison of its performance against other key antioxidants, details the experimental protocols for assessing antioxidant activity, and visualizes the key signaling pathways involved in their mechanisms of action. The data indicates that this compound's antioxidant efficacy is comparable, and in some cases superior, to that of Vitamin C and other tested compounds, highlighting its potential as a therapeutic agent in oxidative stress-related pathologies.

Quantitative Performance Comparison

The antioxidant activities of this compound, Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), Edaravone, and Glutathione were evaluated using various established in vitro assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency. The results are summarized in the table below.

Antioxidant AssayThis compound (Danshensu) IC50 (µg/mL)Ascorbic Acid (Vitamin C) IC50 (µg/mL)Trolox (Vitamin E Analog) IC50 (µg/mL)Edaravone IC50 (µM)Glutathione IC50 (mg/mL)
DPPH Radical Scavenging 10[1]7.5[1]22.2[1]4.21[2]~0.893[3]
ABTS Radical Scavenging 42.21[1]10.06[1]5[1]5.52[2]~0.210[3]
Hydrogen Peroxide (H₂O₂) Scavenging 25.23[1]16[1]12.43[1]--
Nitric Oxide (NO) Radical Scavenging 46[1]24.23[1]26.53[1]--
Lipid Peroxidation (LPO) Inhibition 48.13[1]14.31[1]15.21[1]--

Note: Data for this compound is based on studies using Danshensu. Edaravone and Glutathione IC50 values are from separate studies and are presented for comparative purposes.

Mechanisms of Action and Signaling Pathways

The antioxidant effects of these compounds are mediated through various mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways that enhance the endogenous antioxidant defense systems.

This compound exerts its antioxidant effects not only by direct scavenging of free radicals but also by activating the PI3K/Akt/Nrf2 signaling pathway [4][5]. Activation of Nrf2, a master regulator of the antioxidant response, leads to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), SOD, and glutathione peroxidases.

Vitamin C (Ascorbic Acid) is a potent water-soluble antioxidant that directly scavenges a wide variety of reactive oxygen species (ROS). It acts as a primary defense against aqueous free radicals in the blood and within cells.

Vitamin E (and its analog Trolox) is a lipid-soluble antioxidant that primarily protects cell membranes from lipid peroxidation. It effectively breaks the chain reaction of lipid radical propagation within cellular membranes.

Glutathione (GSH) is a major endogenous antioxidant found in virtually all cells. It directly quenches ROS and is a critical cofactor for several antioxidant enzymes, including glutathione peroxidase. The ratio of reduced (GSH) to oxidized (GSSG) glutathione is a key indicator of cellular oxidative stress.

Edaravone is a synthetic free radical scavenger that has been shown to protect against oxidative stress-induced neuronal damage. Its mechanism involves scavenging of peroxyl and hydroxyl radicals[6][7]. Edaravone has also been reported to activate the Nrf2 signaling pathway, contributing to its neuroprotective effects[1][2][8][9].

Signaling_Pathways cluster_Sodium_Danshensu This compound cluster_Edaravone Edaravone cluster_Direct_Scavengers Direct Radical Scavengers SD This compound PI3K_SD PI3K SD->PI3K_SD activates Akt_SD Akt PI3K_SD->Akt_SD activates Nrf2_SD Nrf2 Akt_SD->Nrf2_SD activates ARE Antioxidant Response Element Nrf2_SD->ARE binds to AOE Antioxidant Enzymes (HO-1, SOD, GPx) ARE->AOE promotes transcription of Edaravone Edaravone Keap1 Keap1 Edaravone->Keap1 inhibits binding to Nrf2 Nrf2_E Nrf2 ARE_E Antioxidant Response Element Nrf2_E->ARE_E binds to AOE_E Antioxidant Enzymes (HO-1, SOD) ARE_E->AOE_E promotes transcription of ROS Reactive Oxygen Species (ROS) Neutralized Neutralized Species ROS->Neutralized VitC Vitamin C VitC->ROS scavenges VitE Vitamin E VitE->ROS scavenges GSH Glutathione GSH->ROS scavenges Edaravone_direct Edaravone Edaravone_direct->ROS scavenges SD_direct This compound SD_direct->ROS scavenges

Figure 1: Signaling pathways of this compound and Edaravone, and direct radical scavenging mechanisms.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

  • Prepare various concentrations of the test compound and standard antioxidant (e.g., Ascorbic Acid) in a suitable solvent.

  • Add a fixed volume of the DPPH solution to each concentration of the test compound and the standard.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution, which is measured by the decrease in absorbance.

Protocol:

  • Generate the ABTS•+ solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate (B84403) buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compound and standard antioxidant (e.g., Trolox).

  • Add a small volume of the antioxidant solution to a fixed volume of the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated using the same formula as in the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Protocol:

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C.

  • Add a small volume of the test sample or standard (e.g., FeSO₄) to the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measure the absorbance of the blue-colored solution at 593 nm.

  • A standard curve is generated using known concentrations of FeSO₄.

  • The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe(II) equivalents).

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of antioxidants to inhibit the oxidation of a fluorescent probe (DCFH-DA) within cultured cells, providing a more biologically relevant measure of antioxidant activity that accounts for cellular uptake and metabolism.

Protocol:

  • Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and culture until confluent.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Treat the cells with various concentrations of the test compound or a standard antioxidant (e.g., quercetin) along with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 1 hour at 37°C.

  • Wash the cells with PBS to remove extracellular compounds.

  • Add a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce oxidative stress.

  • Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 1 hour) using a microplate reader (excitation ~485 nm, emission ~538 nm).

  • The antioxidant capacity is quantified by calculating the area under the curve (AUC) of fluorescence versus time. The CAA value is calculated as the percentage reduction of the AUC of the sample-treated cells compared to the control cells.

Experimental_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_CAA Cellular Antioxidant Activity (CAA) Assay DPPH1 Prepare DPPH Solution (0.1 mM in Methanol) DPPH3 Mix DPPH and Antioxidant Solutions DPPH1->DPPH3 DPPH2 Prepare Antioxidant Solutions (various concentrations) DPPH2->DPPH3 DPPH4 Incubate in Dark (30 min, RT) DPPH3->DPPH4 DPPH5 Measure Absorbance (517 nm) DPPH4->DPPH5 DPPH6 Calculate % Inhibition and IC50 DPPH5->DPPH6 ABTS1 Generate ABTS•+ (ABTS + K₂S₂O₈) ABTS2 Dilute ABTS•+ to Abs ~0.7 ABTS1->ABTS2 ABTS4 Mix ABTS•+ and Antioxidant ABTS2->ABTS4 ABTS3 Prepare Antioxidant Solutions ABTS3->ABTS4 ABTS5 Incubate (6 min, RT) ABTS4->ABTS5 ABTS6 Measure Absorbance (734 nm) ABTS5->ABTS6 ABTS7 Calculate % Inhibition and IC50 ABTS6->ABTS7 CAA1 Seed HepG2 Cells in 96-well plate CAA2 Treat cells with Antioxidant and DCFH-DA probe CAA1->CAA2 CAA3 Incubate (1 hr, 37°C) CAA2->CAA3 CAA4 Wash cells with PBS CAA3->CAA4 CAA5 Add AAPH to induce oxidative stress CAA4->CAA5 CAA6 Measure Fluorescence kinetically (1 hr) CAA5->CAA6 CAA7 Calculate CAA value (from AUC) CAA6->CAA7

Figure 2: General experimental workflows for key antioxidant assays.

Conclusion

This comparative analysis underscores the potent antioxidant properties of this compound. Its efficacy in various in vitro antioxidant assays, coupled with its ability to modulate key cellular antioxidant signaling pathways, positions it as a promising candidate for further investigation in the development of therapies for conditions associated with oxidative stress. The provided data and protocols offer a valuable resource for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of this compound and other antioxidant compounds.

References

A Comparative Analysis of Sodium Danshensu's Therapeutic Efficacy Across Diverse Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Sodium Danshensu (B613839) (SDSS), the sodium salt of Danshensu, is a prominent water-soluble active compound derived from the traditional Chinese herb Salvia miltiorrhiza (Danshen). Renowned for its improved stability and bioavailability over its parent compound, Sodium Danshensu has garnered significant attention in preclinical research.[1][2] This guide provides a comprehensive cross-validation of its therapeutic effects in various experimental models, including cerebral ischemia, cardiovascular diseases, and inflammatory conditions. By presenting quantitative data, detailed experimental protocols, and visualizing key molecular pathways, this document aims to serve as a valuable resource for researchers and professionals in drug development.

Data Presentation: Quantitative Efficacy of this compound

The therapeutic potential of this compound has been substantiated across a range of in vitro and in vivo models. The following tables summarize the key quantitative findings from various studies, offering a comparative overview of its efficacy.

Table 1: Neuroprotective Effects of this compound in Ischemic Stroke Models

Model Type Key Parameters Measured This compound Dosage Key Quantitative Outcomes Reference
Rat Middle Cerebral Artery Occlusion (MCAO) Neurological Deficit Score (mNSS), Infarct Volume, Neuronal Apoptosis 30 mg/kg & 60 mg/kg (i.v.) - Significantly improved neurologic deficits. - Reduced infarct volume. - Decreased the number of apoptotic cells and increased the Bcl-2/Bax ratio. [3]
Rat Cerebral Ischemia-Reperfusion Injury (CIRI) Necrosis and Apoptosis, AKT1 Activation Not specified - Significantly reduced CIRI-induced necrosis and apoptosis in brain samples by activating AKT1 protein. [4]
Astrocyte Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Cell Viability, LDH Release, Apoptosis, Inflammatory Cytokines (IL-6, IL-1β, TNF-α) Not specified - Dose-dependently increased cell viability and reduced LDH release. - Decreased apoptosis and caspase-3 activity. - Showed a dose-dependent decrease in IL-6, IL-1β, and TNF-α secretion. [5]

| PC12 Cell OGD Model | Cell Viability, LDH Leakage | 10, 20, 50, 100 µM | - Elevated cell viability, reaching the highest point at 24h post-intervention. - Reduced LDH leakage. |[4] |

Table 2: Therapeutic Effects of this compound in Cardiovascular and Metabolic Models

Model Type Key Parameters Measured This compound Dosage Key Quantitative Outcomes Reference
Atherosclerosis (in macrophages) Inflammatory Gene Expression (Ltf, Ccr7, IFN-γ, Cxcl9) Not specified - Inhibited inflammatory gene expression through the IKKβ/NF-κB pathway. - Reduced arterial plaque development. [6]
Spontaneously Hypertensive Rats (SHR) Blood Pressure, Heart Weight Index, Arrhythmia Incidence 10 mg/kg/d (i.p.) for 6 weeks - Decreased systolic (145±3 to 116±7 mmHg) and diastolic (103±10 to 87±2 mmHg) blood pressure. - Attenuated the increase in heart weight to body weight index. - Reduced incidence of ventricular tachycardia and fibrillation. [7]
Isolated Rat Aorta Vascular Tension 0.1-3 g/L - At high doses (1-3 g/L), produced significant vasodilation. - Inhibited vasoconstriction induced by phenylephrine (B352888) and potassium chloride. [8][9]
C57BL/6 Mice (Muscle Metabolism) Muscle Fiber Type, Muscle Mass, Glucose Tolerance, O2 Consumption 5 mg/kg & 10 mg/kg (oral gavage) for 8 weeks - Increased muscle mass and the percentage of slow oxidative fibers. - Improved muscle endurance and glucose tolerance. - Increased O2 consumption. [1]

| D-galactose-induced Muscle Atrophy | Muscle Mass, Physical Performance, Muscle Atrophy Factors (MuRF1, MAFbx) | Not specified | - Improved mouse muscle mass and physical performance (grip strength, hanging test). - Inhibited the expression of muscle atrophy-related factors. |[2][10] |

Table 3: Anti-inflammatory Effects of this compound

Model Type Key Parameters Measured This compound Dosage Key Quantitative Outcomes Reference
Mouse Pressure Ulcers Inflammatory Pathway Proteins (NF-κB p65, IκBα) Not specified (topical cream) - After 14 days, significantly decreased protein expression of NF-κB p65 and increased IκBα levels, inhibiting the NF-κB pathway. [11]

| IL-1β-induced Chondrocytes (Osteoarthritis Model) | Inflammatory Mediators (COX-2, iNOS), Matrix-degrading Enzymes (MMP3, MMP13) | Not specified | - Suppressed COX-2 and iNOS protein expression. - Downregulated the expression of MMP3 and MMP13. - Inhibited IL-1β-induced phosphorylation of p-IκBα and p-p65. |[12] |

Key Signaling Pathways and Mechanisms

This compound exerts its therapeutic effects through multiple signaling pathways. Its ability to modulate apoptosis, inflammation, and oxidative stress is central to its efficacy.

In models of cerebral ischemia, this compound demonstrates potent neuroprotective effects by activating the PI3K/Akt signaling pathway.[3] This activation leads to the phosphorylation of downstream targets like GSK-3β, which in turn inhibits the mitochondrial apoptosis pathway by increasing the Bcl-2/Bax ratio and reducing caspase activity.[3][5] Studies have specifically identified that SDSS binds to the PH domain of the AKT1 protein to exert its protective role.[4]

PI3K_Akt_Pathway cluster_binding Direct Binding SDSS This compound AKT1 AKT1 SDSS->AKT1 Binds to PH Domain Receptor Cell Surface Receptor PI3K PI3K Receptor->PI3K Activates PI3K->AKT1 Phosphorylates pAKT p-AKT GSK3b GSK-3β pAKT->GSK3b Phosphorylates Bcl2 Bcl-2 pAKT->Bcl2 Promotes pGSK3b p-GSK-3β (Inactive) Bax Bax pGSK3b->Bax Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Survival Neuronal Survival NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β, LPS) IKK IKKβ Inflammatory_Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (for degradation) Complex IκBα-p65 Complex (Inactive) IkBa->Complex NFkB_p65 NF-κB (p65) NFkB_p65->Complex p65_nucleus p65 NFkB_p65->p65_nucleus Translocation Complex->NFkB_p65 Releases SDSS This compound SDSS->IKK Inhibits Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, MMPs) p65_nucleus->Inflammatory_Genes Induces Transcription MCAO_Workflow start Anesthetize Rat step1 Isolate Carotid Arteries (CCA, ECA, ICA) start->step1 step2 Insert Suture via ECA to block MCA origin step1->step2 step3 Induce Ischemia (2 hours) step2->step3 step4 Withdraw Suture (Reperfusion) step3->step4 step5 Administer SDSS or Vehicle (Intravenous) step4->step5 step6 Post-Reperfusion Period (e.g., 24 hours) step5->step6 end Assess Outcomes: - Neurological Score - Infarct Volume (TTC) - Histology step6->end

References

A Comparative Analysis of the Anti-Inflammatory Effects of Sodium Danshensu and Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of Sodium Danshensu, a water-soluble derivative of a traditional Chinese medicine, and ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug (NSAID). This document synthesizes available experimental data to objectively evaluate their mechanisms of action and efficacy in preclinical models.

Quantitative Data Summary

Direct comparative studies providing IC50 values for both this compound and ibuprofen on the same inflammatory targets are limited in the currently available scientific literature. However, data on their individual inhibitory effects on key inflammatory pathways have been reported.

CompoundTarget PathwayAssay SystemIC50Reference
Ibuprofen (S(+)-enantiomer)NF-κB activationT-cell stimulation61.7 µM[1]
Ibuprofen (R(-)-enantiomer)NF-κB activationT-cell stimulation121.8 µM[1]
IbuprofenTNF-induced NF-κB activationKBM-5 cells3.49 mM[2]
This compoundNot Available---

Note: The absence of a direct comparative IC50 value for this compound under the same experimental conditions as ibuprofen highlights a gap in the current research and precludes a direct quantitative comparison of potency in this format.

Mechanisms of Action: A Tale of Two Pathways

This compound and ibuprofen exert their anti-inflammatory effects through distinct molecular pathways. Ibuprofen is a well-characterized non-selective inhibitor of cyclooxygenase (COX) enzymes, while this compound appears to modulate more complex inflammatory signaling cascades.

Ibuprofen: The COX Inhibitor

Ibuprofen's primary mechanism of action involves the inhibition of both COX-1 and COX-2 enzymes.[3] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, ibuprofen effectively reduces the production of these pro-inflammatory molecules.[3] Recent evidence also suggests that ibuprofen can modulate the activity of the transcription factor NF-κB, a central regulator of the inflammatory response.[1][4][5]

Ibuprofen_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX-1 / COX-2 Inhibits Sodium_Danshensu_Pathway cluster_nfkb NF-κB Pathway cluster_hif HIF-1α/STAT3/NLRP3 Pathway IKKβ IKKβ IκBα IκBα IKKβ->IκBα Inhibits NF-κB NF-κB IκBα->NF-κB Inhibits Inflammation Inflammation NF-κB->Inflammation HIF-1α HIF-1α STAT3 STAT3 HIF-1α->STAT3 NLRP3 NLRP3 STAT3->NLRP3 NLRP3->Inflammation Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->IKKβ Inflammatory Stimuli->HIF-1α This compound This compound This compound->IKKβ Inhibits This compound->HIF-1α Inhibits Carrageenan_Edema_Workflow Start Start Acclimatize Rats Acclimatize Rats Start->Acclimatize Rats Administer Ibuprofen/Vehicle Administer Ibuprofen/Vehicle Acclimatize Rats->Administer Ibuprofen/Vehicle Inject Carrageenan Inject Carrageenan Administer Ibuprofen/Vehicle->Inject Carrageenan Measure Paw Volume (t=1,2,3,4,5h) Measure Paw Volume (t=1,2,3,4,5h) Inject Carrageenan->Measure Paw Volume (t=1,2,3,4,5h) Data Analysis Data Analysis Measure Paw Volume (t=1,2,3,4,5h)->Data Analysis End End Data Analysis->End

References

Sodium Danshensu as a Cytochrome P450 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sodium Danshensu's performance as a Cytochrome P450 (CYP450) inhibitor against other well-established inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of this compound for drug development and pre-clinical research.

Executive Summary

This compound, the sodium salt of Danshensu, is a water-soluble compound isolated from Salvia miltiorrhiza. In vitro studies have demonstrated its activity as a competitive inhibitor of Cytochrome P450 enzymes, particularly CYP2C9. Compared to potent, broad-spectrum inhibitors, this compound exhibits a more moderate and selective inhibitory profile. This guide presents a detailed analysis of its inhibitory effects on major CYP isozymes, alongside comparative data for other known inhibitors, and provides comprehensive experimental protocols for validation.

Comparative Analysis of P450 Inhibition

The inhibitory potential of this compound against major human CYP450 isozymes is summarized below. For a comprehensive comparison, data for well-characterized, potent inhibitors of each isozyme are also provided.

Table 1: Inhibitory Activity against CYP2C9
CompoundInhibition TypeIC50 (µM)Ki (µM)
This compound Competitive50[1]35[1][2][3]
Sulfaphenazole Competitive0.2 - 0.80.1 - 0.5
Fluconazole Competitive5 - 152 - 8
Table 2: Inhibitory Activity against Other CYP Isozymes by this compound
IsozymeInhibition Data for this compound
CYP1A2 Weak to no inhibition observed in studies on water-soluble components of Salvia miltiorrhiza.[2]
CYP2C19 Data not available in the reviewed literature.
CYP2D6 Weak inhibition observed with components of Danshen extract.[1][3]
CYP3A4 Weak to no inhibition observed in studies on water-soluble components of Salvia miltiorrhiza.[1][2][3]
CYP2E1 IC50 of 36.63 µM has been reported for Danshensu.[4]
Table 3: Comparative IC50 Values of Known Selective P450 Inhibitors
IsozymeSelective InhibitorTypical IC50 (µM)
CYP1A2 Furafylline1 - 5
α-Naphthoflavone0.1 - 0.5
CYP2C19 Ticlopidine1 - 10
Omeprazole5 - 20
CYP2D6 Quinidine0.05 - 0.2
Paroxetine0.1 - 1
CYP3A4 Ketoconazole0.01 - 0.1
Ritonavir0.02 - 0.15

Experimental Protocols

The following is a detailed methodology for a standard in vitro Cytochrome P450 inhibition assay using human liver microsomes.

Objective:

To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of a test compound (e.g., this compound) against specific CYP450 isozymes.

Materials:
  • Human Liver Microsomes (HLMs)

  • Test compound (this compound)

  • Known selective P450 inhibitors (for positive controls)

  • CYP450 isozyme-specific probe substrates (e.g., Diclofenac for CYP2C9)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:
  • Preparation of Reagents:

    • Prepare stock solutions of the test compound, positive control inhibitors, and probe substrates in an appropriate solvent (e.g., DMSO, methanol).

    • Prepare working solutions by diluting the stock solutions in phosphate buffer. A typical concentration range for the test compound would be 0.1 to 100 µM.

    • Prepare the NADPH regenerating system in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the human liver microsomes, phosphate buffer, and the test compound at various concentrations.

    • Include control wells containing:

      • Vehicle control (no inhibitor)

      • Positive control inhibitor

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the probe substrate and the NADPH regenerating system to each well.

    • Incubate the plate at 37°C for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the metabolite from the probe substrate using a validated LC-MS/MS method.

    • Quantify the peak area of the metabolite and the internal standard.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable nonlinear regression model (e.g., a four-parameter logistic equation).

    • To determine the Ki and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the probe substrate and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical in vitro CYP450 inhibition assay.

CYP450_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (Test Compound, HLM, Substrate, NADPH) Combine Combine HLM, Buffer, & Test Compound Reagents->Combine Dispense Preincubation Pre-incubate at 37°C Combine->Preincubation Initiate Initiate Reaction (Add Substrate & NADPH) Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (Add Acetonitrile) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Data Data Analysis (Calculate IC50 & Ki) Analyze->Data

Caption: Workflow for an in vitro CYP450 inhibition assay.

Signaling Pathway of P450-Mediated Drug Metabolism and Inhibition

The following diagram illustrates the general mechanism of CYP450-mediated drug metabolism and how an inhibitor like this compound can interfere with this process.

P450_Inhibition_Pathway cluster_enzyme CYP450 Enzyme Cycle P450_Fe3 CYP450 (Fe³⁺) P450_Drug CYP450-Drug Complex P450_Fe3->P450_Drug P450_Fe2 CYP450 (Fe²⁺) P450_Drug->P450_Fe2 P450_O2 O₂-CYP450-Drug Complex P450_Fe2->P450_O2 Binds NADP NADP⁺ P450_Fe2->NADP P450_O2->P450_Fe3 Product Release Metabolite Metabolite P450_O2->Metabolite H2O 2H₂O P450_O2->H2O Drug Drug (Substrate) Drug->P450_Fe3 Binds Inhibitor This compound (Inhibitor) Inhibitor->P450_Fe3 Competitively Binds NADPH NADPH NADPH->P450_Drug e⁻ O2 O₂ O2->P450_O2

Caption: Competitive inhibition of CYP450 drug metabolism.

Conclusion

The available experimental data indicates that this compound is a moderate, competitive inhibitor of CYP2C9. Its inhibitory effects on other major CYP isozymes, such as CYP1A2, CYP2D6, and CYP3A4, appear to be weak to negligible. This selective profile suggests a lower potential for broad-spectrum drug-drug interactions compared to potent, non-selective inhibitors. For drug development professionals, this targeted inhibitory action could be advantageous in specific therapeutic contexts. However, the moderate inhibition of CYP2C9 warrants careful consideration when co-administering this compound with drugs primarily metabolized by this isozyme. Further in vivo studies are recommended to fully elucidate the clinical significance of these in vitro findings.

References

A Comparative Analysis of Sodium Danshensu and Tanshinone IIA in the Management of Atherosclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, remains a leading cause of cardiovascular disease worldwide. The quest for effective therapeutic agents has led to the investigation of various natural compounds. Among these, Sodium Danshensu (B613839) and Tanshinone IIA, both derived from the medicinal herb Salvia miltiorrhiza (Danshen), have emerged as promising candidates for the prevention and treatment of atherosclerosis. This guide provides a comprehensive comparative analysis of their efficacy and mechanisms of action, supported by experimental data, to aid researchers and drug development professionals in their understanding and potential application of these compounds.

Sodium Danshensu, a water-soluble compound, and Tanshinone IIA, a fat-soluble component, exhibit distinct yet overlapping mechanisms in mitigating atherosclerotic progression.[1][2] Both compounds have been shown to exert anti-inflammatory and plaque-stabilizing effects, primarily by targeting macrophage functions within the atherosclerotic lesion.[3][4] This guide will delve into a detailed comparison of their effects on plaque formation, lipid metabolism, and the underlying molecular signaling pathways.

Comparative Efficacy: A Quantitative Overview

The following tables summarize the quantitative data from various preclinical studies, offering a side-by-side comparison of the effects of this compound and Tanshinone IIA on key markers of atherosclerosis. It is important to note that these data are collated from different studies and direct head-to-head comparisons should be interpreted with caution due to variations in experimental models, dosages, and treatment durations.

Table 1: Effects on Atherosclerotic Plaque Area
CompoundAnimal ModelDosageTreatment DurationPlaque Area Reduction (%)Reference
This compound ApoE-/- miceNot specifiedNot specifiedSignificant reduction[3]
Tanshinone IIA ApoE-/- mice30 mg/kg/day12 weeks46.23 ± 10.68[5]
Tanshinone IIA ApoE-/- mice10 & 30 mg/kg/day16 weeksSignificant decrease[6]
Tanshinone IIA ApoE-/- mice10, 30, 90 mg/kg/day13 weeksDose-dependent reduction[7]
Table 2: Effects on Serum Lipid Profile
CompoundAnimal ModelKey FindingsReference
This compound (as SABP) ApoE-/- miceDecreased serum TG, TC, and LDL-C levels.[8]
Tanshinone IIA ApoE-/- miceNo significant change in TC, TG, LDL-C, HDL-C.[9]
Tanshinone IIA ApoE-/- miceReduced serum levels of oxidized LDL (oxLDL).[10]
Tanshinone IIA Hyperlipidaemic ratsDid not affect serum lipid levels but regulated HDL subfractions.[1]
Sodium Tanshinone IIA Sulfonate ApoE-/- miceNo significant impact on TC and TG levels.[11]
Table 3: Effects on Inflammatory Markers
CompoundModelKey FindingsReference
This compound MacrophagesSuppressed the expression of MEKK3, TNF-α, and IL-1β.[12]
Tanshinone IIA ApoE-/- miceReduced serum levels of MCP-1 and TNF-α.[7]
Tanshinone IIA RAW264.7 macrophagesSuppressed oxLDL-induced IL-6, TNF-α, MCP-1 expression.[6]
Tanshinone IIA ApoE-/- miceReduced serum levels of inflammatory cytokines.[13]
Tanshinone IIA ApoE-/- miceAttenuated NLRP3 inflammasome activation and reduced IL-1β production.[14]

Mechanisms of Action: A Deeper Dive

Both this compound and Tanshinone IIA target the inflammatory processes central to atherosclerosis, with a particular focus on macrophage activity. However, they achieve these effects through distinct molecular pathways.

This compound: Targeting the NF-κB Pathway

This compound primarily exerts its anti-atherosclerotic effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[3] Studies have shown that this compound directly targets IκB kinase β (IKKβ), a critical kinase in the activation of the NF-κB pathway.[3] By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.[3]

Another identified mechanism involves the modulation of microRNAs. This compound has been found to inhibit macrophage inflammation by regulating the miR-200a-3p/MEKK3/NF-κB signaling pathway.[12] It upregulates miR-200a-3p, which in turn targets and suppresses MAP/ERK kinase kinase 3 (MEKK3), leading to the downstream inhibition of NF-κB activation.[12]

Sodium_Danshensu_Signaling_Pathway cluster_0 Macrophage cluster_1 miR-200a-3p Pathway SDSS This compound IKKbeta IKKβ SDSS->IKKbeta inhibits miR200a3p miR-200a-3p SDSS->miR200a3p upregulates IkBa IκBα IKKbeta->IkBa phosphorylates NFkB_p65 NF-κB (p65) Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β) NFkB_p65->Pro_inflammatory_Genes activates transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation MEKK3 MEKK3 miR200a3p->MEKK3 inhibits MEKK3->IKKbeta activates

Figure 1: Signaling pathway of this compound in macrophages.

Tanshinone IIA: A Multi-Target Approach

Tanshinone IIA demonstrates a broader spectrum of anti-atherosclerotic mechanisms, targeting multiple pathways involved in inflammation, lipid metabolism, and plaque stability.[15]

  • Inhibition of the NLRP3 Inflammasome: A key mechanism of Tanshinone IIA is the inhibition of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome in macrophages.[14] It achieves this by attenuating both the priming signal (NF-κB activation) and the activation signal for the inflammasome assembly.[14][16] This leads to reduced production of the pro-inflammatory cytokines IL-1β and IL-18.[14]

  • Modulation of Scavenger Receptors: Tanshinone IIA can down-regulate the expression of scavenger receptors such as CD36 and lectin-like oxidized LDL receptor-1 (LOX-1) on macrophages.[10][14] This reduces the uptake of oxidized low-density lipoprotein (oxLDL), a critical step in the formation of foam cells, which are lipid-laden macrophages that contribute to plaque development.[10][14]

  • Regulation of the TLR4/MyD88/NF-κB Pathway: Tanshinone IIA has been shown to inhibit the Toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MyD88)/NF-κB signaling pathway.[7] By downregulating the expression of key proteins in this pathway, it suppresses the inflammatory response in atherosclerotic plaques.[7]

  • Effects on Vascular Smooth Muscle Cells (VSMCs): Tanshinone IIA can inhibit the proliferation and migration of VSMCs, which contributes to the thickening of the arterial wall in atherosclerosis.[15] It also inhibits apoptosis of VSMCs, which can contribute to plaque stability.[13]

Tanshinone_IIA_Signaling_Pathway cluster_0 Macrophage TIIA Tanshinone IIA CD36_LOX1 CD36/LOX-1 TIIA->CD36_LOX1 inhibits expression NLRP3 NLRP3 Inflammasome TIIA->NLRP3 inhibits activation TLR4 TLR4 TIIA->TLR4 inhibits oxLDL oxLDL oxLDL->CD36_LOX1 Foam_Cell Foam Cell Formation CD36_LOX1->Foam_Cell Caspase1 Caspase-1 NLRP3->Caspase1 activates IL1b IL-1β Caspase1->IL1b cleaves pro-IL-1β to Inflammation Inflammation IL1b->Inflammation MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB NFkB->NLRP3 primes NFkB->IL1b primes pro-IL-1β

Figure 2: Multi-target signaling pathways of Tanshinone IIA.

Experimental Protocols

The following are representative experimental protocols for key assays used to evaluate the efficacy of this compound and Tanshinone IIA in atherosclerosis research.

ApoE-/- Mouse Model of Atherosclerosis
  • Animal Model: Male Apolipoprotein E-deficient (ApoE-/-) mice, typically 6-8 weeks old, are used. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions.

  • Diet: Mice are fed a high-fat diet (HFD), often containing 21% fat and 0.15% cholesterol, for a period of 8 to 16 weeks to accelerate atherosclerosis development.

  • Treatment: The test compound (this compound or Tanshinone IIA) is administered daily via oral gavage or intraperitoneal injection at specified doses. A control group receives the vehicle.

  • Atherosclerotic Plaque Analysis:

    • At the end of the treatment period, mice are euthanized, and the aortas are perfused with phosphate-buffered saline (PBS).

    • The entire aorta is dissected, opened longitudinally, and stained with Oil Red O to visualize lipid-rich atherosclerotic plaques.

    • The plaque area is quantified as a percentage of the total aortic surface area using imaging software.

    • For analysis of the aortic root, the heart and upper aorta are embedded in OCT compound, and serial cryosections are prepared and stained with Oil Red O or Hematoxylin and Eosin (H&E).

Macrophage Foam Cell Formation Assay
  • Cell Culture: Mouse peritoneal macrophages or a macrophage cell line (e.g., RAW264.7) are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of this compound or Tanshinone IIA for a specified time (e.g., 1-2 hours).

  • Induction of Foam Cell Formation: Cells are then incubated with oxidized LDL (oxLDL) (e.g., 50 µg/mL) for 24-48 hours to induce lipid accumulation.

  • Lipid Staining: Intracellular lipid accumulation is visualized by staining with Oil Red O.

  • Quantification: The stained lipid droplets are extracted with isopropanol, and the absorbance is measured spectrophotometrically to quantify the amount of intracellular lipid.

Western Blot Analysis for Signaling Pathway Proteins
  • Protein Extraction: Aortic tissue or cultured macrophages are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., IKKβ, p-NF-κB, NLRP3, Caspase-1).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Experimental_Workflow cluster_InVivo In Vivo Studies (ApoE-/- Mice) cluster_InVitro In Vitro Studies (Macrophages) A1 High-Fat Diet Induction A2 Treatment with Compound (this compound or Tanshinone IIA) A1->A2 A3 Aorta Dissection A2->A3 A4 Oil Red O Staining A3->A4 A6 Western Blot of Aortic Tissue A3->A6 A5 Plaque Area Quantification A4->A5 B1 Macrophage Culture B2 Pre-treatment with Compound B1->B2 B3 oxLDL Stimulation B2->B3 B4 Foam Cell Formation Assay (Oil Red O Staining) B3->B4 B5 Western Blot of Cell Lysates B3->B5

References

A Comparative Guide to the Neuroprotective Effects of Sodium Danshensu Against Excitotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Excitotoxicity, the pathological process of neuronal damage or death triggered by excessive stimulation of excitatory amino acid receptors, is a key mechanism in a variety of neurological disorders, including cerebral ischemia, traumatic brain injury, and neurodegenerative diseases. The development of effective neuroprotective agents to counteract excitotoxicity is a critical area of research. This guide provides a comparative analysis of Sodium Danshensu (B613839), a derivative of the traditional Chinese medicine Danshen (Salvia miltiorrhiza), against other neuroprotective agents in preclinical models of excitotoxicity.

Executive Summary

Sodium Danshensu (SDSS) has demonstrated significant neuroprotective effects in various in vitro and in vivo models of excitotoxicity and cerebral ischemia. Its mechanisms of action are multi-faceted, primarily involving the activation of pro-survival signaling pathways such as PI3K/Akt and Nrf2, which in turn mitigate oxidative stress and apoptosis. This guide compares the efficacy of this compound with established neuroprotective agents that operate through different mechanisms:

While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide an objective overview of their relative performance, mechanisms of action, and the experimental protocols used for their evaluation.

Quantitative Comparison of Neuroprotective Effects

The following tables summarize quantitative data from preclinical studies, comparing the efficacy of this compound with Edaravone, Memantine, and MK-801. It is important to note that the data are compiled from various studies, and experimental conditions may differ.

Table 1: In Vitro Neuroprotection Against Excitotoxicity

CompoundModelCell TypeInsultConcentrationOutcomeReference
This compound Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)PC12 cellsOGD/R20 µMIncreased cell viability, Reduced LDH leakage[1]
Edaravone Glutamate-induced toxicitySpiral Ganglion Neurons2 mM Glutamate (B1630785)500 µMIncreased cell viability from ~32% to ~75%[2]
Edaravone Glutamate-induced toxicityPrimary cortical neurons50 µM Glutamate500 µMSignificantly higher cell survival rate[3]
Edaravone Glutamate-induced toxicitymiMNs200 µM GlutamateNot specifiedReduced neurite damage by ~42%[4]
Memantine NMDA-induced toxicityCerebellar Granule Cells100 µM NMDA10 µMAlmost complete block of NMDA effect[5]
Memantine Glutamate-induced toxicityDissociated cortical neurons300 µM Glutamate50 µMComplete prevention of neuronal activity changes[6]
MK-801 Glutamate-induced toxicityHuman ESC-derived neurons20 µM Glutamate10 µMReduced cell death from ~58% to ~33%[7]
MK-801 Glutamate-induced toxicityPrimary cerebellar neurons200 µM Glutamate1 µMSignificant increase in cell viability[8]

Table 2: In Vivo Neuroprotection in Cerebral Ischemia Models

CompoundModelAnimalTreatment ProtocolPrimary OutcomeResultReference
This compound Middle Cerebral Artery Occlusion (MCAO)Rat30 mg/kg, i.p.Infarct VolumeSignificant reduction[9]
This compound Middle Cerebral Artery Occlusion (MCAO)Rat15 and 30 mg/kg, i.v.Necrosis AreaSignificant reduction, better outcome than Edaravone[10][11]
Edaravone Middle Cerebral Artery Occlusion (MCAO)RatNot specifiedNecrosis AreaSignificant reduction[10][11]
Memantine Neonatal Hypoxia-IschemiaRatNot specifiedReduced brain damageSignificant reduction[12]
MK-801 Middle Cerebral Artery Occlusion (MCAO)Rat1-10 mg/kg, i.p.Neuronal lossPrevention of neurodegeneration[5]
MK-801 Middle Cerebral Artery Occlusion (MCAO)RatPre-MCAO treatmentInfarct VolumeSignificant neuroprotective effect[13]

Mechanisms of Action: A Comparative Overview

This compound and the comparator drugs exert their neuroprotective effects through distinct yet sometimes overlapping pathways.

  • This compound: Primarily enhances endogenous defense mechanisms. It activates the PI3K/Akt signaling pathway, which promotes cell survival and inhibits apoptosis. It also upregulates the Nrf2 pathway, a master regulator of antioxidant responses.

  • Edaravone: Acts as a potent free radical scavenger, directly neutralizing harmful reactive oxygen species (ROS) generated during excitotoxic and ischemic events. It has also been shown to activate the GDNF/RET neurotrophic signaling pathway.[4]

  • Memantine and MK-801: Both are NMDA receptor antagonists. They block the ion channel of the NMDA receptor, thereby preventing excessive calcium influx, a key trigger of excitotoxic neuronal death. Memantine is a low-affinity, uncompetitive antagonist with rapid kinetics, which allows it to preferentially block pathological NMDAR activity while sparing normal synaptic function.[6][12] MK-801 is a high-affinity, non-competitive antagonist.[5]

Signaling Pathway Diagrams

This compound Signaling Pathway SDSS This compound PI3K PI3K SDSS->PI3K activates Nrf2 Nrf2 SDSS->Nrf2 activates Akt Akt PI3K->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits Neuroprotection Neuroprotection Akt->Neuroprotection ARE Antioxidant Response Element Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes promotes transcription OxidativeStress Oxidative Stress AntioxidantEnzymes->OxidativeStress reduces AntioxidantEnzymes->Neuroprotection

Caption: this compound's neuroprotective signaling pathways.

Edaravone Mechanism of Action Edaravone Edaravone ROS Reactive Oxygen Species (ROS) Edaravone->ROS scavenges GDNF_RET GDNF/RET Pathway Edaravone->GDNF_RET activates NeuronalDamage Neuronal Damage ROS->NeuronalDamage causes Neuroprotection Neuroprotection GDNF_RET->Neuroprotection promotes

Caption: Edaravone's mechanism of neuroprotection.

NMDA_Antagonist_Pathway Glutamate Excessive Glutamate NMDAR NMDA Receptor Glutamate->NMDAR activates Ca_influx Ca2+ Influx NMDAR->Ca_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Neuroprotection Neuroprotection Memantine_MK801 Memantine / MK-801 Memantine_MK801->NMDAR blocks Memantine_MK801->Neuroprotection

Caption: Neuroprotection by NMDA receptor antagonists.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are crucial for the replication and validation of research findings.

In Vitro Glutamate-Induced Excitotoxicity Assay

This assay is widely used to screen for neuroprotective compounds against glutamate-induced neuronal death.

1. Cell Culture:

  • Primary cortical or hippocampal neurons are isolated from embryonic rodents (e.g., E18 rats).

  • Cells are plated on poly-D-lysine coated plates or coverslips in a suitable culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX).

  • Cultures are maintained at 37°C in a humidified 5% CO2 incubator for 7-14 days to allow for neuronal maturation and synapse formation.

2. Compound Treatment:

  • The neuroprotective compound (e.g., this compound) is dissolved in the culture medium to the desired concentrations.

  • The culture medium is replaced with the medium containing the test compound and incubated for a predetermined period (e.g., 1-24 hours) before the glutamate insult.

3. Glutamate Insult:

  • A stock solution of L-glutamic acid is prepared in a salt-balanced solution.

  • The culture medium is replaced with a medium containing a neurotoxic concentration of glutamate (e.g., 20-300 µM).[6][7]

  • The duration of glutamate exposure can vary from minutes to hours, followed by a washout and replacement with fresh culture medium.

4. Assessment of Neuroprotection:

  • Cell Viability Assays: 24-48 hours post-insult, cell viability is assessed using methods such as:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • LDH Release Assay: Measures the amount of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.[14][15]

  • Microscopy:

    • Live/Dead Staining: Using fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red).

    • Immunocytochemistry: Staining for neuronal markers (e.g., NeuN, MAP2) to assess neuronal survival and morphology.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used preclinical model of focal cerebral ischemia that mimics human stroke.

1. Animal Preparation:

  • Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) are anesthetized.

  • Body temperature is maintained at 37°C using a heating pad.

2. Surgical Procedure:

  • A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • A nylon monofilament with a rounded tip is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery.

  • The occlusion is maintained for a specific duration (e.g., 60-120 minutes) to induce ischemia.

  • For reperfusion models, the filament is withdrawn to allow blood flow to resume.

3. Drug Administration:

  • The neuroprotective agent is administered at a specific time point relative to the MCAO procedure (e.g., before, during, or after ischemia) via a defined route (e.g., intraperitoneal or intravenous injection).

4. Assessment of Neuroprotection:

  • Neurological Deficit Scoring: Behavioral tests are performed at various time points after MCAO to assess motor and sensory deficits.

  • Infarct Volume Measurement: 24-72 hours after MCAO, the animals are euthanized, and their brains are removed.

    • The brains are sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.

    • The infarct volume is then quantified using image analysis software.

  • Histology: Brain sections can be stained with markers for neuronal death (e.g., Fluoro-Jade) or specific neuronal populations to assess the extent of damage.

Conclusion

This compound demonstrates significant neuroprotective potential against excitotoxicity through a multi-target mechanism that enhances the brain's own defense systems. While direct comparative data with other neuroprotective agents is still emerging, the available evidence suggests that this compound is a promising candidate for further investigation in the context of ischemic stroke and other neurodegenerative disorders. Its distinct mechanism of action, focusing on the activation of pro-survival pathways rather than direct receptor blockade or radical scavenging alone, may offer a complementary or alternative therapeutic strategy. Future head-to-head comparative studies under standardized experimental conditions are warranted to fully elucidate the relative efficacy of this compound and guide its potential clinical translation.

References

A Comparative Analysis of Sodium Danshensu's Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical data reveals the differential effects of Sodium Danshensu, a water-soluble derivative of a traditional Chinese medicine, on various cancer cell lines. This guide synthesizes findings on its impact on cell viability, apoptosis, and migration, providing researchers, scientists, and drug development professionals with a comparative snapshot of its potential as an anti-cancer agent. The data underscores its varied mechanisms of action, primarily involving the p38 MAPK and PI3K/Akt signaling pathways.

Quantitative Assessment of this compound's Anti-Cancer Effects

To facilitate a clear comparison, the following table summarizes the quantitative effects of this compound across different cancer cell lines as reported in preclinical studies.

Cancer TypeCell LineEndpointConcentration(s)Observed Effect
Oral Cancer FaDuMigration50 µM, 100 µMSignificant reduction in cell migration[1]
Ca9-22Migration50 µM, 100 µMSignificant reduction in cell migration[1]
FaDuInvasion50 µM, 100 µMSignificant reduction in cell invasion[1]
Ca9-22Invasion50 µM, 100 µMSignificant reduction in cell invasion[1]
FaDu, Ca9-22Cell Viability25, 50, 100 µMNo cytotoxic effect observed[1]
Lung Cancer A549, NCI-H1299Cell Viability25, 50, 100 µMDose-dependent suppression of cell viability[2]
A549, NCI-H1299Apoptosis25, 50, 100 µMDose-dependent promotion of apoptosis[2][3]
A549, NCI-H1299Migration & Invasion25, 50, 100 µMDose-dependent suppression of migration and invasion[2]
Breast Cancer MCF-7Cell Proliferation5 µg/mL (Danshen Extract)~70% reduction in proliferation (MCF-7 vec)
MCF-7 HER2Cell Proliferation5 µg/mL (Danshen Extract)~50% reduction in proliferation
Colon Cancer SW620Epithelial-Mesenchymal Transition25 µMAttenuation of EMT-like characteristics
Prostate Cancer PC-3Apoptosis10 µM (Dihydroisotanshinone I)Partial apoptosis (7.3%)[4]
Liver Cancer HepG2, Huh7Cell ViabilityNot SpecifiedGeneral statements on inhibition

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies reviewed.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 25, 50, 100 µM).

  • Incubation: Cells are incubated with the treatment for specified durations (e.g., 24, 48, 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with this compound at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.[1][5][6][7]

  • Flow Cytometry: An additional 400 µL of 1X binding buffer is added, and the samples are analyzed by flow cytometry within one hour.[1][6] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Migration and Invasion Assay (Transwell Assay)
  • Chamber Preparation: Transwell inserts (8 µm pore size) are placed in 24-well plates. For invasion assays, the inserts are pre-coated with Matrigel.

  • Cell Seeding: Cancer cells, resuspended in serum-free medium, are seeded into the upper chamber.

  • Treatment and Chemoattraction: The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS). This compound at various concentrations is added to the upper chamber with the cells.

  • Incubation: The plate is incubated for 24-48 hours to allow for cell migration or invasion.

  • Cell Removal and Staining: Non-migrated/invaded cells on the upper surface of the insert are removed with a cotton swab. The cells on the lower surface are fixed with methanol (B129727) and stained with a solution such as crystal violet.

  • Quantification: The stained cells are counted under a microscope in several random fields. The percentage of migration/invasion inhibition is calculated relative to the untreated control.

Western Blot Analysis
  • Protein Extraction: Cells are treated with this compound, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[8]

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9] The membrane is then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-p38, total p38, phospho-Akt, total Akt, Bcl-2, Bax).[9][10]

  • Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]

Visualizing Experimental Workflow and Signaling Pathways

To better illustrate the processes involved in this research, the following diagrams are provided.

G cluster_setup Cell Culture & Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis & Interpretation start Seed Cancer Cells in Culture Plates treat Treat with this compound (Varying Concentrations) start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Annexin V/PI Staining) treat->apoptosis migration Migration/Invasion (Transwell Assay) treat->migration pathway Mechanism of Action (Western Blot for Signaling Proteins) treat->pathway quantify Quantify Results (e.g., IC50, % Apoptosis, % Inhibition) viability->quantify apoptosis->quantify migration->quantify compare Compare Effects Across Cell Lines quantify->compare pathway->compare

Fig. 1: Experimental workflow for assessing this compound's effects.

G cluster_p38 p38 MAPK Pathway cluster_akt PI3K/Akt Pathway SD_p38 This compound p38 p38 MAPK Phosphorylation SD_p38->p38 Inhibits Migration Cell Migration/Invasion p38->Migration Promotes SD_akt This compound PI3K PI3K SD_akt->PI3K Inhibits Akt Akt Phosphorylation PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Fig. 2: Key signaling pathways modulated by this compound in cancer cells.

Concluding Remarks

The compiled data indicates that this compound exhibits a range of anti-cancer activities that are dependent on the specific cancer cell line. In oral cancer, its primary effect appears to be the inhibition of cell migration and invasion through the p38 MAPK pathway, without significant cytotoxicity.[1] Conversely, in lung cancer cells, this compound demonstrates broader effects, including the suppression of cell viability and induction of apoptosis, which are mediated by the PI3K/Akt signaling pathway.[2] The effects on other cancer types, such as breast, colon, and prostate cancer, are suggested by studies on related compounds or broader extracts of Salvia miltiorrhiza, but more direct quantitative evidence for this compound is needed for a conclusive comparison.

This guide highlights the importance of cell-line-specific investigations in preclinical drug development. The differential responses observed underscore the complex and heterogeneous nature of cancer, suggesting that the therapeutic potential of this compound may be most pronounced in specific cancer subtypes. Further research is warranted to elucidate the precise molecular targets of this compound and to expand the quantitative analysis to a wider array of cancer cell lines to better define its clinical potential.

References

The Efficacy of Sodium Danshensu in Modulating Skeletal Muscle Fiber: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Sodium Danshensu's role in modulating skeletal muscle fiber types against other notable alternatives. The following sections detail the underlying signaling pathways, quantitative experimental data, and the methodologies employed in key studies.

This compound (SDSS), a derivative of Danshensu extracted from Salvia miltiorrhiza, has emerged as a promising compound for inducing a shift in skeletal muscle fiber composition from fast-twitch glycolytic fibers to slow-twitch oxidative fibers. This transformation is associated with enhanced muscle endurance and improved metabolic health. This guide compares the performance of this compound with other known muscle fiber modulating agents—resveratrol (B1683913), ferulic acid, and quercetin (B1663063)—providing a detailed analysis of their mechanisms and effects.

Comparative Analysis of Bioactive Compounds on Skeletal Muscle Fiber Type

The following table summarizes the quantitative effects of this compound and its alternatives on key markers of skeletal muscle fiber type. The data is compiled from in vivo and in vitro studies to provide a comprehensive overview for comparative analysis.

CompoundModelDosage/ConcentrationChange in Slow-Twitch Fiber Markers (e.g., MyHC I, MyHC IIa)Change in Fast-Twitch Fiber Markers (e.g., MyHC IIb)Change in Oxidative Enzyme Activity (e.g., SDH)Change in Glycolytic Enzyme Activity (e.g., LDH)Reference
This compound C57BL/6 Mice5 or 10 mg/kg/day (8 weeks)Increased MyHC1 and MyHC2a expressionDecreased MyHC2b expressionSignificant increase in SDH activitySignificant reduction in LDH activity[1][2][3]
C2C12 cells20 µM (4 days)Induced oxidative muscle fiber-related gene expressionInhibited glycolytic fiber-related gene expression--[1][2][3]
Resveratrol KM Mice400 mg/kg/day (12 weeks)Significantly increased MyHC1, MyHC2a, and MyHC2x expression---[4]
C2C12 cells20 µMIncreased expression of MyHC1Decreased expression of MyHC2bIncreased SDH and MDH activityDecreased LDH activity[4][5][6]
Ferulic Acid Weaned Piglets-Promoted transformation from fast-twitch to slow-twitch fibers-Increased SDH and MDH activityDecreased LDH activity[3][7]
C2C12 cells-Significantly increased slow-MyHC protein levelSignificantly decreased fast-MyHC protein levelIncreased SDH activityDecreased LDH activity[8]
Quercetin Mice-Significantly increased slow-twitch fiber percentageDecreased fast-twitch fiber percentage and fast MyHC protein expressionSignificantly increased SDH activityDecreased LDH activity[1][9]
C2C12 cells-Increased slow MyHC-positive fibersDecreased fast MyHC-positive fibers--[1]

Signaling Pathways and Mechanisms of Action

The modulation of skeletal muscle fiber type is governed by intricate signaling pathways. The diagrams below, generated using Graphviz, illustrate the mechanisms of action for this compound and the compared alternatives.

This compound Signaling Pathway

This compound primarily acts by inhibiting Pyruvate Kinase M1 (PKM1), a key enzyme in glycolysis. This inhibition leads to a metabolic shift that favors the expression of slow-twitch muscle fiber genes.[1][2][3] Additionally, this compound has been shown to alleviate muscle atrophy through the CaMKII-PGC1α-FoxO3a signaling pathway, which also plays a role in promoting a more oxidative muscle phenotype.[5][8]

cluster_SDSS This compound (SDSS) Pathway cluster_atrophy Muscle Atrophy Alleviation Pathway SDSS This compound PKM1 PKM1 SDSS->PKM1 inhibits MyHC_fast Fast-Twitch Fiber Genes (e.g., MyHC2b) PKM1->MyHC_fast promotes MyHC_slow Slow-Twitch Fiber Genes (e.g., MyHC1, MyHC2a) PKM1->MyHC_slow inhibits SDSS2 This compound CaMKII CaMKII SDSS2->CaMKII activates AMPK AMPK CaMKII->AMPK activates PGC1a PGC-1α AMPK->PGC1a activates FoxO3a FoxO3a PGC1a->FoxO3a inhibits nuclear translocation Atrogenes Atrogenes (e.g., MuRF1, MAFbx) FoxO3a->Atrogenes promotes transcription

Caption: this compound's dual signaling pathways in muscle modulation.
Comparative Signaling Pathways of Alternatives

Resveratrol, ferulic acid, and quercetin also promote a shift towards an oxidative muscle phenotype, but through different signaling cascades. Resveratrol primarily acts through the AdipoR1-AMPK-PGC-1α pathway.[4] Ferulic acid utilizes the Sirt1/AMPK signaling pathway. Quercetin's effects are mediated by adiponectin signaling.[1]

cluster_alternatives Signaling Pathways of Alternative Compounds Resveratrol Resveratrol AdipoR1 AdipoR1 Resveratrol->AdipoR1 Ferulic_Acid Ferulic Acid Sirt1 Sirt1 Ferulic_Acid->Sirt1 Quercetin Quercetin Adiponectin Adiponectin Signaling Quercetin->Adiponectin AMPK AMPK AdipoR1->AMPK Sirt1->AMPK Adiponectin->AMPK PGC1a PGC-1α AMPK->PGC1a Slow_Fiber Slow-Twitch Fiber Program PGC1a->Slow_Fiber

Caption: Convergent pathways of alternatives on muscle fiber type.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of this compound and its alternatives.

Animal Studies
  • Animal Models: C57BL/6 mice or other relevant rodent models are commonly used.

  • Administration: this compound (5 or 10 mg/kg/day) or other compounds are administered orally by gavage for a period of several weeks (e.g., 8-12 weeks).[1][2][4]

  • Muscle Tissue Collection: At the end of the treatment period, animals are euthanized, and specific muscles (e.g., gastrocnemius, soleus) are dissected for analysis.

  • Analysis:

    • Immunofluorescence Staining: Muscle cross-sections are stained with antibodies against different myosin heavy chain (MyHC) isoforms to identify and quantify the proportion of different fiber types.[1][4]

    • Western Blotting: Protein lysates from muscle tissue are used to quantify the expression levels of MyHC isoforms and key signaling proteins.[1]

    • qPCR: RNA is extracted from muscle tissue to measure the mRNA levels of genes related to muscle fiber type and metabolism.[1]

    • Enzyme Activity Assays: Activities of metabolic enzymes like succinate (B1194679) dehydrogenase (SDH) and lactate (B86563) dehydrogenase (LDH) are measured to assess the oxidative and glycolytic capacity of the muscle.[1][8]

Cell Culture Studies
  • Cell Line: C2C12 myoblasts are a standard cell line for in vitro muscle studies.

  • Differentiation: Myoblasts are induced to differentiate into myotubes by switching to a differentiation medium.

  • Treatment: Differentiated myotubes are treated with this compound (e.g., 20 µM) or other compounds for a specified period (e.g., 4 days).[1][2]

  • Analysis: Similar to animal studies, western blotting and qPCR are used to analyze protein and gene expression. Immunofluorescence is used to visualize changes in MyHC expression within the myotubes.[1][5]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of a compound on skeletal muscle fiber type.

cluster_workflow Experimental Workflow for Muscle Fiber Analysis start Compound Treatment (In Vivo or In Vitro) tissue_collection Muscle Tissue or Cell Lysate Collection start->tissue_collection protein_analysis Protein Analysis tissue_collection->protein_analysis rna_analysis RNA Analysis tissue_collection->rna_analysis histo_analysis Histological Analysis tissue_collection->histo_analysis wb Western Blot (MyHC, Signaling Proteins) protein_analysis->wb qpcr qPCR (MyHC genes, etc.) rna_analysis->qpcr if_stain Immunofluorescence (Fiber Type Staining) histo_analysis->if_stain enzyme_assay Enzyme Activity Assays (SDH, LDH) histo_analysis->enzyme_assay data_analysis Data Analysis and Interpretation wb->data_analysis qpcr->data_analysis if_stain->data_analysis enzyme_assay->data_analysis

Caption: A generalized workflow for studying muscle fiber modulation.

References

A Comparative Pharmacokinetic Profile: Sodium Danshensu vs. Danshensu

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the absorption, distribution, metabolism, and excretion of Sodium Danshensu and its parent compound, Danshensu, reveals key differences in their pharmacokinetic behaviors, particularly concerning oral bioavailability. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive comparison to inform future studies.

Danshensu, a prominent water-soluble bioactive compound derived from Salvia miltiorrhiza (Danshen), has garnered significant attention for its therapeutic potential. However, its inherent instability has led to the development of its sodium salt, this compound, to enhance its pharmaceutical properties. Understanding the comparative pharmacokinetics of these two entities is crucial for optimizing their clinical application.

Executive Summary of Pharmacokinetic Parameters

The pharmacokinetic profiles of this compound and Danshensu have been characterized primarily in rat models. The data indicates that while both compounds exhibit poor oral absorption, this compound appears to have a slight advantage in terms of oral bioavailability. Following intravenous administration, both are rapidly distributed and eliminated. A summary of the key pharmacokinetic parameters is presented in the table below. It is important to note that the presented data is compiled from different studies with varying experimental conditions, which may influence a direct comparison.

Data Presentation: A Side-by-Side Comparison

Pharmacokinetic ParameterThis compoundDanshensuAnimal Model
Oral Bioavailability (%) 13.72[1][2][3]9.53 - 11.09Rat
Time to Peak Concentration (Tmax) (h) ~1.40 (180 mg/kg, oral)[1][4]1.00 ± 0.32 (46 mg/kg, oral)Rat
Peak Plasma Concentration (Cmax) (ng/mL) Not explicitly stated in comparative studies1419 ± 439 (46 mg/kg, oral)Rat
Area Under the Curve (AUC) IV (30 mg/kg): 34.27 ± 2.49 µg·h/mL[1][2]Oral (46 mg/kg): 3350 ± 667 ng·h/mLRat
Elimination Half-life (t1/2) (h) IV (30 mg/kg): 3.00 ± 0.31[1][2]Oral (46 mg/kg): 2.32 ± 0.70Rat

Experimental Protocols: Methodologies for Pharmacokinetic Analysis

The data presented in this guide is based on preclinical studies in rats. The following is a generalized description of the experimental protocols typically employed in these studies.

Animal Models and Dosing

Sprague-Dawley rats are commonly used as the animal model for pharmacokinetic studies of Danshensu and this compound. For oral administration studies, the compounds are typically dissolved in saline and administered via oral gavage. For intravenous studies, the compounds are administered via injection into the tail vein.

Blood Sampling

Following administration, blood samples are collected at predetermined time points from the jugular vein or tail vein. The blood is then centrifuged to separate the plasma, which is stored at low temperatures (-20°C or -80°C) until analysis.

Bioanalytical Method

The concentration of Danshensu and this compound in plasma samples is typically determined using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity for quantifying the analytes in a complex biological matrix. The method involves protein precipitation from the plasma samples, followed by chromatographic separation on a C18 column and detection by mass spectrometry.

Pharmacokinetic Analysis

The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd). The absolute oral bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration, adjusted for the dose.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a comparative pharmacokinetic study of this compound and Danshensu.

G cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling & Processing cluster_analysis Analysis Compound_Prep Compound Preparation (this compound & Danshensu) Oral_Admin Oral Gavage Compound_Prep->Oral_Admin IV_Admin Intravenous Injection Compound_Prep->IV_Admin Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Animal_Acclimation->Oral_Admin Animal_Acclimation->IV_Admin Blood_Collection Serial Blood Collection Oral_Admin->Blood_Collection IV_Admin->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Prep Plasma Sample Preparation (Protein Precipitation) Sample_Storage->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis (Software) LC_MS_Analysis->PK_Analysis

Caption: Workflow of a comparative pharmacokinetic study.

References

Evaluating the Synergistic Potential of Sodium Danshensu in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium Danshensu (B613839), a water-soluble compound derived from the root of Salvia miltiorrhiza (Danshen), has garnered significant attention for its therapeutic potential in cardiovascular and cerebrovascular diseases. Emerging research indicates that its efficacy can be significantly enhanced when used in combination with other bioactive compounds. This guide provides a comparative analysis of the synergistic effects of Sodium Danshensu with various compounds, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.

Synergistic Effects on Cardioprotection: this compound and Puerarin

The combination of this compound and Puerarin, the major isoflavonoid (B1168493) from the root of Pueraria lobata (Gegen), has demonstrated significant synergistic effects in protecting the myocardium against ischemic injury.

Quantitative Data Summary

The following table summarizes the in vivo effects of the combined administration of this compound and Puerarin (in a 1:1 ratio, referred to as "Shenge") in a rat model of acute myocardial ischemia.[1][2]

ParameterControl (Ischemia)Shenge (30 mg/kg)Shenge (60 mg/kg)Shenge (120 mg/kg)
ST Elevation (mV) at 240 min HighDecreasedSignificantly DecreasedMost Significantly Decreased
Infarct Size (%) LargeReducedSignificantly ReducedMost Significantly Reduced
CK-MB (U/L) ElevatedLoweredSignificantly LoweredMost Significantly Lowered
LDH (U/L) ElevatedLoweredSignificantly LoweredMost Significantly Lowered
MDA (nmol/mL) HighReducedSignificantly ReducedMost Significantly Reduced
SOD (U/mL) LowIncreasedSignificantly IncreasedMost Significantly Increased

CK-MB: Creatine Kinase-MB Isoenzyme; LDH: Lactate Dehydrogenase; MDA: Malondialdehyde; SOD: Superoxide Dismutase.

Experimental Protocol: Rat Model of Acute Myocardial Ischemia
  • Animal Model : Male Sprague-Dawley rats are used.

  • Anesthesia : Animals are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic.

  • Surgical Procedure : The left anterior descending (LAD) coronary artery is ligated to induce myocardial ischemia.[1][2]

  • Drug Administration : The combination of this compound and Puerarin ("Shenge") is administered intravenously at varying doses (e.g., 30, 60, 120 mg/kg) 15 minutes after the LAD occlusion.[1][2]

  • Monitoring : Electrocardiogram (ECG) is monitored to measure ST-segment elevation at different time points (e.g., 60, 120, and 240 minutes) after drug administration.[1][2]

  • Biochemical Analysis : After the monitoring period, blood samples are collected to measure serum levels of cardiac injury markers (CK-MB, LDH), an oxidative stress marker (MDA), and an antioxidant enzyme (SOD).[1][2]

  • Infarct Size Measurement : The heart is excised, and the infarct size is determined using staining techniques such as triphenyltetrazolium (B181601) chloride (TTC).

Synergistic Cardioprotective Effects: this compound and Hydroxysafflor Yellow A

The combination of this compound (DSS) and Hydroxysafflor Yellow A (HSYA), a primary active component of Carthamus tinctorius (Honghua), exhibits potent synergistic cardioprotective effects against myocardial ischemia-reperfusion injury. This synergy is mediated, in part, through the activation of the Akt/Nrf2/HO-1 signaling pathway.[3][4]

Quantitative Data Summary

In Vivo Data (Rat Model of Myocardial Ischemia-Reperfusion) [3][4]

ParameterMI/R ModelDSS (60 mg/kg)HSYA (70 mg/kg)DH (35+35 mg/kg)
Infarct Size (% of AAR) HighReducedReducedSignificantly more Reduced
CK-MB (ng/mL) ~221Significantly DecreasedSignificantly DecreasedFurther Decreased
cTnI (ng/mL) ~22Significantly DecreasedSignificantly DecreasedFurther Decreased
MDA (nmol/mL) HighDecreasedDecreasedSignificantly more Decreased
SOD (U/mL) LowIncreasedIncreasedSignificantly more Increased

AAR: Area at Risk; cTnI: cardiac Troponin I.

In Vitro Data (H9c2 Cardiomyocytes Hypoxia/Reoxygenation Model) [3]

ParameterH/R ModelDSS (35 µM)HSYA (35 µM)DH (35 µM)
Cell Viability (%) DecreasedIncreasedIncreasedSignificantly more Increased
LDH Release (%) IncreasedDecreasedDecreasedSignificantly more Decreased
Apoptosis Rate (%) ~56%~36%~45%~25%
Experimental Protocols

Rat Model of Myocardial Ischemia-Reperfusion Injury

  • Animal Model : Male Sprague-Dawley rats are utilized.

  • Procedure : Myocardial ischemia is induced by ligating the left anterior descending (LAD) coronary artery for a specific duration (e.g., 30 minutes), followed by a period of reperfusion (e.g., 24 hours).

  • Drug Administration : this compound and/or Hydroxysafflor Yellow A are administered, often intravenously, before the reperfusion phase.

  • Outcome Measures : Infarct size is measured using TTC staining. Serum levels of cardiac biomarkers and oxidative stress markers are quantified.

H9c2 Cell Hypoxia/Reoxygenation (H/R) Model

  • Cell Culture : H9c2 rat cardiomyoblasts are cultured under standard conditions.

  • Hypoxia Induction : To mimic ischemia, cells are placed in a hypoxic environment (e.g., 95% N2, 5% CO2) in a serum- and glucose-free medium for a set period (e.g., 10 hours).

  • Reoxygenation : The medium is replaced with a complete culture medium, and the cells are returned to a normoxic incubator for a period of reoxygenation (e.g., 6 hours).

  • Treatment : Cells are treated with this compound and/or Hydroxysafflor Yellow A before or during the hypoxia/reoxygenation process.

  • Analysis : Cell viability is assessed using assays like MTT. Lactate dehydrogenase (LDH) release into the medium is measured as an indicator of cell death. Apoptosis is quantified using methods such as TUNEL staining or flow cytometry.

Signaling Pathway

Synergy_Akt_Nrf2_HO1 cluster_extracellular cluster_cytoplasm cluster_nucleus cluster_outcome DSS_HSYA This compound + Hydroxysafflor Yellow A Akt Akt DSS_HSYA->Akt Synergistically Activate pAkt p-Akt Nrf2 Nrf2 pAkt->Nrf2 Phosphorylates & Activates Keap1 Keap1 Nrf2->Keap1 Dissociation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to HO1 HO-1 ARE->HO1 Induces Transcription Antioxidant Antioxidant Effects HO1->Antioxidant Promotes Anti_apoptosis Anti-apoptotic Effects HO1->Anti_apoptosis Promotes Synergy_Workflow start Start: Hypothesis of Synergy in_vitro In Vitro Studies (e.g., Cell Lines) start->in_vitro dose_response Dose-Response Curves (Individual Compounds) in_vitro->dose_response combination_assay Combination Assays (Fixed Ratio or Matrix) dose_response->combination_assay synergy_calc Synergy Calculation (e.g., Combination Index) combination_assay->synergy_calc in_vivo In Vivo Studies (Animal Models) synergy_calc->in_vivo Promising Synergy efficacy_assessment Efficacy Assessment (e.g., Biomarkers, Histology) in_vivo->efficacy_assessment synergy_confirmation Confirmation of Synergy efficacy_assessment->synergy_confirmation mechanism Mechanistic Studies (e.g., Signaling Pathways) synergy_confirmation->mechanism end Conclusion mechanism->end

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Sodium Danshensu

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like Sodium Danshensu are paramount to ensuring laboratory safety and environmental protection. This guide provides a procedural, step-by-step approach to the safe disposal of this compound, a water-soluble component of Salvia miltiorrhiza with diverse biological activities. Adherence to these protocols is critical for maintaining a safe research environment.

Hazard Profile of this compound

Before proceeding with disposal, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets, this compound presents the following risks:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

A summary of the key hazard information is provided in the table below.

Hazard ClassificationGHS CodeSignal Word
Acute toxicity, oral (Category 4)H302Warning
Skin corrosion/irritation (Category 2)H315Warning
Serious eye damage/eye irritation (Category 2A)H319Warning
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H335Warning

Step-by-Step Disposal Procedures

The following procedures are essential for the safe disposal of this compound and associated waste.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Lab coat or gown

  • Nitrile gloves

  • Protective eyewear (safety glasses or goggles)[2][3][4]

2. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired solid this compound, as well as any grossly contaminated materials (e.g., weighing paper, spill cleanup materials), in a designated, clearly labeled hazardous waste container.[2][5] The container must be compatible with the chemical and have a secure lid.

  • Aqueous Solutions: Do not dispose of this compound solutions down the drain.[4] Collect all aqueous solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be placed in a designated hazardous waste container.[2] Non-disposable glassware should be decontaminated before reuse.

3. Labeling of Waste Containers: All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Harmful," "Irritant")

  • The date of accumulation

4. Storage of Chemical Waste: Store hazardous waste containers in a designated, secure area away from incompatible materials.[6] Ensure the storage area is well-ventilated. Do not accumulate large quantities of waste.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHSO) office or a licensed chemical waste disposal contractor.[5]

  • Follow all local, regional, national, and international regulations for the disposal of chemical waste.

Important Considerations:

  • Do Not Dispose with Household Garbage: this compound must not be disposed of with regular household garbage.

  • Prevent Environmental Release: Do not allow the product to enter the sewage system, surface water, or ground water.

Decision Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Have this compound for Disposal is_solid Is the waste solid or a solution? start->is_solid solid_waste Collect in a labeled hazardous solid waste container. is_solid->solid_waste Solid solution_waste Collect in a labeled hazardous liquid waste container. is_solid->solution_waste Solution is_labware Is it contaminated labware? solid_waste->is_labware solution_waste->is_labware disposable_labware Place in a labeled hazardous waste container. is_labware->disposable_labware Yes, disposable reusable_labware Decontaminate according to lab protocols. is_labware->reusable_labware Yes, reusable store_waste Store waste in a designated, secure area. is_labware->store_waste No disposable_labware->store_waste reusable_labware->store_waste contact_ehso Contact Environmental Health & Safety for pickup and disposal. store_waste->contact_ehso

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium Danshensu
Reactant of Route 2
Sodium Danshensu

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.